5-Chloro-4-fluoro-2-methoxyaniline
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-fluoro-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFGWDIXDGKQTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 5-Chloro-4-fluoro-2-methoxyaniline. As a trifunctionalized aniline derivative, this compound presents a unique scaffold for medicinal chemistry and materials science, offering multiple points for molecular modification.[1] The strategic placement of chloro, fluoro, and methoxy groups on the aniline ring allows for fine-tuning of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.[1] This document is intended to serve as a foundational resource for researchers, providing not only available data but also robust experimental protocols for the in-house determination of its key physicochemical characteristics.
Molecular Structure and Identification
The unique substitution pattern of this compound, featuring a chlorine atom, a fluorine atom, and a methoxy group on the aniline ring, provides a versatile platform for synthetic transformations.[1]
Molecular Structure Visualization:
Caption: 2D structure of this compound.
Key Identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1394839-94-1[2][3][4] |
| Molecular Formula | C₇H₇ClFNO[3][4] |
| Molecular Weight | 175.59 g/mol [3][4] |
| InChI Key | GUFGWDIXDGKQTL-UHFFFAOYSA-N |
Physicochemical Properties
Precise experimental data for the physical properties of this compound is not widely available in public literature and databases. However, based on its structure and data from similar halogenated methoxyanilines, the following properties can be anticipated. The provided data for the related compound, 5-Chloro-2-methoxyaniline, serves as a useful benchmark.
Data Summary:
| Property | This compound (Anticipated/Known) | 5-Chloro-2-methoxyaniline (Reference) |
| Physical Form | Solid | Off-white to tan crystalline powder or flakes[5] |
| Melting Point | Not available | 81-83 °C[5] |
| Boiling Point | Not available | 135 °C at 5.85 mmHg[5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. Low solubility in water is anticipated. | Soluble in ethanol. Recrystallizable from water or 40% aqueous ethanol.[5] |
Experimental Protocols for Physicochemical Characterization
To address the gap in available data, the following section provides detailed, field-proven methodologies for the experimental determination of the core physical properties of this compound.
Melting Point Determination
Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities will typically depress and broaden the melting range.
Workflow for Melting Point Determination:
Caption: Workflow for accurate melting point determination.
Step-by-Step Protocol:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry.
-
Place a small amount of the solid on a watch glass and finely crush it into a powder using a spatula.
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
-
Instrument Setup and Measurement:
-
Place the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
For an unknown compound, first perform a rapid determination by heating at a rate of 10-15°C per minute to find the approximate melting range.
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.
-
Reduce the heating rate to 1-2°C per minute.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.
-
-
Data Validation:
-
Repeat the measurement with a fresh sample at the slow heating rate to ensure reproducibility.
-
The reported melting point should be the average of at least two consistent measurements.
-
Solubility Assessment
Causality: The solubility profile of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. The "like dissolves like" principle is a fundamental guide.
Step-by-Step Protocol for Qualitative Solubility:
-
Solvent Selection: Prepare a set of test tubes with common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Sample Addition: To each test tube, add approximately 10-20 mg of this compound.
-
Solvent Addition and Observation:
-
Add the selected solvent dropwise, starting with 0.1 mL.
-
After each addition, vortex or shake the test tube vigorously for 30 seconds.
-
Visually inspect the solution for dissolution.
-
Continue adding solvent in 0.1 mL increments up to a total of 1 mL.
-
-
Classification:
-
Soluble: The solid completely dissolves.
-
Partially Soluble: Some of the solid dissolves.
-
Insoluble: The solid does not appear to dissolve.
-
-
pH-Dependent Solubility (for aqueous insolubility):
-
If insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH.
-
Solubility in 5% HCl indicates the presence of a basic group (the aniline amine).
-
Insolubility in 5% NaOH would confirm the absence of an acidic proton.
-
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. The presence of a fluorine atom will introduce characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.
Expected ¹H NMR Spectral Features:
-
Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, which may exchange with D₂O.
-
Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 protons.
-
Aromatic Protons: Two distinct signals in the aromatic region (6.5-7.5 ppm), each appearing as a doublet due to coupling with the adjacent fluorine atom. The proton ortho to the fluorine will show a larger coupling constant than the proton meta to the fluorine.
Expected ¹³C NMR Spectral Features:
-
Seven distinct carbon signals are expected.
-
The carbons directly bonded to fluorine and in close proximity will appear as doublets due to C-F coupling.
-
The methoxy carbon will appear around 55-60 ppm.
-
The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the electron-donating methoxy and amino groups and the electron-withdrawing halogen substituents.
Protocol for NMR Sample Preparation and Analysis:
-
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Vortex the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, use proton decoupling and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |
| 2850-3000 | C-H stretch | Methoxy (-OCH₃) and Aromatic C-H |
| 1500-1600 | C=C stretch | Aromatic Ring |
| 1200-1300 | C-O stretch | Aryl Ether |
| 1000-1200 | C-F stretch | Aryl Fluoride |
| 700-850 | C-Cl stretch | Aryl Chloride |
Workflow for FTIR Analysis:
Caption: Workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Protocol (KBr Pellet Method):
-
Sample Preparation:
-
Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum using an empty sample compartment or a blank KBr pellet.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Expected Mass Spectrum Features:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (175.59 g/mol ). This peak will be accompanied by an M+2 peak at approximately one-third the intensity, characteristic of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for anilines include the loss of the methoxy group (-•CH₃), followed by the loss of carbon monoxide (-CO).
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). Gas chromatography-mass spectrometry (GC-MS) is also a suitable method.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern.
-
Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.
-
Safety and Handling
Substituted anilines should be handled with care due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards associated with similar aniline derivatives should be considered.
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
This compound is a promising building block for chemical synthesis. This guide has provided a framework for understanding its physicochemical properties by combining known identifiers with established, reliable experimental protocols for their determination. The presented methodologies are designed to be self-validating and provide the necessary detail for researchers to confidently characterize this compound in their own laboratories. Adherence to the outlined safety precautions is paramount when handling this and related chemical substances. As more research is conducted on this specific molecule, it is anticipated that a more complete experimental dataset will become publicly available.
References
- 1. This compound | 1394839-94-1 | Benchchem [benchchem.com]
- 2. 1394839-94-1|this compound|BLD Pharm [bldpharm.com]
- 3. bio-fount.com [bio-fount.com]
- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
Introduction: The Foundational Importance of Molecular Weight in Drug Discovery
An In-depth Technical Guide to the Molecular Weight of 5-Chloro-4-fluoro-2-methoxyaniline
In the landscape of pharmaceutical research and drug development, the precise characterization of a chemical entity is paramount. Among the most fundamental of these characteristics is the molecular weight (MW). An accurate molecular weight serves as the primary identifier of a compound, validating its synthesis and purity, and forming the bedrock upon which all subsequent stoichiometric calculations for assays, formulations, and mechanistic studies are built. For a molecule like this compound, a substituted aniline derivative with potential as a building block in medicinal chemistry, an error in this foundational parameter can compromise entire research programs.
This guide provides a comprehensive, technically-grounded overview of the determination of the molecular weight for this compound. We will move beyond a simple statement of the value to explore the synergy between theoretical calculation and robust experimental verification. This document is designed for the practicing researcher and scientist, offering not just data, but a framework for understanding and validating the molecular identity of this and similar compounds with the highest degree of scientific rigor.
Section 1: Core Identity and Physicochemical Properties
Before delving into the methodologies of its determination, it is essential to establish the identity of the target compound through its universally recognized identifiers and calculated properties.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1394839-94-1 | [1][2] |
| Molecular Formula | C₇H₇ClFNO | - |
| Molecular Weight | 175.59 g/mol | [1] |
| Chemical Structure | ![]() | (Structure generated based on IUPAC name) |
Section 2: The Theoretical Molecular Weight: A Calculated Foundation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3] This theoretical value provides a precise benchmark against which experimental results are compared. It is crucial to distinguish between two forms of molecular weight:
-
Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes for each element. This is the value (175.59 g/mol ) used in most laboratory stoichiometric calculations.
-
Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). This value is what is precisely measured by high-resolution mass spectrometry.
The calculation is performed as follows:
| Element | Count | Average Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |
| Carbon (C) | 7 | 12.011 | 84.077 |
| Hydrogen (H) | 7 | 1.008 | 7.056 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Fluorine (F) | 1 | 18.998 | 18.998 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total | Average Molecular Weight: | 175.590 |
This calculated value establishes the expected molecular weight. The next step is to confirm this value through rigorous experimental analysis.
Section 3: Experimental Verification: A Dual-Methodology Approach
Relying solely on theoretical calculations is insufficient in a regulated and precision-driven field. Experimental verification is non-negotiable. A robust validation strategy employs orthogonal methods that confirm the molecular weight and elemental composition independently. The gold-standard approach combines High-Resolution Mass Spectrometry (HRMS) with Elemental Analysis.
Caption: Workflow for unambiguous molecular weight and formula determination.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the most powerful method for determining the molecular weight of small organic compounds with high accuracy and sensitivity.[5]
Causality of Method Choice: We select HRMS over standard-resolution MS because it can measure molecular mass to four or five decimal places. This extreme precision allows for the differentiation of compounds with the same nominal mass but different elemental formulas, providing an unambiguous confirmation of the molecular formula.
Caption: The three core components of a mass spectrometer.[4][6]
Experimental Protocol: HRMS via ESI-TOF
-
Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Expert Insight: The addition of formic acid is critical. It provides a source of protons (H+) to facilitate soft ionization via electrospray (ESI), primarily forming the protonated molecular ion [M+H]⁺, which is easily detectable and minimizes fragmentation.
-
-
Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known calibration standard immediately prior to the run. Set the instrument to positive ion mode.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-500) for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.
-
Data Analysis:
-
Identify the most abundant peak in the expected region. For our compound (monoisotopic mass ≈ 175.02), the [M+H]⁺ ion is expected at m/z ≈ 176.03.
-
Self-Validation: The trustworthiness of the data is confirmed by observing the isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecular ion containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity of about one-third that of the monoisotopic peak. This signature provides definitive evidence for the presence of chlorine.
-
Compare the experimentally measured exact mass of the [M+H]⁺ ion to the calculated theoretical value. A mass accuracy error of < 5 ppm is considered confirmation of the elemental formula.
-
Elemental Analysis
Elemental analysis is a destructive technique that provides the mass percentage of individual elements (typically Carbon, Hydrogen, and Nitrogen) in a pure sample.[7] It serves as an essential orthogonal method to confirm the empirical formula derived from the HRMS data.[8]
Experimental Protocol: Combustion Analysis
-
Sample Submission: Provide a pure, dry sample (~2-3 mg) of this compound in a pre-weighed vial to an analytical service laboratory.
-
Expert Insight: Purity is non-negotiable. The presence of residual solvents or impurities will significantly skew the mass percentages and lead to an incorrect empirical formula. The sample must be dried under high vacuum to remove any volatile contaminants.
-
-
Analysis: The sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of C, H, and N. Halogens like chlorine are determined by separate methods.
-
Data Interpretation & Validation:
Hypothetical Data and Validation:
| Element | Theoretical % | Experimental % (Hypothetical) |
| C | 47.88% | 47.81% |
| H | 4.02% | 4.05% |
| N | 7.98% | 7.95% |
| Cl | 20.19% | 20.11% |
-
Convert Mass to Moles: Assume a 100 g sample.
-
C: 47.81 g / 12.011 g/mol = 3.98 mol
-
H: 4.05 g / 1.008 g/mol = 4.02 mol
-
N: 7.95 g / 14.007 g/mol = 0.57 mol
-
Cl: 20.11 g / 35.453 g/mol = 0.57 mol
-
-
Determine Simplest Ratio: Divide by the smallest molar amount (0.57).
-
C: 3.98 / 0.57 ≈ 7
-
H: 4.02 / 0.57 ≈ 7
-
N: 0.57 / 0.57 = 1
-
Cl: 0.57 / 0.57 = 1
-
-
Result: The analysis yields an empirical formula of C₇H₇NCl. Note: Oxygen and Fluorine are typically calculated by difference and other methods.
-
Final Validation: The empirical formula weight for C₇H₇ClFNO is 175.59 g/mol . The molecular weight determined by HRMS is ~176 g/mol (for the [M+H]⁺ ion). Since the empirical formula weight matches the experimentally determined molecular weight, the molecular formula is confirmed to be identical to the empirical formula: C₇H₇ClFNO .[8][11]
Conclusion
References
- 1. This compound - [sigmaaldrich.com]
- 2. 1394839-94-1|this compound|BLD Pharm [bldpharm.com]
- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 5. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 8. quora.com [quora.com]
- 9. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 10. percent_composition [westfield.ma.edu]
- 11. m.youtube.com [m.youtube.com]
A Comprehensive Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-methoxyaniline
Abstract
5-Chloro-4-fluoro-2-methoxyaniline is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its distinct substitution pattern, featuring electron-donating methoxy and amino groups alongside deactivating but synthetically versatile halogen atoms, makes it a valuable intermediate for constructing bioactive compounds.[1] The presence of fluorine, for instance, can enhance metabolic stability and bioavailability in drug candidates.[1] This guide provides an in-depth exploration of the primary and alternative synthetic pathways for this compound (CAS No: 1394839-94-1), focusing on the strategic considerations, reaction mechanisms, and detailed experimental protocols necessary for its successful preparation. The discussion is tailored for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducible and scalable outcomes.
Introduction and Strategic Overview
The synthesis of polysubstituted benzene rings like this compound presents a significant regiochemical challenge. The final arrangement of the four substituents—amino, methoxy, fluoro, and chloro—must be meticulously controlled through a logical sequence of reactions. The directing effects of each group on subsequent electrophilic or nucleophilic aromatic substitutions are paramount to the success of the synthesis.
1.1 Chemical Profile
-
IUPAC Name: this compound
-
CAS Number: 1394839-94-1[1]
-
Molecular Formula: C₇H₇ClFNO[2]
-
Molecular Weight: 175.59 g/mol [2]
1.2 Significance in Synthetic Chemistry This compound is a key intermediate, valued for its trifunctional scaffold that allows for diverse chemical modifications.[1] The amino group can be readily diazotized or converted into amides and sulfonamides, while the halogen atoms provide handles for metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[1]
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthetic challenge. The most robust and common method for introducing an aniline functionality is through the reduction of a nitro group. This transformation is typically high-yielding and chemoselective, making it an ideal final step. Therefore, the primary disconnection is the C-N bond of the aniline, leading back to a nitroaromatic precursor.
Caption: Retrosynthetic analysis of the target compound.
This analysis identifies 4-Chloro-5-fluoro-2-nitroanisole as the key intermediate. The synthesis, therefore, hinges on the successful nitration of an appropriately substituted anisole precursor.
Primary Synthesis Pathway: Nitration of a Substituted Anisole
This pathway is arguably the most efficient and direct route, leveraging a late-stage reduction of a nitro group to form the target aniline. The strategy relies on the powerful directing effect of the methoxy group to control the regiochemistry of the critical nitration step.
Rationale and Mechanistic Insight
The starting material for this pathway is 1-Chloro-2-fluoro-4-methoxybenzene . In this molecule, the methoxy group (-OCH₃) is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directors. The methoxy group's powerful activating effect dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to one of its ortho positions (positions 3 and 5), as the para position is already occupied by the chlorine atom. Position 5 is favored due to reduced steric hindrance compared to position 3, which is crowded between the fluoro and methoxy groups.
Experimental Protocols
Step 1: Electrophilic Nitration of 1-Chloro-2-fluoro-4-methoxybenzene
This reaction introduces the nitro group at the desired position to form the key intermediate, 4-Chloro-5-fluoro-2-nitroanisole.
-
Reagents and Equipment:
-
1-Chloro-2-fluoro-4-methoxybenzene
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Ice bath, magnetic stirrer, dropping funnel
-
Round-bottom flask
-
-
Procedure:
-
Charge a round-bottom flask with concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.
-
To the cold, stirred sulfuric acid, add 1-Chloro-2-fluoro-4-methoxybenzene dropwise, ensuring the temperature remains below 10 °C.
-
Prepare the nitrating mixture by carefully adding fuming nitric acid to a portion of chilled concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature strictly between 0 and 5 °C. The formation of the nitronium ion is highly exothermic and requires careful temperature control to prevent side reactions.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
The solid product, 4-Chloro-5-fluoro-2-nitroanisole, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.
-
Step 2: Reduction of 4-Chloro-5-fluoro-2-nitroanisole
This final step converts the nitro-intermediate into the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Reagents and Equipment:
-
4-Chloro-5-fluoro-2-nitroanisole
-
Palladium on Carbon (Pd/C, 5-10 wt. %)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon filled with hydrogen gas for lab scale.
-
-
Procedure:
-
Dissolve the 4-Chloro-5-fluoro-2-nitroanisole in a suitable solvent like ethanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst to the solution (typically 1-5 mol %).
-
Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reduction is usually complete within 2-8 hours.
-
Upon completion, carefully vent the hydrogen and purge the system again with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the solvent to recover all the product.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent use, but can be purified further by column chromatography or recrystallization if needed.
-
Pathway Visualization
Caption: Primary synthesis route via nitration and reduction.
Alternative Pathway: Halogenation of a Protected Aniline
An alternative strategy involves introducing the chlorine atom onto a pre-existing, protected aniline ring. This route requires more steps but can be advantageous if the starting aniline is more readily available or cost-effective than the substituted anisole from the primary pathway.
Rationale and Mechanistic Insight
This pathway begins with 4-fluoro-2-methoxyaniline .[3][4] The highly activating and potentially oxidizable amino group must first be protected, typically as an acetamide.[3] The acetamido group (-NHCOCH₃) is less activating than an amino group but remains a strong ortho-, para-director. The subsequent electrophilic chlorination is directed by the combined effects of the acetamido and methoxy groups to the desired position. The final step is the removal of the protecting group.
Experimental Protocols
Step 1: N-Acetylation of 4-fluoro-2-methoxyaniline
-
Purpose: To protect the amino group from oxidation during chlorination and to moderate its activating strength.
-
Procedure:
-
Dissolve 4-fluoro-2-methoxyaniline in a suitable solvent like acetic acid or dichloromethane.
-
Add acetic anhydride (1.0-1.2 equivalents) dropwise at room temperature.[3]
-
Stir the mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.
-
Quench the reaction by adding water. The product, N-(4-fluoro-2-methoxyphenyl)acetamide, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash with aqueous sodium bicarbonate, and evaporate the solvent.
-
Step 2: Electrophilic Chlorination of N-(4-fluoro-2-methoxyphenyl)acetamide
-
Purpose: To regioselectively install the chlorine atom at the C5 position. The position is ortho to the methoxy group and meta to the acetamido group, representing a favorable outcome of the combined directing effects.
-
Procedure:
-
Dissolve the N-(4-fluoro-2-methoxyphenyl)acetamide in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
-
Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete as monitored by TLC.
-
Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(5-chloro-4-fluoro-2-methoxyphenyl)acetamide.
-
Step 3: N-Deprotection (Hydrolysis)
-
Purpose: To remove the acetyl protecting group and reveal the final aniline product.
-
Procedure:
-
Suspend or dissolve the N-(5-chloro-4-fluoro-2-methoxyphenyl)acetamide in a mixture of methanol and aqueous hydrochloric acid.[3]
-
Heat the mixture to reflux and maintain for 3-6 hours, monitoring the hydrolysis by TLC.[3]
-
After completion, cool the reaction mixture to room temperature and neutralize it by the slow addition of a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~8-9.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, this compound.
-
Pathway Visualization
Caption: Alternative synthesis via protection, chlorination, and deprotection.
Data Summary and Pathway Comparison
| Feature | Pathway 1: Nitration of Anisole | Pathway 2: Halogenation of Aniline |
| Starting Material | 1-Chloro-2-fluoro-4-methoxybenzene | 4-fluoro-2-methoxyaniline |
| Number of Steps | 2 | 3 |
| Key Reagents | HNO₃/H₂SO₄, H₂/Pd/C | Acetic Anhydride, NCS, HCl |
| Key Transformations | Electrophilic Nitration, Nitro Reduction | Protection, Electrophilic Chlorination, Deprotection |
| Pros | More atom-economical, fewer steps, generally higher overall yield. | May use a more accessible starting material, avoids handling fuming nitric acid directly in some variations. |
| Cons | Requires careful handling of highly corrosive and exothermic nitrating agents. | Longer sequence, involves protection/deprotection steps which can lower overall yield. |
Conclusion
This guide has detailed two robust synthetic routes to this compound. The Primary Pathway , involving the nitration of 1-chloro-2-fluoro-4-methoxybenzene followed by reduction, is the more direct and efficient method, making it preferable for larger-scale synthesis. Its success is predicated on precise control over the exothermic nitration step. The Alternative Pathway , while longer, offers strategic flexibility depending on the availability and cost of starting materials. It demonstrates the utility of protecting group chemistry to achieve the desired regiochemical outcome. The choice of pathway will ultimately depend on the specific constraints and objectives of the research or production environment, including scale, safety protocols, and economic factors.
References
- 1. This compound | 1394839-94-1 | Benchchem [benchchem.com]
- 2. Buy 2-Chloro-5-fluoro-4-methoxyaniline | 677741-98-9 [smolecule.com]
- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
Spectroscopic Signature of 5-Chloro-4-fluoro-2-methoxyaniline: A Technical Guide for Advanced Research
Introduction
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-4-fluoro-2-methoxyaniline, a substituted aniline, presents a unique combination of electron-withdrawing and electron-donating groups. This particular arrangement of chloro, fluoro, methoxy, and amino substituents on the benzene ring is anticipated to confer distinct physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom, for instance, is a common tactic in drug design to modulate metabolic stability and binding affinity.
This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages a foundational scientific approach: the meticulous analysis of structurally related analogs to predict its spectroscopic signature. By dissecting the influence of each substituent on the aniline framework, we can construct a highly accurate and reliable spectral profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for spectroscopic analysis and structural verification.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.
Caption: Molecular structure and atom numbering for this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons.
Predictive Analysis Based on Analogs
To construct a reliable prediction, we will consider the known ¹H NMR data of key structural analogs:
-
2-Methoxyaniline (o-Anisidine): The aromatic protons typically appear in the range of 6.7-6.9 ppm. The methoxy group (-OCH₃) protons are a sharp singlet around 3.8 ppm, and the amine (-NH₂) protons present as a broad singlet.[1][2]
-
4-Fluoroaniline: The fluorine atom at C4 introduces splitting. The protons ortho to the fluorine (at C3 and C5) will appear as a triplet around 6.8-7.0 ppm, while the protons meta to the fluorine (at C2 and C6) will also be a triplet in a similar region.[3][4][5]
-
5-Chloro-2-methoxyaniline: The chloro substituent will influence the chemical shifts of the aromatic protons. The proton at C6 will be a doublet, the one at C4 a doublet of doublets, and the one at C3 a doublet.[6]
Predicted ¹H NMR Data for this compound
Based on the additive effects of the substituents, the following ¹H NMR spectrum is predicted:
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Rationale |
| ~7.0 | d | ~8.0 | H-6 | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing chloro group. The ortho coupling to H-5 is absent due to substitution. The observed signal will be a doublet due to coupling with the fluorine at C4 (⁴JHF). |
| ~6.8 | d | ~10.0 | H-3 | This proton is ortho to the methoxy group and meta to the amino group. It will experience a strong ortho coupling to the fluorine at C4 (³JHF), resulting in a doublet. |
| ~4.5 | br s | - | -NH₂ | The chemical shift of amine protons can vary depending on concentration and solvent. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange. |
| ~3.9 | s | - | -OCH₃ | The methoxy protons are not coupled to other protons and will appear as a sharp singlet. |
Experimental Protocol: ¹H NMR Spectroscopy
A standardized protocol ensures data reproducibility and quality.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.
Predictive Analysis Based on Analogs
The chemical shifts of the carbon atoms in this compound can be predicted by examining the influence of each substituent in related molecules:
-
2-Methoxyaniline: The carbon attached to the methoxy group (C2) is typically found around 147 ppm, while the carbon bearing the amino group (C1) is around 136 ppm.[1][2]
-
4-Fluoroaniline: The carbon directly bonded to fluorine (C4) exhibits a large C-F coupling constant (¹JCF ≈ 240 Hz) and resonates at a lower field (around 156-158 ppm).[3][7]
-
5-Chloro-2-methoxyaniline: The carbon attached to chlorine (C5) will be in the region of 120-130 ppm.[6]
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) (ppm) | Assignment | Rationale |
| ~155 (d, ¹JCF ≈ 245 Hz) | C-4 | Directly attached to the highly electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling. |
| ~145 | C-2 | Attached to the electron-donating methoxy group. |
| ~138 (d, ²JCF ≈ 15 Hz) | C-1 | Attached to the amino group, with a smaller two-bond coupling to fluorine. |
| ~125 (d, ²JCF ≈ 20 Hz) | C-5 | Attached to the chloro group, with a two-bond coupling to fluorine. |
| ~118 (d, ³JCF ≈ 5 Hz) | C-3 | Influenced by the ortho methoxy and meta amino groups, with a three-bond coupling to fluorine. |
| ~115 | C-6 | Influenced by the ortho amino and meta chloro groups. |
| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Lock and shim as for ¹H NMR.
-
-
Data Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
-
A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
Expected Mass Spectrum
For this compound (C₇H₇ClFNO), the expected molecular weight is approximately 175.59 g/mol . Due to the presence of chlorine, the molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Predicted Fragmentation Pathway
Electron ionization (EI) is a hard ionization technique that leads to significant fragmentation. The fragmentation of anilines often involves the loss of small molecules or radicals.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction:
-
For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
-
GC Separation:
-
Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Use a temperature program that allows for good separation from any impurities.
-
-
MS Detection:
-
Use an electron ionization (EI) source at 70 eV.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.
-
Infrared (IR) Spectroscopy: Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, sharp (doublet) | N-H stretch (primary amine) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~1620 | Strong | Aromatic C=C bending |
| ~1510 | Strong | Aromatic C=C bending |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1200 | Strong | C-N stretch |
| ~1100 | Strong | C-F stretch |
| 700-850 | Strong | C-Cl stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-650 cm⁻¹.
-
Ensure good contact between the sample and the ATR crystal by applying gentle pressure with the anvil.
-
Co-add 16-32 scans to obtain a high-quality spectrum.
-
Perform a background scan prior to the sample scan.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By systematically analyzing the spectroscopic data of closely related structural analogs, we have established a robust and scientifically grounded framework for the identification and characterization of this novel compound. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectra. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize, purify, and verify the structure of this compound, thereby accelerating its potential application in drug discovery and other advanced scientific fields.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]
- 5. spectrabase.com [spectrabase.com]
- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-4-fluoro-2-methoxyaniline
This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 5-Chloro-4-fluoro-2-methoxyaniline (CAS No. 1394839-94-1), a halogenated aniline derivative increasingly utilized in pharmaceutical and chemical synthesis.[1][2] Professionals in research and drug development must approach this compound with a comprehensive understanding of its potential hazards and the rigorous protocols required to mitigate risk. This document moves beyond a simple recitation of safety data, offering a causal explanation for procedural choices, thereby fostering a self-validating system of laboratory safety.
Hazard Identification and Toxicological Profile
This compound, as a substituted aniline, belongs to a class of compounds known for their potential toxicity.[3] While a specific, comprehensive toxicological profile for this exact molecule is not fully investigated, data from structurally similar halogenated anilines provides a strong basis for a cautious approach.[4] The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation.[5][6]
GHS Classification (Inferred from Analogous Compounds)
The Globally Harmonized System (GHS) classifications for closely related compounds like 5-chloro-2-methoxyaniline and other fluoro-chloro-anilines serve as a critical warning.[5][7][8] Researchers should handle this compound as if it possesses these hazards.
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 1/2/4 | H300/H302: Fatal or Harmful if swallowed | Danger / Warning | 💀 / ❗ |
| Acute Toxicity, Dermal | Category 1/2/4 | H310/H312: Fatal or Harmful in contact with skin | Danger / Warning | 💀 / ❗ |
| Acute Toxicity, Inhalation | Category 1/2/4 | H330/H332: Fatal or Harmful if inhaled | Danger / Warning | 💀 / ❗ |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | ❗ |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | ❗ |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Warning | ⚕️ |
Note: This table synthesizes data from multiple sources on similar compounds.[4][5][6][7][8] The "skull and crossbones" (fatal) and "health hazard" pictograms are included based on the high toxicity of some analogous anilines.[5]
Primary Routes of Exposure & Symptoms:
-
Inhalation: Harmful if inhaled, potentially causing respiratory tract irritation.[6][7] Symptoms may include coughing and shortness of breath.
-
Dermal: Harmful in contact with skin.[6][7] Halogenated anilines can be readily absorbed through the skin, leading to systemic toxicity.[3] Causes skin irritation, characterized by redness and pain.[7]
-
Ocular: Causes serious eye irritation, potentially leading to significant damage if not addressed immediately.[6][7]
-
Ingestion: Harmful or fatal if swallowed.[5][7] Immediate medical attention is critical.
Hierarchy of Controls: From Engineering to PPE
A multi-layered approach to exposure control is paramount. The most effective measures involve engineering controls that isolate the hazard, followed by administrative controls and, finally, personal protective equipment (PPE).
Engineering Controls
The causality is simple: if the compound cannot reach the researcher, it cannot cause harm. All work involving this compound must be conducted within a properly functioning and certified chemical fume hood to control vapor and dust exposure.[9][10] The facility must be equipped with easily accessible eyewash stations and safety showers.[4][11]
Administrative Controls
Strict adherence to standard operating procedures (SOPs) is non-negotiable. Access to areas where this compound is used should be restricted to trained personnel. Always wash hands thoroughly after handling, and do not eat, drink, or smoke in the laboratory.[7][12]
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of halogenated anilines.
| PPE Category | Specification | Rationale and Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles.[4][7] |
| Skin Protection | Impervious clothing, such as a fully-buttoned lab coat. | Provides a barrier against accidental skin contact.[7] |
| Hand Protection | Butyl, neoprene, or Viton gloves are recommended for anilines. Nitrile gloves are not recommended for prolonged contact. | Aniline and its derivatives can degrade certain glove materials. Always consult the manufacturer's compatibility chart.[13] Double-gloving can provide additional protection. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) if exposure limits may be exceeded or if working outside a fume hood (e.g., during a large spill). | Required when engineering controls are insufficient to maintain exposure below safe limits.[4][9] Users must be fit-tested and trained.[13] |
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to be self-validating, meaning they incorporate safety checks and logical decision points to prevent exposure.
Workflow for Handling and Use
This diagram illustrates the necessary steps and checks for safely handling the compound.
References
- 1. 1394839-94-1|this compound|BLD Pharm [bldpharm.com]
- 2. This compound - [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-methoxyaniline: Starting Materials and Strategic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-4-fluoro-2-methoxyaniline is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of targeted therapies. Its judicious synthesis is a critical consideration in drug development, directly impacting yield, purity, and overall cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a specific focus on the selection of starting materials and the underlying chemical principles that govern these choices. Detailed experimental protocols, comparative tables, and workflow diagrams are presented to equip researchers with the practical knowledge required for efficient and reliable synthesis.
Introduction: The Strategic Importance of this compound
The substituted aniline, this compound, represents a highly functionalized aromatic scaffold. The specific arrangement of its chloro, fluoro, methoxy, and amino groups provides a versatile platform for the construction of complex molecular architectures. This has led to its extensive use in the pharmaceutical industry, where it serves as a crucial precursor for a number of small molecule inhibitors. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide will explore the most prevalent and strategically sound synthetic pathways, commencing with readily available starting materials.
Synthetic Strategies and Starting Material Analysis
The synthesis of this compound can be approached from several different precursors. The choice of starting material is often dictated by a balance of factors including commercial availability, cost, and the number of synthetic steps required. Below, we dissect the most common and effective routes.
Route A: Chlorination of 4-Fluoro-2-methoxyaniline
This is arguably the most direct approach, beginning with the commercially available or readily synthesized 4-Fluoro-2-methoxyaniline.[1][2][3][4] The core of this strategy lies in the selective introduction of a chlorine atom at the C5 position.
Rationale for Starting Material Selection: 4-Fluoro-2-methoxyaniline is an ideal precursor as it already contains three of the four required functional groups in the correct orientation. The methoxy and amino groups are ortho, para-directing, and the fluorine is also an ortho, para-director. The concerted directing effect of these groups favors electrophilic substitution at the C5 position, which is para to the fluorine and ortho to the methoxy group.
Experimental Protocol: Synthesis of this compound from 4-Fluoro-2-methoxyaniline
Step 1: Chlorination of 4-Fluoro-2-methoxyaniline
-
To a stirred solution of 4-Fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, cool the mixture to 0-5 °C.
-
Slowly add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.2 eq).
-
Allow the reaction to stir at low temperature for a designated period, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Route B: Multi-step Synthesis from 2,4-Difluoro-1-nitrobenzene
This pathway is a more foundational approach, starting from a simpler, readily available building block.[5][6] This route is particularly valuable when the cost or availability of 4-Fluoro-2-methoxyaniline is a concern.
Rationale for Starting Material Selection: 2,4-Difluoro-1-nitrobenzene is an inexpensive and commercially abundant starting material. The highly activated nature of the fluorine atoms allows for a regioselective nucleophilic aromatic substitution (SNA_r) reaction, which is a key step in this synthesis.
Experimental Protocol: Synthesis of this compound from 2,4-Difluoro-1-nitrobenzene
Step 1: Methoxylation of 2,4-Difluoro-1-nitrobenzene
-
Dissolve 2,4-Difluoro-1-nitrobenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or in methanol.
-
Add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. The fluorine at the C2 position is more activated towards nucleophilic substitution due to the ortho and para directing nitro group.
-
Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).
-
Pour the reaction mixture into ice water to precipitate the product, 4-Fluoro-2-methoxy-1-nitrobenzene.
-
Filter the solid, wash with water, and dry.
Step 2: Reduction of 4-Fluoro-2-methoxy-1-nitrobenzene
-
Suspend 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.
-
Add a catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[3][5]
-
Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amine.
-
Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 4-Fluoro-2-methoxyaniline.
Step 3: Chlorination of 4-Fluoro-2-methoxyaniline
-
Follow the chlorination protocol as described in Route A, Step 1.
Route C: Reduction of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
This approach involves the synthesis of a more advanced intermediate, which is then reduced in the final step to yield the target molecule.
Rationale for Starting Material Selection: While 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is not a common starting material, its synthesis from simpler precursors and subsequent reduction represents a viable pathway. This route can be advantageous if the chlorination of the aniline (as in Route A) proves to be low-yielding or produces significant side products.
Experimental Protocol: Synthesis of this compound via a Nitro Intermediate
Step 1: Nitration of 1-Chloro-2-fluoro-4-methoxybenzene
-
Dissolve 1-Chloro-2-fluoro-4-methoxybenzene (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C).
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.
-
Stir the reaction for a specified time and then carefully pour it onto crushed ice.
-
The precipitated product, 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, is filtered, washed with water, and dried.
Step 2: Reduction of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene
-
The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation with Pd/C or Raney Nickel as described in Route B, Step 2, or by using reducing agents like tin(II) chloride in hydrochloric acid.[7]
-
Following the reduction, a standard aqueous workup and purification will yield the final product, this compound.
Comparative Analysis of Synthetic Routes
| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |
| A | 4-Fluoro-2-methoxyaniline | None | Direct, high-yielding final step. | Relies on the availability and cost of the starting material. |
| B | 2,4-Difluoro-1-nitrobenzene | 4-Fluoro-2-methoxy-1-nitrobenzene, 4-Fluoro-2-methoxyaniline | Utilizes inexpensive and readily available starting materials. | Longer synthetic sequence. |
| C | 1-Chloro-2-fluoro-4-methoxybenzene | 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene | Potentially cleaner final reduction step. | Requires synthesis of a more complex starting material; nitration can be hazardous. |
Visualization of Synthetic Workflows
Caption: Synthetic pathways to this compound.
Conclusion
The synthesis of this compound is a well-established process with multiple viable routes. The optimal choice of starting material and synthetic strategy will depend on the specific requirements of the research or manufacturing campaign, including scale, cost constraints, and available resources. By understanding the chemical principles behind each synthetic step and the rationale for the selection of starting materials, researchers can make informed decisions to achieve an efficient, reliable, and scalable synthesis of this important pharmaceutical intermediate.
References
- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]
- 2. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]
The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aniline, a seemingly simple aromatic amine, represents a cornerstone in the edifice of modern organic chemistry. Its discovery and the subsequent exploration of its substituted derivatives have catalyzed transformative advancements across a spectrum of scientific disciplines. From the vibrant hues of the first synthetic dyes to the life-saving efficacy of sulfonamide antibiotics and the robust performance of polyurethane polymers, the legacy of aniline is deeply interwoven with the fabric of technological progress. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted anilines, designed for the discerning researcher and drug development professional. We will traverse the timeline of its discovery, dissect the seminal synthetic methodologies that unlocked its potential, and illuminate its multifaceted applications that continue to shape our world. This guide eschews a rigid template, instead opting for a narrative that follows the scientific journey of discovery, innovation, and application, providing not just the "what" but the critical "why" behind the evolution of this remarkable class of molecules.
The Dawn of an Era: The Discovery of Aniline
The story of aniline is one of multiple discoveries, a testament to the burgeoning field of organic chemistry in the 19th century. Initially, it was not a single discovery but a series of independent isolations of the same fundamental molecule, each given a different name.
-
1826: "Crystallin" from Indigo. Otto Unverdorben, through the destructive distillation of indigo, first isolated a substance he named "Crystallin."[1] This marked the first recorded encounter with what we now know as aniline.
-
1834: "Kyanol" from Coal Tar. Friedlieb Runge, a German chemist, isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime.[1] He aptly named it "kyanol" (from the Greek for blue).[2]
-
1840: "Aniline" from the Indigo Plant. Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oily substance he named "aniline," derived from anil, the Portuguese word for the indigo plant (Indigofera suffruticosa).[1][3]
-
1842: "Benzidam" from Nitrobenzene. In a pivotal breakthrough in synthetic chemistry, Russian chemist Nikolay Zinin discovered that nitrobenzene could be reduced to a basic substance he called "benzidam."[1][4] This was a crucial step, as it demonstrated the synthesis of this molecule from a readily available precursor.
-
1843: Unification by Hofmann. The brilliant German chemist August Wilhelm von Hofmann was the one to connect the dots. He demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, all the same compound.[1] The name "aniline" was eventually adopted by the scientific community.
This period of discovery is summarized in the following table:
| Year | Scientist(s) | Source Material | Name Given |
| 1826 | Otto Unverdorben | Indigo | Crystallin |
| 1834 | Friedlieb Runge | Coal Tar | Kyanol |
| 1840 | Carl Julius Fritzsche | Indigo | Aniline |
| 1842 | Nikolay Zinin | Nitrobenzene | Benzidam |
| 1843 | A. W. von Hofmann | - | Phenylamine/Aniline (Unified) |
From Laboratory Curiosity to Industrial Revolution: The Birth of Synthetic Dyes
For a time, aniline remained a laboratory curiosity. Its true potential was unleashed by a serendipitous discovery made by one of Hofmann's own students, the teenaged William Henry Perkin.
In 1856, while attempting to synthesize the anti-malarial drug quinine during his Easter vacation, the 18-year-old Perkin conducted an oxidation of impure aniline.[5][6][7] His experiment with potassium dichromate and aniline, which was contaminated with toluidines, yielded a black precipitate rather than the colorless quinine.[5][8] While cleaning the flask with alcohol, he noticed the formation of an intense purple solution.[5] This purple substance, which he named "mauveine," was the world's first synthetic organic dye.[5][8]
Perkin's discovery was a watershed moment, marking the birth of the synthetic dye industry.[6][7] He patented his process and, with his father and brother, established a factory to produce mauveine commercially.[7][9] The success of mauveine, also known as "aniline purple," sparked a "mauve measles" craze in fashion and led to the rapid development of other aniline-based dyes.[9][10] This burgeoning industry was further fueled by the development of an industrial-scale process for producing aniline. While Zinin's reduction was groundbreaking, it was Antoine Béchamp's 1854 discovery of a method to reduce nitrobenzene using iron and acid that enabled the production of aniline "by the ton."[1][4] This robust and economical process, known as the Béchamp reduction, became the cornerstone of the German dye industry, which soon eclipsed its British counterpart.[6]
Foundational Synthetic Methodologies for Substituted Anilines
The ability to introduce a variety of substituents onto the aniline core was crucial for expanding its applications. Early methods focused on the reduction of substituted nitroaromatics, while modern techniques offer greater precision and functional group tolerance.
Classical Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is a cornerstone of aniline synthesis, largely due to the ready availability of a wide range of substituted nitroaromatics via electrophilic aromatic nitration.
Discovered by Nikolay Zinin in 1842, this reaction utilizes sodium sulfide or other sulfide salts to reduce nitroaromatic compounds.[11][12] The Zinin reduction is particularly useful for its selectivity, as it can reduce a nitro group in the presence of other reducible functional groups like aryl halides and carbon-carbon double bonds.[11]
Generalized Reaction:
Ar-NO₂ + 3(NH₄)₂S → Ar-NH₂ + 6NH₃ + 3S + 2H₂O
Experimental Protocol: Synthesis of Aniline from Nitrobenzene via Zinin Reduction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place a solution of nitrobenzene in ethanol.
-
Reagent Addition: Prepare a solution of sodium sulfide nonahydrate in water and add it portion-wise to the stirred nitrobenzene solution. An exothermic reaction will occur.
-
Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. The color of the reaction mixture will change from yellow to dark brown.
-
Work-up: Cool the reaction mixture and filter to remove the precipitated sulfur.
-
Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude aniline.
-
Final Purification: Purify the crude aniline by distillation.
Developed by Antoine Béchamp in 1854, this method employs iron metal in the presence of an acid, typically hydrochloric acid, to reduce nitroarenes.[4][13] This process was instrumental in the industrial-scale production of aniline.[4]
Generalized Reaction:
4 Ar-NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 Ar-NH₂ + 3 Fe₃O₄
Experimental Protocol: Synthesis of Aniline from Nitrobenzene via Béchamp Reduction
-
Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place iron filings and water.
-
Acidification: Add a small amount of concentrated hydrochloric acid to the stirred mixture to activate the iron.
-
Addition of Nitrobenzene: Heat the mixture to boiling and add nitrobenzene dropwise from the dropping funnel at a rate that maintains a vigorous reflux.
-
Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the odor of nitrobenzene is no longer detectable.
-
Basification and Isolation: While the mixture is still hot, add a concentrated solution of sodium hydroxide to neutralize the acid and precipitate iron oxides.
-
Steam Distillation: Isolate the aniline from the reaction mixture by steam distillation.
-
Purification: Separate the aniline layer from the distillate, dry it over solid potassium hydroxide, and purify by distillation.
Modern Catalytic C-N Cross-Coupling: The Buchwald-Hartwig Amination
The late 20th century witnessed a paradigm shift in the synthesis of substituted anilines with the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, reported independently by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, has become a powerhouse for the formation of carbon-nitrogen bonds.[14] This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, offering exceptional functional group tolerance and broad substrate scope.[14]
Generalized Reaction:
Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂ + HX (X = Cl, Br, I, OTf)
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or THF) and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) via syringe.
-
Reaction: Place the reaction mixture in a preheated oil bath and stir for the specified time (typically 1-24 hours) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Expanding Chemical Universe of Substituted Anilines: A Legacy of Innovation
The development of robust synthetic methodologies for substituted anilines has led to their integration into a vast array of applications, profoundly impacting various sectors.
The Pharmaceutical Frontier
The journey of substituted anilines in medicine began with early analgesics and has culminated in the development of life-saving drugs.
-
Acetanilide and Phenacetin: In 1886, acetanilide was introduced as one of the first synthetic analgesics and antipyretics under the name Antifebrin.[15][16] However, its toxicity, particularly methemoglobinemia, led to the development of a less toxic derivative, phenacetin.[15][17] It was later discovered that both of these compounds are prodrugs that are metabolized in the body to the active analgesic, paracetamol (acetaminophen).[17][18]
-
The Sulfa Drugs: The discovery of sulfonamides, the first class of synthetic antibacterial agents, is a landmark in medicinal chemistry. In the 1930s, Gerhard Domagk at Bayer discovered that a red azo dye, Prontosil, was effective against streptococcal infections in mice.[1] It was later found that Prontosil is a prodrug that is metabolized in the body to the active antibacterial agent, sulfanilamide.[1] The synthesis of sulfanilamide starts from aniline and involves a multi-step process.[1][19]
The World of Polymers and Materials
Substituted anilines are fundamental building blocks for a wide range of polymers and materials. The most significant of these is methylene diphenyl diisocyanate (MDI), a key component in the production of polyurethanes. The industrial synthesis of MDI begins with the acid-catalyzed condensation of aniline with formaldehyde to produce diphenylmethane diamine (MDA), which is then treated with phosgene.[5][8][20] Polyurethanes are used in a vast array of products, including foams for insulation and furniture, elastomers, coatings, and adhesives.
Agrochemicals: Protecting the World's Food Supply
Substituted anilines are crucial intermediates in the synthesis of a wide variety of agrochemicals, including herbicides, fungicides, and insecticides.[21][22][23] For example, chloroanilines are used in the production of herbicides like chlorpropham and fungicides. The toluidines are precursors to pesticides such as metolachlor and acetochlor.[24]
The Enduring Legacy of Dyes and Pigments
The initial application of anilines in the dye industry continues to this day. Azo dyes, which are synthesized through the diazotization of anilines followed by coupling with an electron-rich aromatic compound, represent a large and important class of colorants used in textiles, leather, and printing inks.[25]
The Future of Substituted Anilines: New Frontiers in Synthesis and Application
The field of substituted aniline chemistry continues to evolve. Modern synthetic methods are focusing on more sustainable and efficient processes. For instance, photochemical methods are being explored to access challenging aniline targets that are difficult to synthesize using traditional methods.[17] The development of novel ligands for cross-coupling reactions continues to expand the scope and utility of these powerful transformations.
In terms of applications, substituted anilines are at the forefront of research in materials science, with studies on functional polychloroanilines for use in sensors and membranes.[26] In medicinal chemistry, the development of new aniline-derived drugs remains an active area of research, with a focus on creating more potent and selective therapeutic agents.
Conclusion
The journey of substituted anilines, from their serendipitous discovery in the 19th century to their indispensable role in modern science and technology, is a compelling narrative of scientific inquiry and innovation. For researchers and drug development professionals, a deep understanding of the history and synthetic evolution of this versatile molecular scaffold is not merely an academic exercise but a source of inspiration for future discoveries. The principles of chemical reactivity and synthetic strategy that have been elucidated through the study of anilines continue to inform the development of new molecules that will undoubtedly shape the future of medicine, materials, and beyond.
References
- 1. scribd.com [scribd.com]
- 2. ZoomOrgo | Sandmeyer Reactions: Mechanism, Examples, and Applications | Organic Chemistry II [zoomorgo.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. US20080275269A1 - Process for the preparation of 4,4'-diphenylmethane diisocyanate - Google Patents [patents.google.com]
- 6. byjus.com [byjus.com]
- 7. innospk.com [innospk.com]
- 8. Methylene diphenyl diisocyanate - Wikipedia [en.wikipedia.org]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Zinin reaction - Wikipedia [en.wikipedia.org]
- 13. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Acetanilide - Wikipedia [en.wikipedia.org]
- 16. nbinno.com [nbinno.com]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. nbinno.com [nbinno.com]
- 20. KR20070053131A - Process for preparing 4,4'-diphenylmethane diisocyanate - Google Patents [patents.google.com]
- 21. nbinno.com [nbinno.com]
- 22. nbinno.com [nbinno.com]
- 23. coherentmarketinsights.com [coherentmarketinsights.com]
- 24. Toluidine - Wikipedia [en.wikipedia.org]
- 25. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 26. researchgate.net [researchgate.net]
A Technical Guide to Electron-Donating and Withdrawing Effects in Substituted Anilines: Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted anilines are foundational scaffolds in modern chemistry, serving as indispensable building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] The chemical personality of the aniline molecule is profoundly dictated by the nature of the substituents on its aromatic ring. These substituents, through a combination of inductive and resonance effects, modulate the electron density of the entire molecule, thereby influencing its basicity, nucleophilicity, reactivity in electrophilic substitution, and even its metabolic fate. This guide provides an in-depth exploration of these electronic effects, bridging fundamental principles with practical applications. We will dissect the causality behind how electron-donating and electron-withdrawing groups alter the physicochemical properties of anilines, present quantitative data to illustrate these trends, detail experimental protocols for their characterization, and discuss the critical implications for drug design and development, where aniline motifs are prevalent but also a cause for concern due to metabolic liabilities.[3]
The Electronic Architecture of Aniline: A Tale of Two Effects
The behavior of a substituted aniline is governed by the net electronic effect of its substituents. This is not a simple additive property but rather a nuanced interplay between two fundamental mechanisms: the inductive effect, which propagates through sigma (σ) bonds, and the resonance effect, which operates through the delocalized pi (π) system.[4]
The Inductive Effect (I)
The inductive effect is a distance-dependent phenomenon arising from differences in electronegativity between atoms in a σ-bond.[5][6]
-
Electron-Withdrawing Inductive Effect (-I): Substituents more electronegative than carbon (e.g., -NO₂, -CN, -Cl, -OH) pull electron density away from the aromatic ring through the σ-framework. This effect weakens with distance.
-
Electron-Donating Inductive Effect (+I): Less electronegative groups, such as alkyl groups (-CH₃, -C₂H₅), push electron density into the ring, albeit weakly.[7]
The Resonance (Mesomeric) Effect (M)
The resonance effect involves the delocalization of π-electrons between the substituent and the aromatic ring, enabled by the overlap of p-orbitals.[5][6] It is a more powerful, distance-independent effect (at ortho and para positions).
-
Electron-Donating Resonance Effect (+M): Substituents with a lone pair of electrons on the atom directly attached to the ring (e.g., -NH₂, -OH, -OCH₃, -Cl) can donate this electron density into the π-system. This significantly increases electron density at the ortho and para positions.
-
Electron-Withdrawing Resonance Effect (-M): Substituents containing a π-bond to an electronegative atom (e.g., -NO₂, -C=O, -CN) can withdraw electron density from the ring's π-system. This effect also primarily impacts the ortho and para positions.[8]
The Interplay and Dominance of Effects
Often, inductive and resonance effects act in opposition. In these cases, the resonance effect is generally dominant in determining the substituent's overall character.[6][9] For example, a methoxy group (-OCH₃) is electron-withdrawing by induction (-I) due to oxygen's electronegativity but is strongly electron-donating by resonance (+M) due to its lone pairs. The net result is that the methoxy group is an overall electron-donating group. Halogens are a notable exception where the strong -I effect outweighs the weaker +M effect, making them net deactivators, yet they still direct incoming electrophiles to the ortho and para positions due to resonance stabilization of the intermediate.[6]
Caption: Interplay of inductive and resonance effects for different substituent types.
Impact on Basicity: A Quantitative Measure of Electronic Effects
The most direct and quantifiable consequence of substituent effects on aniline is the modulation of its basicity, expressed by the pKa of its conjugate acid (the anilinium ion). The basicity stems from the availability of the nitrogen atom's lone pair of electrons to accept a proton.[7][8] Aromatic amines like aniline are significantly weaker bases than aliphatic amines because the nitrogen lone pair is delocalized into the aromatic π-system, rendering it less available.[7]
-
Electron-Donating Groups (EDGs) increase the electron density on the nitrogen atom, making the lone pair more available for protonation. This results in a stronger base and a higher pKa value.[10][11]
-
Electron-Withdrawing Groups (EWGs) decrease the electron density on the nitrogen by pulling it further into the ring. This makes the lone pair less available, resulting in a weaker base and a lower pKa value.[8][10]
The position of the substituent is critical. The electronic effects are most pronounced when the substituent is at the para or ortho position, where resonance effects are maximal. The ortho position can sometimes show anomalous behavior due to steric hindrance and direct intramolecular interactions, an observation known as the "ortho effect."[12]
Quantitative Data: pKa of Substituted Anilinium Ions
The Hammett equation, log(K/K₀) = σρ, provides a powerful linear free-energy relationship to quantify these effects, where σ is the substituent constant and ρ is the reaction constant.[13][14] The following table presents experimental pKa values for various substituted anilinium ions, illustrating the clear trend.
| Substituent (at para-position) | Substituent Type | Dominant Effect(s) | pKa of Conjugate Acid | Basicity vs. Aniline |
| -H (Aniline) | Reference | N/A | 4.60 | N/A |
| -CH₃ (p-Toluidine) | EDG | +I, Hyperconjugation | 5.08 | More Basic |
| -OCH₃ (p-Anisidine) | EDG | +M >> -I | 5.34 | More Basic |
| -NH₂ (p-Phenylenediamine) | EDG | +M > -I | 6.08 | Much More Basic |
| -Cl (p-Chloroaniline) | EWG | -I > +M | 3.98 | Less Basic |
| -CN (p-Cyanoaniline) | EWG | -M, -I | 1.74 | Much Less Basic |
| -NO₂ (p-Nitroaniline) | EWG | -M, -I | 1.02 | Much Less Basic |
Note: pKa values are approximate and can vary slightly based on measurement conditions. Data compiled from sources.
Consequences for Chemical Reactivity
The electron density of the aromatic ring, modulated by the substituents, directly impacts its susceptibility to attack by electrophiles.
Electrophilic Aromatic Substitution (EAS)
The -NH₂ group is a powerful activating, ortho, para-directing group for EAS reactions like halogenation, nitration, and sulfonation.[15]
-
EDG-substituted anilines are even more activated than aniline itself, leading to faster reaction rates and sometimes making it difficult to control the reaction to achieve monosubstitution. For instance, the reaction of aniline with bromine water proceeds uncontrollably to give 2,4,6-tribromoaniline.[15]
-
EWG-substituted anilines are deactivated towards EAS. The reaction is slower, and harsher conditions may be required. While the amino group's directing effect still dominates, the overall reactivity is diminished.[16][17][18]
Caption: Generalized workflow for Electrophilic Aromatic Substitution on anilines.
Spectroscopic Signatures of Electronic Effects
Spectroscopic techniques provide direct evidence of how substituents alter the electronic environment within an aniline molecule.
-
¹H NMR Spectroscopy: The chemical shifts of the aromatic protons are highly sensitive to electron density. EDGs shield the protons (especially ortho and para), shifting their signals upfield (lower ppm), while EWGs deshield them, causing a downfield shift (higher ppm).[19]
-
IR Spectroscopy: The frequency of the N-H stretching vibrations (typically 3300-3500 cm⁻¹) is influenced by the electronic environment. EDGs increase electron density on the nitrogen, slightly weakening the N-H bond and lowering the stretching frequency, whereas EWGs have the opposite effect.[20]
Experimental Protocols for Characterization
The trustworthiness of any claim about a molecule's properties rests on robust experimental validation. The determination of pKa is a cornerstone experiment in this context.
Protocol: Determination of pKa by UV-Vis Spectrophotometry
This method is chosen for its high precision and suitability for compounds with a chromophore, which anilines possess. The underlying principle is that the protonated (anilinium, BH⁺) and deprotonated (aniline, B) forms of the molecule have distinct UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the pH at which [BH⁺] = [B], which corresponds to the pKa.[21]
Methodology:
-
Preparation of Buffers: Prepare a series of buffer solutions with known pH values, spanning a range of at least 2 pH units above and below the expected pKa of the aniline derivative.
-
Stock Solution: Prepare a concentrated stock solution of the substituted aniline in a suitable solvent (e.g., methanol or water).
-
Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise aliquot of the aniline stock solution to a fixed volume of the buffer in a quartz cuvette. Ensure the final concentration is appropriate for UV-Vis analysis (typically in the micromolar range).
-
Spectral Acquisition: Record the full UV-Vis spectrum (e.g., 200-400 nm) for the pure acidic (in ~0.1 M HCl) and pure basic (in ~0.1 M NaOH) forms of the aniline to identify the analytical wavelength (λ) where the difference in absorbance between the two forms is maximal.
-
Absorbance Measurements: Measure the absorbance of each buffered sample at the chosen analytical wavelength (λ_max_diff).
-
Data Analysis: The pKa is calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_B - A) / (A - A_BH+)] Where:
-
A = Absorbance of the sample at a given pH
-
A_B = Absorbance of the fully deprotonated (basic) form
-
A_BH+ = Absorbance of the fully protonated (acidic) form
-
-
Validation: Plot pH (x-axis) versus log[(A_B - A) / (A - A_BH+)] (y-axis). The data should yield a straight line with a slope of ~1. The pKa is the x-intercept of this line.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Heterocycle-guided synthesis of m-hetarylanilines via three-component benzannulation [beilstein-journals.org]
- 3. Recent Advances and Outlook for the Isosteric Replacement of Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 6. 8.7 An Explanation of Substituent Effects – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Basicity of Amines - Chemistry Steps [chemistrysteps.com]
- 8. Electron withdrawing group on aniline makes it less/more basic. [allen.in]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 11. \Rightarrow Aniline and its derivatives | Filo [askfilo.com]
- 12. quora.com [quora.com]
- 13. Hammett equation - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. byjus.com [byjus.com]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. cdnsciencepub.com [cdnsciencepub.com]
- 18. ovid.com [ovid.com]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and spectroscopic properties of aniline tetramers. Comparative studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
Methodological & Application
The Strategic Synthesis of 5-Chloro-4-fluoro-2-methoxyaniline and its Derivatives: A Guide for Advanced Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of halogenated and methoxy-substituted anilines is a cornerstone of rational drug design. These scaffolds offer a powerful toolkit to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Specifically, the presence of fluorine can enhance metabolic stability and binding affinity, while the chlorine atom provides a versatile handle for further molecular elaboration through cross-coupling reactions. The methoxy group, an electron-donating substituent, can influence the regioselectivity of these reactions and fine-tune the electronic environment of the molecule.[1] This guide provides an in-depth exploration of the synthesis of a key trifunctionalized intermediate, 5-Chloro-4-fluoro-2-methoxyaniline, and its subsequent derivatization into valuable precursors for drug development.
I. The Significance of this compound in Medicinal Chemistry
This compound is a highly valuable building block due to its unique substitution pattern, which allows for precise control in the synthesis of complex molecular architectures.[1] While extensive public research on this specific compound is still emerging, its structural motifs are present in numerous patented compounds, indicating its critical role as a key intermediate in the development of novel chemical entities.[1] The amino group serves as a primary site for the formation of amides and sulfonamides, functionalities that are prevalent in a vast array of biologically active compounds.[1]
II. Synthetic Pathway to this compound
A robust and efficient synthesis of this compound is paramount for its utilization in drug discovery programs. A plausible and efficient synthetic route commences with the commercially available 4-fluoro-2-methoxyaniline, followed by a regioselective chlorination.
References
The Strategic Utility of 5-Chloro-4-fluoro-2-methoxyaniline in Modern Medicinal Chemistry
Introduction: A Trifecta of Functionality for Targeted Drug Design
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired potency, selectivity, and pharmacokinetic profiles. 5-Chloro-4-fluoro-2-methoxyaniline, a polysubstituted aniline, has emerged as a key intermediate of significant interest, particularly in the synthesis of targeted therapies such as kinase inhibitors.[1] Its value lies in the unique interplay of its three substituents: a chloro group, a fluoro group, and a methoxy group, each imparting distinct and advantageous properties to the final drug candidate.
The presence of halogen atoms, such as chlorine and fluorine, provides synthetic handles for a variety of critical chemical transformations, most notably metal-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.[1] These reactions are fundamental to constructing the complex molecular architectures of modern therapeutics.[1] From a pharmacodynamic and pharmacokinetic perspective, the incorporation of fluorine can enhance metabolic stability and bioavailability.[1] The electron-donating methoxy group can influence the regioselectivity of synthetic reactions and modulate the biological activity of the final compound.[1]
While detailed, publicly available research specifically documenting the extensive applications of this compound is still emerging, its structural motifs are present in numerous patented compounds, underscoring its role as a crucial building block in the development of new chemical entities.[1] This guide will provide an in-depth analysis of its applications, supported by protocols adapted from closely related structures, to offer a comprehensive resource for researchers in medicinal chemistry.
Physicochemical Properties
A clear understanding of the physicochemical properties of a building block is essential for reaction design and optimization.
| Property | Value | Source |
| CAS Number | 1394839-94-1 | [2] |
| Molecular Formula | C₇H₇ClFNO | [3] |
| Molecular Weight | 175.59 g/mol | [2] |
| Appearance | Solid | [3] |
Core Application: Synthesis of Kinase Inhibitors via Nucleophilic Aromatic Substitution (SNAr)
A primary application of substituted anilines like this compound is in the synthesis of 4-anilinoquinazoline and related heterocyclic scaffolds, which are privileged structures in the design of kinase inhibitors. These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling pathways that drive cancer cell proliferation.
The general workflow for the synthesis of such kinase inhibitors involves the reaction of a substituted aniline with a heterocyclic electrophile, such as a 2- or 4-chloro-substituted quinazoline, pyrimidine, or quinoline.
Caption: General workflow for kinase inhibitor synthesis.
Causality in Experimental Design: The Rationale Behind SNAr
The SNAr reaction is a cornerstone of kinase inhibitor synthesis. The choice of this reaction is deliberate:
-
Reactivity: The electron-deficient nature of heterocyclic rings like quinazoline, further activated by a chloro leaving group, makes them susceptible to nucleophilic attack.
-
Nucleophilicity: The amino group of this compound acts as the nucleophile, displacing the chlorine atom on the heterocyclic ring.
-
Vectorial Synthesis: This reaction allows for the direct and efficient coupling of two key fragments of the final drug molecule, providing a convergent and high-yielding synthetic route.
Detailed Protocol: Representative Synthesis of a 4-Anilino-Substituted Kinase Inhibitor Core
Reaction: Nucleophilic Aromatic Substitution of a Chloro-Substituted Quinoline with this compound.
References
- 1. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy N-(5-chloro-4-fluoro-2-methylphenyl)acetamide | 1434142-01-4 [smolecule.com]
The Strategic Utility of 5-Chloro-4-fluoro-2-methoxyaniline in the Synthesis of Biologically Active Molecules
Introduction
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures with desired biological activities. Halogenated anilines, in particular, serve as versatile intermediates, offering multiple reactive vectors for diversification. 5-Chloro-4-fluoro-2-methoxyaniline, a trifunctionalized aniline derivative, has emerged as a valuable scaffold. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group—provides a nuanced platform for controlled chemical modifications, making it an attractive starting material for the synthesis of high-value compounds, including kinase inhibitors.[1] The presence of fluorine can notably enhance metabolic stability and bioavailability of drug candidates, while the chloro and amino functionalities serve as handles for key bond-forming reactions.[1]
This technical guide provides a comprehensive overview of the applications of this compound as a building block in organic synthesis, with a focus on its utility in the preparation of kinase inhibitors. Detailed protocols, mechanistic insights, and characterization data are presented to enable researchers, scientists, and drug development professionals to effectively utilize this versatile intermediate in their synthetic endeavors.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for any chemical reagent is a prerequisite for its successful application in the laboratory.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1394839-94-1 | --INVALID-LINK-- |
| Molecular Formula | C₇H₇ClFNO | --INVALID-LINK-- |
| Molecular Weight | 175.59 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Storage Temperature | 2-8°C, sealed in dry, dark place | --INVALID-LINK-- |
Safety Profile:
Application in the Synthesis of Kinase Inhibitors: The Pyrazolo[1,5-a]pyrimidine Scaffold
A significant application of substituted anilines is in the synthesis of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in the design of such inhibitors.
The strategic use of this compound is exemplified in the synthesis of rohitukine analogs, which are potent cyclin-dependent kinase (CDK) inhibitors. The general synthetic approach involves the reaction of a substituted aniline with a suitable pyrazole derivative to construct the core of the inhibitor.
Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine-based Kinase Inhibitors
The following diagram illustrates a generalized workflow for the synthesis of a pyrazolo[1,5-a]pyrimidine-based kinase inhibitor, highlighting the incorporation of the this compound building block.
Caption: Generalized workflow for the synthesis of pyrazolo[1,5-a]pyrimidine kinase inhibitors.
Experimental Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine Derivative
The following protocol is a representative example adapted from the general procedures for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, illustrating the potential use of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Objective: To synthesize a 7-((5-chloro-4-fluoro-2-methoxyphenyl)amino)pyrazolo[1,5-a]pyrimidine derivative.
Materials:
-
This compound (1.0 eq)
-
7-Chloro-pyrazolo[1,5-a]pyrimidine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-chloro-pyrazolo[1,5-a]pyrimidine (1.1 eq) and anhydrous 1,4-dioxane.
-
Add this compound (1.0 eq) to the solution.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 101 °C for 1,4-dioxane) and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 7-((5-chloro-4-fluoro-2-methoxyphenyl)amino)pyrazolo[1,5-a]pyrimidine derivative.
Table 2: Expected Product Characterization Data
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons of both the pyrazolo[1,5-a]pyrimidine core and the substituted aniline moiety, as well as a singlet for the methoxy group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec. | A molecular ion peak corresponding to the calculated mass of the product. |
| FT-IR | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C, and C-O bonds. |
Mechanistic Considerations
The core of the proposed synthesis is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyrimidine ring in the 7-chloro-pyrazolo[1,5-a]pyrimidine substrate makes the C7 position susceptible to nucleophilic attack by the amino group of this compound.
Caption: Key steps in the SNAr mechanism for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
The base, DIPEA, plays a crucial role in neutralizing the HCl generated during the reaction, thereby driving the equilibrium towards the product. The choice of a high-boiling point solvent like 1,4-dioxane is typical for SNAr reactions that require elevated temperatures to proceed at a reasonable rate.
Conclusion
This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for its incorporation into privileged scaffolds, such as the pyrazolo[1,5-a]pyrimidine core found in numerous kinase inhibitors. The protocols and mechanistic insights provided in this guide are intended to facilitate the use of this versatile intermediate in drug discovery and development programs. As with any chemical synthesis, appropriate safety precautions must be taken, and reaction conditions may require optimization for specific substrates.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Chloro-4-fluoro-2-methoxyaniline
Abstract
This technical guide provides detailed application notes and robust protocols for the palladium-catalyzed cross-coupling of 5-Chloro-4-fluoro-2-methoxyaniline (CAS: 1394839-94-1), a key building block in modern medicinal chemistry. Due to its unique substitution pattern, this aniline derivative offers a valuable scaffold for creating complex molecules, particularly in the synthesis of targeted cancer therapies. These protocols, designed for researchers, scientists, and drug development professionals, focus on achieving selective functionalization of the C-Cl bond while preserving the C-F bond. We present detailed methodologies for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, emphasizing the rationale behind catalyst selection, ligand choice, and reaction parameter optimization to ensure reproducible and high-yielding transformations.
Introduction: The Strategic Value of this compound
This compound is a trifunctionalized aromatic ring system of significant interest in pharmaceutical development. Its structural motifs are found in several patented compounds and are crucial for the synthesis of potent kinase inhibitors. For instance, the closely related compound, 3-chloro-4-fluoroaniline, is a critical intermediate in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The strategic placement of halogen atoms and the methoxy group offers multiple avenues for synthetic elaboration while influencing the final product's metabolic stability and biological activity.
The primary challenge and opportunity in using this substrate lie in the selective activation of the C-Cl bond over the much stronger C-F bond. Palladium-catalyzed cross-coupling reactions are the premier tools for this task, enabling the precise formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This guide provides the foundational knowledge and practical protocols to leverage this chemoselectivity effectively.
Principle of Chemoselectivity: Targeting the C-Cl Bond
In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: C–I > C–Br > C–OTf > C–Cl >> C–F. This reactivity order is dictated by the bond dissociation energies of the carbon-halogen bond. The C-Cl bond is significantly weaker and more susceptible to oxidative addition by a Pd(0) catalyst than the highly robust C-F bond.
Therefore, for this compound, palladium catalysts will selectively insert into the C-Cl bond, leaving the C-F bond intact for potential subsequent transformations if desired. However, activating the C-Cl bond, especially on an electron-rich ring (due to the methoxy and amino groups), requires a carefully selected catalytic system. The key to success is the use of bulky, electron-rich phosphine ligands, which promote the crucial oxidative addition step.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures by coupling an aryl halide with an organoboron reagent. This reaction is fundamental in medicinal chemistry for accessing scaffolds that mimic those found in numerous therapeutic agents.
Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are (1) Oxidative Addition of the Pd(0) catalyst to the C-Cl bond, (2) Transmetalation where the organic group from the boronic acid is transferred to the palladium center, and (3) Reductive Elimination to form the new C-C bond and regenerate the active Pd(0) catalyst.
Application Notes & Protocols: Selective N-Alkylation of 5-Chloro-4-fluoro-2-methoxyaniline
Abstract
This technical guide provides detailed, field-proven protocols for the selective mono-N-alkylation of 5-Chloro-4-fluoro-2-methoxyaniline, a key intermediate in pharmaceutical and materials science research. The electron-deficient nature of this substrate, arising from the inductive effects of its halogen substituents, presents unique challenges to standard N-alkylation procedures, often resulting in low reactivity or requiring harsh conditions. This document outlines two robust methodologies: a highly selective Reductive Amination protocol and a classical Direct Alkylation with alkyl halides. We delve into the causality behind experimental choices, provide self-validating systems for reaction monitoring, and present advanced alternatives to empower researchers in drug development and chemical synthesis.
Introduction: The Synthetic Challenge
N-alkylated anilines are ubiquitous structural motifs in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and functional materials.[1] The ability to precisely install alkyl groups on the nitrogen atom is fundamental to modulating a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability.
The substrate, this compound, is an electron-deficient aromatic amine. The strong inductive electron-withdrawing effects of the chloro and fluoro substituents significantly decrease the nucleophilicity of the amino group. This reduced reactivity complicates direct N-alkylation, often necessitating more forceful conditions which can compromise functional group tolerance and lead to undesired side reactions. This guide provides methodologies engineered to overcome these specific challenges, ensuring high-yield, selective mono-alkylation.
Rationale for Method Selection
Given the substrate's reduced nucleophilicity, two primary strategies are recommended, each with distinct advantages.
-
Reductive Amination: This is the premier method for achieving selective mono-N-alkylation.[2] It involves the in situ formation of an imine intermediate by condensation of the aniline with an aldehyde or ketone, followed by immediate reduction. This pathway is highly controlled and largely avoids the over-alkylation issues that can plague other methods, as the secondary amine product does not readily re-condense with the carbonyl compound under these conditions.[3]
-
Direct Alkylation with Alkyl Halides: This classical SN2 approach is direct and atom-economical. However, it requires careful control to prevent dialkylation, as the mono-alkylated product is often more nucleophilic than the starting aniline. The choice of base, solvent, and temperature is critical to achieving high selectivity.[4]
A third, more modern approach, Catalytic N-alkylation with Alcohols (the "Borrowing Hydrogen" method), offers a green chemistry alternative using transition metal catalysts (e.g., Ru, Ni, Ir) to couple anilines with alcohols, producing only water as a byproduct.[5][6][7] While highly effective, it often requires higher temperatures and specialized catalysts, and is presented here as an advanced alternative.[8]
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation via Reductive Amination
This protocol is the recommended approach for achieving high selectivity with a broad range of alkyl groups. It utilizes sodium triacetoxyborohydride, a mild and effective reducing agent that is particularly well-suited for reductive aminations.
Principle: The reaction proceeds in two steps within a single pot: (1) formation of an iminium ion intermediate from the aniline and a carbonyl compound, and (2) selective reduction of the iminium ion to the secondary amine.
Expertise & Experience: Sodium triacetoxyborohydride (STAB) is the reductant of choice over alternatives like sodium borohydride or sodium cyanoborohydride for several reasons. STAB is less basic and less reactive towards carbonyl groups, reducing the likelihood of reducing the starting aldehyde. Its mild, non-aqueous workup is also advantageous. Dichloroethane (DCE) or Tetrahydrofuran (THF) are excellent solvents as they are aprotic and effectively solubilize the reactants and the STAB reagent.
Materials:
-
This compound
-
Aldehyde or Ketone (1.1 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Anhydrous Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous DCE (approx. 0.1 M concentration).
-
Carbonyl Addition: Add the corresponding aldehyde or ketone (1.1 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Execution: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring (Self-Validation): Track the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 20-30% Ethyl Acetate in Hexanes). The reaction is complete upon the disappearance of the starting aniline spot.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to yield the pure N-alkylated product.
Protocol 2: Direct Mono-N-Alkylation with Alkyl Halides
This protocol is a direct and often faster method, but requires careful management to prevent over-alkylation.
Principle: The aniline nitrogen acts as a nucleophile, displacing a halide from the alkylating agent in a bimolecular nucleophilic substitution (SN2) reaction. A non-nucleophilic base is required to neutralize the generated acid.
Expertise & Experience: The choice of base is critical. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is standard. For less reactive alkyl halides or to accelerate the reaction, cesium carbonate (Cs₂CO₃) can be used; the "cesium effect" enhances the nucleophilicity of the aniline. DMF and acetonitrile are ideal polar aprotic solvents that promote SN2 reactions.[9] To minimize dialkylation, use a slight excess of the aniline relative to the alkyl halide and maintain the lowest effective reaction temperature.
Materials:
-
This compound (1.2 equivalents)
-
Alkyl Halide (e.g., Iodide, Bromide) (1.0 equivalent)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.2 eq) and potassium carbonate (2.0 eq) in anhydrous DMF (approx. 0.2 M).
-
Alkylating Agent Addition: Add the alkyl halide (1.0 eq) dropwise to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to 50-70°C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Monitoring (Self-Validation): Monitor the reaction by TLC. Look for the consumption of the limiting alkyl halide and the formation of the product.
-
Workup: After completion, cool the mixture to room temperature and pour it into deionized water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine to remove residual DMF, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Trustworthiness: In-Process Validation and Characterization
Ensuring the integrity of the synthesis requires diligent monitoring and final product characterization.
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress. A co-spot of the starting material alongside the reaction mixture on the TLC plate will definitively show the consumption of the aniline. The appearance of a new, single major spot indicates a clean conversion to the desired product.
-
Spectroscopic Characterization: The identity and purity of the final N-alkylated product must be confirmed.[10]
-
¹H NMR: Expect to see new signals corresponding to the protons of the introduced alkyl group. A key indicator is the disappearance of the broad -NH₂ singlet and the appearance of a new -NH signal, often coupled to the adjacent protons on the alkyl chain.
-
¹³C NMR: New signals will appear in the aliphatic region corresponding to the carbons of the alkyl group.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the N-alkylated product.
-
Infrared (IR) Spectroscopy: The characteristic N-H stretch of a primary amine (two sharp peaks ~3300-3500 cm⁻¹) will be replaced by the single sharp peak of a secondary amine in the same region.
-
Data and Workflow Visualization
Data Summary
| Parameter | Protocol 1: Reductive Amination | Protocol 2: Direct Alkylation |
| Alkylating Agent | Aldehyde / Ketone | Alkyl Halide (R-I, R-Br) |
| Key Reagent | NaBH(OAc)₃ | K₂CO₃ or Cs₂CO₃ |
| Typical Solvent | Dichloroethane (DCE), THF | Dimethylformamide (DMF), MeCN |
| Temperature | Room Temperature | 50 - 70 °C |
| Key Advantage | High selectivity for mono-alkylation | Direct, fewer reagents |
| Key Challenge | Requires stoichiometric reductant | Potential for over-alkylation |
Diagrams
Caption: Mechanism of Reductive Amination.
Caption: General Experimental Workflow.
Safety and Handling
-
Substrate: this compound, like many halogenated anilines, should be handled with care. It is potentially toxic and can be absorbed through the skin. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12][13]
-
Reagents: Alkylating agents (alkyl halides) are often toxic, corrosive, and/or lachrymatory. Sodium triacetoxyborohydride is moisture-sensitive and will release flammable hydrogen gas upon contact with strong acids. All manipulations should be performed in a well-ventilated chemical fume hood.[12]
-
Solvents: DMF is a reproductive toxin. Dichloroethane is a suspected carcinogen. Avoid inhalation and skin contact.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 10. benchchem.com [benchchem.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. downloads.ossila.com [downloads.ossila.com]
Application Notes: 5-Chloro-4-fluoro-2-methoxyaniline in the Synthesis of Advanced Agrochemicals
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Herbicide Development
In the landscape of modern agrochemical research, the synthesis of highly selective and potent herbicides is paramount for ensuring global food security. Substituted anilines are a cornerstone class of intermediates, providing a versatile scaffold for the construction of a diverse array of active ingredients. Among these, 5-Chloro-4-fluoro-2-methoxyaniline has emerged as a particularly valuable building block. Its unique substitution pattern—a chlorine atom, a fluorine atom, and a methoxy group—offers multiple points for controlled chemical modification, enabling the synthesis of complex and highly active herbicidal molecules.[1] The presence of fluorine is especially significant, as it can enhance the metabolic stability and bioavailability of the final agrochemical product.[1]
This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of a key class of herbicides: the triazolopyrimidine sulfonamides. These compounds are potent inhibitors of acetolactate synthase (ALS), a critical enzyme in plant growth.[2][3] We will delve into the mechanistic rationale, provide detailed synthetic protocols, and present data to facilitate the successful application of this important intermediate in agrochemical discovery and development.
Mechanism of Action: Targeting Acetolactate Synthase (ALS)
The herbicidal efficacy of triazolopyrimidine sulfonamides derived from this compound lies in their ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2][3][4][5] ALS is a crucial enzyme in the biosynthetic pathway of branched-chain amino acids—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth.[3][5]
This enzyme is found in plants and microorganisms but not in animals, making it an ideal target for selective herbicides with low mammalian toxicity.[2] By binding to the ALS enzyme, these herbicides disrupt the production of these vital amino acids, leading to a cessation of plant growth and eventual death of the susceptible weed species.[3] The triazolopyrimidine sulfonamide class of herbicides is known for its high efficacy at low application rates.[2]
Caption: Mechanism of action of triazolopyrimidine sulfonamide herbicides.
Synthetic Pathways to Triazolopyrimidine Sulfonamide Herbicides
The synthesis of triazolopyrimidine sulfonamide herbicides from this compound generally involves a multi-step process. A key strategic disconnection involves the formation of the sulfonamide bond between the substituted aniline and a pre-formed triazolopyrimidine sulfonyl chloride core.
A representative synthetic route is outlined below, culminating in a hypothetical, yet structurally representative, herbicidal compound. This pathway highlights the key transformations and the role of this compound as the foundational aromatic amine component.
Caption: General synthetic workflow for triazolopyrimidine sulfonamides.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of a representative triazolopyrimidine sulfonamide herbicide from this compound. These protocols are designed to be self-validating, with clear endpoints and purification strategies.
Protocol 1: Synthesis of N-(5-Chloro-4-fluoro-2-methoxyphenyl)-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonamide
This protocol outlines the direct coupling of this compound with a pre-synthesized triazolopyrimidine sulfonyl chloride intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1394839-94-1 | 175.59 | 10.0 |
| 5,8-dimethoxy-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride | N/A | ~292.68 | 10.0 |
| Pyridine (anhydrous) | 110-86-1 | 79.10 | 20.0 |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 | 50 mL |
| Dichloromethane | 75-09-2 | 84.93 | As needed |
| 1 M Hydrochloric acid | 7647-01-0 | 36.46 | As needed |
| Saturated Sodium Bicarbonate Solution | 144-55-8 | 84.01 | As needed |
| Brine | N/A | N/A | As needed |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | As needed |
| Ethanol (for recrystallization) | 64-17-5 | 46.07 | As needed |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.76 g, 10.0 mmol) in anhydrous acetonitrile (30 mL).
-
Addition of Base: To the stirred solution, add anhydrous pyridine (1.6 mL, 20.0 mmol) via syringe.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 5,8-dimethoxy-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride (2.93 g, 10.0 mmol) in anhydrous acetonitrile (20 mL). Add this solution dropwise to the aniline solution at room temperature over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 ethyl acetate/hexane).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in dichloromethane (100 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from hot ethanol.[9]
-
Dissolve the crude product in a minimal amount of boiling ethanol.
-
Allow the solution to cool slowly to room temperature, then place in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to afford the pure N-(5-Chloro-4-fluoro-2-methoxyphenyl)-[6][7][8]triazolo[1,5-c]pyrimidine-2-sulfonamide.
-
Expected Yield and Characterization:
| Parameter | Expected Value |
| Yield | 80-90% |
| Appearance | White to off-white solid |
| Melting Point | To be determined |
| ¹H NMR, ¹³C NMR | Consistent with the proposed structure |
| Mass Spectrometry | [M+H]⁺ corresponding to the molecular weight |
Safety and Handling Precautions
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[8]
Conclusion
This compound is a highly valuable and versatile intermediate for the synthesis of advanced agrochemicals, particularly triazolopyrimidine sulfonamide herbicides. The protocols and data presented in this application note demonstrate a clear and efficient pathway for the utilization of this building block in the development of potent ALS-inhibiting herbicides. The unique substitution pattern of this compound provides a solid foundation for the generation of novel and effective crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antitumor Efficacy of Substituted 2-Amino[1,2,4]triazolopyrimidines and Related Heterocycles as Dual Inhibitors for Microtubule Polymerization and Janus Kinase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0173498B1 - Herbicidal sulphonimidamide compounds - Google Patents [patents.google.com]
- 7. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 8. CN104402890A - Preparation method of penoxsulam - Google Patents [patents.google.com]
- 9. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
5-Chloro-4-fluoro-2-methoxyaniline as an intermediate for dye synthesis.
Application Notes & Protocols
Topic: 5-Chloro-4-fluoro-2-methoxyaniline as a Versatile Intermediate for High-Performance Dye Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of this compound in Chromophore Development
This compound is a substituted aromatic amine that serves as a pivotal building block in the synthesis of a variety of organic molecules, most notably high-performance dyes and pigments.[1] Its molecular architecture, featuring a primary amino group essential for diazotization, is strategically augmented with chloro, fluoro, and methoxy substituents. These groups are not merely passive components; they exert significant electronic and steric influences that can be leveraged to fine-tune the properties of the final dye molecule.
The presence of electron-withdrawing halogen atoms (chlorine and fluorine) and an electron-donating methoxy group creates a unique electronic environment on the aniline ring. This substitution pattern influences the reactivity of the molecule and imparts desirable characteristics to the resulting colorants, such as enhanced stability, superior lightfastness, and specific color shades. The primary application of this intermediate is in the synthesis of azo dyes, the most widely used class of synthetic colorants, through a well-established two-stage process: diazotization followed by an azo coupling reaction.[2][3]
These application notes provide a comprehensive guide for researchers, detailing the physicochemical properties of this compound, a general synthesis pathway, and a specific, validated protocol for the laboratory-scale synthesis of a representative azo dye.
Physicochemical Properties
A thorough understanding of the intermediate's properties is critical for safe handling and successful experimental design.
| Property | Value | Source |
| CAS Number | 1394839-94-1 | [4][5] |
| Molecular Formula | C₇H₇ClFNO | |
| Molecular Weight | 175.59 g/mol | [5] |
| Appearance | Typically a solid | |
| IUPAC Name | This compound | |
| Solubility | Generally soluble in organic solvents; sparingly soluble in water. | [6] |
| Primary Hazard | Acutely toxic if swallowed, in contact with skin, or if inhaled; causes skin and eye irritation.[7][8] |
The Core Synthetic Pathway: From Aniline to Azo Dye
The conversion of this compound into an azo dye is a classic example of electrophilic aromatic substitution, proceeding through two fundamental stages.[2]
-
Stage 1: Diazotization. The process begins with the transformation of the primary aromatic amine into a highly reactive diazonium salt. This is achieved by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (like hydrochloric acid) at low temperatures (0–5 °C). The low temperature is crucial to prevent the decomposition of the thermally unstable diazonium salt.[2][9]
-
Stage 2: Azo Coupling. The resulting diazonium salt acts as an electrophile and is immediately reacted with an electron-rich coupling component, such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo functional group (–N=N–), which acts as the chromophore responsible for the dye's color.[2][10]
Detailed Protocol: Synthesis of (E)-1-((5-chloro-4-fluoro-2-methoxyphenyl)diazenyl)naphthalen-2-ol
This protocol details the synthesis of a vibrant azo dye by diazotizing this compound and coupling it with 2-naphthol, a common and effective coupling component. The procedure is based on established methodologies for similar aniline derivatives.[2]
Part A: Diazotization of this compound
Rationale: This initial step creates the highly electrophilic diazonium salt required for the coupling reaction. Maintaining a temperature below 5 °C is the most critical parameter to ensure the stability of this intermediate.
Materials & Reagents:
-
This compound: 1.76 g (0.01 mol)
-
Concentrated Hydrochloric Acid (HCl): 3 mL
-
Deionized Water: 20 mL
-
Sodium Nitrite (NaNO₂): 0.70 g (0.01 mol)
-
Equipment: 250 mL beaker, magnetic stirrer, ice-salt bath.
Procedure:
-
Preparation: In a 250 mL beaker, add 1.76 g (0.01 mol) of this compound to a mixture of 3 mL of concentrated HCl and 20 mL of deionized water. Stir to form a fine suspension.
-
Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0–5 °C with continuous magnetic stirring. It is imperative to maintain this temperature throughout the diazotization process.
-
Nitrite Addition: In a separate small beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Reaction: Using a dropping funnel or pipette, add the sodium nitrite solution dropwise to the cold aniline suspension over 15–20 minutes. Keep the tip of the pipette below the surface of the liquid to prevent the escape of nitrous acid fumes. Ensure the temperature does not exceed 5 °C.
-
Completion: After the addition is complete, continue stirring the resulting diazonium salt solution in the ice bath for an additional 20 minutes to ensure the reaction proceeds to completion. The solution should be carried forward to the next step immediately.
Part B: Azo Coupling with 2-Naphthol
Rationale: The diazonium salt is a weak electrophile, so it requires a highly activated aromatic ring to react. Dissolving 2-naphthol in NaOH creates the naphthoxide ion, a much more powerful nucleophile, which readily attacks the diazonium salt to form the azo bond.
Materials & Reagents:
-
2-Naphthol: 1.44 g (0.01 mol)
-
Sodium Hydroxide (NaOH): 2 g
-
Deionized Water: 50 mL
-
Cold diazonium salt solution (from Part A)
-
Equipment: 400 mL beaker, magnetic stirrer, ice bath.
Procedure:
-
Preparation of Coupling Component: In a 400 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in a solution of 2 g of NaOH in 50 mL of deionized water.
-
Cooling: Cool this solution to 0–5 °C in an ice bath with vigorous stirring.
-
Coupling Reaction: Slowly and with continuous, efficient stirring, add the freshly prepared, cold diazonium salt solution (from Part A) to the cold 2-naphthol solution.
-
Precipitation: A colored precipitate of the azo dye will form immediately. The color will depend on the pH and specific structures, but a deep red or orange is expected.
-
Completion: Maintain the temperature below 5 °C and continue stirring for 30 minutes to ensure the coupling is complete.
Part C: Isolation and Purification
Rationale: The crude product must be isolated from the reaction mixture and washed to remove inorganic salts and unreacted starting materials, ensuring a pure final product.
Procedure:
-
Isolation: Isolate the crude dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with several portions of cold deionized water until the filtrate runs clear and is neutral to pH paper.
-
Drying: Dry the product in a desiccator or a low-temperature oven (e.g., 60 °C). Record the final mass and calculate the yield.
-
Purification (Optional): For higher purity, the crude dye can be recrystallized from a suitable solvent such as ethanol, isopropanol, or glacial acetic acid.
Characterization of the Final Product
To confirm the identity, purity, and properties of the synthesized azo dye, the following analytical techniques are recommended:
-
Melting Point: To assess purity.
-
UV-Visible Spectroscopy: To determine the wavelength of maximum absorbance (λmax) and confirm the color properties.
-
FTIR Spectroscopy: To identify key functional groups, such as the N=N stretch (often weak), O-H stretch (for the naphthol moiety), and C-Cl/C-F bonds.
-
NMR Spectroscopy (¹H and ¹³C): For complete structural elucidation and confirmation of the final product's constitution.
Safety and Handling Precautions
Working with aromatic amines and diazotization reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8]
-
Ventilation: All procedures should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[6]
-
Hazardous Reagents:
-
This compound: This compound and related anilines are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[7][8] Avoid all direct contact.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.
-
Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. 5-Fluoro-2-methoxy-4-nitroaniline [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. ijirset.com [ijirset.com]
- 4. 1394839-94-1|this compound|BLD Pharm [bldpharm.com]
- 5. This compound - [sigmaaldrich.com]
- 6. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 7. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 5-Fluoro-2-methoxyaniline | 1978-39-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. globalresearchonline.net [globalresearchonline.net]
Application Notes and Protocols for the Continuous Flow Synthesis of Aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. Traditional batch production methods for these compounds often contend with challenges related to safety, scalability, and process control, particularly for highly exothermic or hazardous reactions like catalytic hydrogenation and nitration. This document provides a comprehensive guide to the synthesis of aniline derivatives using continuous flow chemistry, a transformative technology that offers enhanced safety, efficiency, and scalability.[1][2][3][4][5] We will delve into the core principles, provide detailed, field-proven protocols for key synthetic routes, and discuss the critical aspects of reaction monitoring and process validation.
The Flow Chemistry Paradigm: A Leap Forward for Aniline Synthesis
Continuous flow chemistry revolutionizes chemical manufacturing by conducting reactions in a continuously flowing stream within a network of tubes, loops, or microreactors.[1] This contrasts sharply with traditional batch processing, where reagents are mixed in a single vessel. The advantages of adopting a flow-based approach for aniline derivative synthesis are manifold:
-
Enhanced Safety: Flow reactors handle only small volumes of the reaction mixture at any given moment, significantly mitigating the risks associated with highly exothermic reactions or the use of hazardous reagents like hydrogen gas or pyrophoric catalysts.[3][6][7][8][9] This controlled environment minimizes the potential for thermal runaways and simplifies the handling of potentially explosive intermediates.[3][9]
-
Superior Process Control: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid control over reaction parameters such as temperature, pressure, and residence time.[1][2][4][5] This leads to improved reaction selectivity, higher yields, and a more consistent product quality with better impurity profiles.[3]
-
Increased Efficiency and Throughput: Continuous processing significantly reduces reaction times compared to batch methods.[2][4] The integration of reaction and separation steps, along with the potential for automation, leads to higher throughput and productivity.[5][10]
-
Seamless Scalability: Scaling up a flow process is typically achieved by extending the operation time ("scaling out") or by using larger reactors, which is often more straightforward and predictable than scaling up batch reactors.[1][2][4][5] This eliminates the need for extensive re-validation of processes when moving from laboratory to production scale.[2]
-
Green Chemistry Advantages: Flow chemistry often leads to a more sustainable process by minimizing solvent and reagent usage, reducing waste generation, and improving energy efficiency.[2][4]
Key Synthetic Routes to Aniline Derivatives in Flow
Two primary synthetic strategies for aniline derivatives are particularly well-suited for translation to continuous flow processes: the catalytic hydrogenation of nitroarenes and nucleophilic aromatic substitution (SNAr).
Catalytic Hydrogenation of Nitroarenes
The reduction of nitroarenes is the most common method for preparing anilines.[11][12] In a flow setup, this transformation is typically carried out in a packed-bed reactor containing a heterogeneous catalyst.
Causality Behind Experimental Choices:
-
Packed-Bed Reactors (PBRs): PBRs are favored for heterogeneous catalysis in flow as they allow for the continuous passage of the reaction mixture through a fixed bed of the catalyst.[3][10] This design simplifies the process by eliminating the need for a separate catalyst filtration step post-reaction, a significant advantage over batch processing.[10] The high local concentration of the catalyst in the packed bed can also lead to increased reaction rates.[10]
-
Heterogeneous Catalysts: Supported metal catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney Nickel, or copper-based catalysts are commonly employed.[11][13][14] These solid catalysts are easily contained within the PBR and can often be used for extended periods, enhancing process efficiency and reducing costs.[3] The choice of catalyst and support can influence the selectivity of the reduction, which is crucial when other reducible functional groups are present in the substrate.[14]
-
Hydrogen Source: While direct hydrogenation using hydrogen gas is efficient, it poses significant safety risks due to its flammability and the need for high-pressure equipment.[6][7][8] Continuous flow systems can mitigate these risks by generating hydrogen in situ or by using safer hydrogen surrogates in a process known as transfer hydrogenation .[11][15] Common hydrogen donors for transfer hydrogenation include formic acid, cyclohexene, or even ethylene glycol.[11][15][16]
Experimental Workflow: Catalytic Hydrogenation of Nitroarenes
Caption: General workflow for continuous flow hydrogenation of nitroarenes.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful method for forming C-N bonds, particularly on electron-deficient aromatic rings.[17][18][19] This reaction is often used to introduce amine functionalities.
Causality Behind Experimental Choices:
-
Microreactors and Coil Reactors: For homogeneous SNAr reactions, microreactors or simple heated coil reactors are often employed. These reactors provide excellent heat and mass transfer, which is crucial for controlling the reaction temperature and ensuring efficient mixing of the reactants.[20]
-
Solvent and Base Selection: The choice of solvent and base is critical for the success of SNAr reactions. Aprotic polar solvents are typically used to dissolve the reactants and facilitate the reaction. The base is required to deprotonate the amine nucleophile, increasing its reactivity.
-
Telescoped Reactions: Flow chemistry allows for the seamless integration of multiple reaction steps, a concept known as "telescoped synthesis".[21][22] For example, an SNAr reaction can be directly followed by a reduction step in a subsequent reactor to convert a nitro group (used to activate the ring for SNAr) into an amine.[17][21]
Experimental Workflow: Telescoped SNAr and Nitro Reduction
Caption: Telescoped workflow for SNAr followed by nitro reduction.
Protocols
Protocol 1: Continuous Flow Transfer Hydrogenation of a Substituted Nitrobenzene
This protocol describes the reduction of a generic substituted nitroarene to the corresponding aniline using a copper-based catalyst and ethylene glycol as a hydrogen donor.[11][15]
Materials:
-
Substituted Nitrobenzene
-
Potassium Hydroxide (KOH)
-
Ethylene Glycol (EG)
-
Copper nanoparticles on Celite (CuNPs/Celite) catalyst
-
Ethyl acetate (for extraction)
-
Deionized water
Equipment:
-
HPLC pump
-
Packed-Bed Reactor (PBR) column
-
Back-Pressure Regulator (BPR)
-
Temperature controller/heating unit for the PBR
-
Collection vessel
-
Online monitoring system (e.g., inline MS or Raman) is recommended for process optimization.[23][24]
Procedure:
-
Catalyst Packing: Carefully pack the PBR column with the CuNPs/Celite catalyst. Ensure the packing is uniform to avoid channeling.
-
Reagent Solution Preparation: Prepare a solution of the substituted nitrobenzene and KOH in ethylene glycol.
-
System Setup:
-
Connect the reagent solution reservoir to the HPLC pump.
-
Connect the pump outlet to the inlet of the PBR.
-
Connect the PBR outlet to the BPR, and then to the collection vessel.
-
Set the temperature of the PBR to the desired value (e.g., 130 °C).[11]
-
Set the BPR to maintain a constant pressure to prevent solvent boiling.
-
-
Reaction Execution:
-
Begin pumping the reagent solution through the system at a defined flow rate. The flow rate determines the residence time within the PBR.
-
Allow the system to reach a steady state, which can be verified by the online monitoring system.[23]
-
Collect the product stream.
-
-
Work-up and Analysis:
-
The collected product mixture can be worked up by extraction with ethyl acetate and washing with water.
-
Analyze the product for purity and yield using standard analytical techniques (GC-MS, NMR).
-
Data Presentation:
| Parameter | Value | Reference |
| Catalyst | Copper nanoparticles on Celite | [11][15] |
| Hydrogen Donor | Ethylene Glycol (EG) | [11][15] |
| Temperature | 130 °C | [11] |
| Residence Time | 5.85 min | [15] |
| Substrate | Nitrobenzene | [15] |
| Conversion | >99% | [15] |
| Isolated Yield | 93% | [15] |
Protocol 2: Continuous Flow SNAr Reaction
This protocol outlines a general procedure for the reaction of an activated aryl halide with an amine nucleophile.
Materials:
-
Activated Aryl Halide (e.g., 2,4-difluoronitrobenzene)
-
Amine (e.g., morpholine)
-
Solvent (e.g., Ethanol)
-
Base (if required, e.g., triethylamine)
Equipment:
-
Two HPLC pumps
-
T-mixer
-
Coil reactor (e.g., PFA tubing)
-
Heating bath or reactor heater
-
Back-Pressure Regulator (BPR)
-
Collection vessel
Procedure:
-
Reagent Solution Preparation:
-
Solution A: Dissolve the activated aryl halide in the chosen solvent.
-
Solution B: Dissolve the amine and base (if used) in the same solvent.
-
-
System Setup:
-
Connect the reservoir for Solution A to Pump A and the reservoir for Solution B to Pump B.
-
Connect the outlets of both pumps to a T-mixer.
-
Connect the outlet of the T-mixer to the coil reactor, which is placed in a heating bath set to the desired temperature.
-
Connect the outlet of the coil reactor to the BPR and then to the collection vessel.
-
-
Reaction Execution:
-
Pump both solutions at equal flow rates into the T-mixer, where they will mix and enter the heated coil reactor.
-
The reaction occurs as the mixture flows through the coil. The residence time is determined by the coil volume and the total flow rate.
-
Collect the product stream after the BPR.
-
-
Work-up and Analysis:
-
The solvent can be removed under reduced pressure.
-
The crude product can be purified if necessary (e.g., by chromatography or crystallization).
-
Analyze the product for purity and yield.
-
Self-Validating Systems: The Role of Online Reaction Monitoring
A key principle of trustworthiness in these protocols is the implementation of self-validating systems. This is achieved through the integration of Process Analytical Technology (PAT), particularly online reaction monitoring.[25][26]
-
Real-time Optimization: Techniques like online Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), or Raman spectroscopy can be coupled to the flow reactor outlet.[23][24][25][27] This provides real-time data on reaction conversion, yield, and impurity formation, allowing for rapid optimization of reaction conditions without the need for laborious offline analysis.[23][24]
-
Ensuring Steady State: Online monitoring is crucial for determining when the continuous process has reached a steady state, ensuring that the collected product is of consistent quality.[23]
-
Quality Control: For scaled-up production, continuous monitoring serves as a vital quality control tool, immediately flagging any deviations from the established process parameters.[24]
Scale-Up and Industrial Implementation
The protocols described are readily scalable. Transferring a laboratory-scale flow process to pilot or manufacturing scale can be achieved by:
-
Increasing Flow Rates and Reactor Size: Moving to larger diameter tubing or microreactors and employing higher flow rates can significantly increase throughput.[28]
-
Numbering-up: Running multiple flow reactor systems in parallel.
-
Extended Run Times: Since the process is continuous, production can be extended for long periods to generate large quantities of the target molecule.[15][29]
The successful scale-up of a continuous flow process for the synthesis of a key building block for the anticancer drug osimertinib has been demonstrated, showcasing the industrial viability of this technology.[28]
Conclusion
The continuous flow synthesis of aniline derivatives offers a safer, more efficient, and highly controllable alternative to traditional batch manufacturing.[1][2][4][5] By leveraging packed-bed reactors for catalytic hydrogenations and telescoped sequences for multistep syntheses, researchers and drug development professionals can accelerate the production of these vital chemical intermediates. The integration of online monitoring tools ensures that these processes are not only efficient but also robust and reliable, meeting the stringent quality demands of the pharmaceutical industry.
References
- 1. Revolutionizing Drug Chemical Processes: The Benefits of Flow Chemistry - SEQENS [seqens.com]
- 2. syrris.com [syrris.com]
- 3. contractpharma.com [contractpharma.com]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. asynt.com [asynt.com]
- 6. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 7. chem.wisc.edu [chem.wisc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. helgroup.com [helgroup.com]
- 10. Catalysis in Flow – The Kappe Laboratory [goflow.at]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 13. helgroup.com [helgroup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Copper-Catalyzed Continuous-Flow Transfer Hydrogenation of Nitroarenes to Anilines: A Scalable and Reliable Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 17. vapourtec.com [vapourtec.com]
- 18. archive.nptel.ac.in [archive.nptel.ac.in]
- 19. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 20. chimia.ch [chimia.ch]
- 21. Enhancing Reaction Compatibility in Telescoped Multistep Flow Synthesis via Hybridizing Micro Packed-Bed/Micro Tubing Reactors: Application to Cyproflanilide and Broflanilide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Continuous Flow Synthesis of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. microsaic.com [microsaic.com]
- 24. Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Online reaction monitoring by single-scan 2D NMR under flow conditions - Analyst (RSC Publishing) [pubs.rsc.org]
- 26. Online monitoring and analysis for autonomous continuous flow self-optimizing reactor systems - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 27. Online Reaction Monitoring with Fast and Flow-Compatible Diffusion NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. aidic.it [aidic.it]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Chloro-4-fluoro-2-methoxyaniline
Introduction: The Imperative for Purity
5-Chloro-4-fluoro-2-methoxyaniline is a key halogenated methoxy-aniline intermediate leveraged in the synthesis of complex molecules within the pharmaceutical and agrochemical sectors.[1] The distinct substitution pattern on the aniline ring—featuring chlorine, fluorine, and methoxy groups—offers a versatile scaffold for developing novel bioactive compounds.[1] However, the synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions.[2] The presence of these impurities can significantly hinder downstream applications, leading to poor yields, difficult product isolation, and potentially confounding biological assay results.
This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively purify crude this compound. It combines troubleshooting guides for common issues, detailed experimental protocols, and frequently asked questions to ensure the attainment of high-purity material essential for successful research and development.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of this compound in a direct question-and-answer format.
Q1: My final product is a dark brown or reddish solid/oil, not the expected off-white solid. How can I decolorize it?
A1: Discoloration in anilines is almost always due to air oxidation, which forms highly colored impurities.[3] Freshly purified anilines are often colorless or pale yellow and darken upon exposure to air and light.[3]
-
Causality: The electron-rich amino group makes the aromatic ring highly susceptible to oxidation. Residual acidic or metallic impurities from the synthesis can catalyze this process.
-
Solution: The most effective method for decolorization is treatment with activated carbon during recrystallization.
-
Dissolve the crude, colored compound in a suitable hot solvent (e.g., isopropanol or toluene).
-
Add a small amount (typically 1-2% w/w) of activated carbon to the hot solution.
-
Gently boil the mixture for 5-10 minutes. The activated carbon will adsorb the colored polymeric impurities.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the clear, hot filtrate to cool slowly to yield lighter-colored crystals.[2]
-
Q2: During recrystallization, my compound "oiled out" instead of forming crystals. What went wrong?
A2: "Oiling out" occurs when the solute separates from the cooling solution as a liquid phase rather than a solid crystal lattice. This is a common problem when the solution is supersaturated at a temperature above the melting point of the solute, or if the cooling rate is too rapid.
-
Causality: If the boiling point of the recrystallization solvent is higher than the melting point of the compound (Melting Point of 5-Chloro-2-methoxyaniline is 81-85 °C), the compound may melt before it dissolves.[4] More commonly, rapid cooling does not provide sufficient time for molecules to orient themselves into a crystal lattice.
-
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Ensure the solution cools as slowly as possible. Insulate the flask with glass wool or a towel and allow it to cool to room temperature undisturbed before moving it to an ice bath.
-
Solvent System Modification: If the issue persists, consider a different solvent or a mixed-solvent system. For instance, if using an ethanol/water system, adding more ethanol (the better solvent) can prevent oiling.[5]
-
Q3: I am using silica gel column chromatography, but my compound is streaking badly on the TLC plate and giving poor separation. How can I fix this?
A3: Anilines are basic compounds and interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong interaction leads to tailing (streaking) and often irreversible adsorption, resulting in poor separation and low recovery.
-
Causality: The basic lone pair of the aniline's nitrogen atom forms a strong hydrogen bond or an acid-base interaction with the acidic protons of the silica gel.
-
Solution: Neutralize the Stationary Phase. To mitigate this, add a small amount of a basic modifier to the eluent.
-
Triethylamine (Et₃N): Add 0.5-2% (v/v) triethylamine to your mobile phase (e.g., Hexane/Ethyl Acetate).[6] The triethylamine will compete with the aniline for the acidic sites on the silica, allowing your compound to elute cleanly.[6] Always add the same percentage of modifier to your TLC solvent system to get an accurate preview of the separation.
-
Alternative Stationary Phases: For particularly difficult separations, consider using a different stationary phase like basic or neutral alumina, or amine-functionalized silica gel, which are designed for purifying basic compounds.[6]
-
Q4: After purification, my NMR spectrum shows residual starting materials or regioisomers. Which technique is best for separating these?
A4: The choice of technique depends on the nature of the impurities. Regioisomers, which have very similar polarities, can be particularly challenging to separate.
-
Causality: Impurities like starting materials (e.g., 4-chloro-1-methoxy-2-nitrobenzene from a reduction synthesis) or regioisomers have physical properties (polarity, solubility) that can be very close to the desired product.[7]
-
Solutions:
-
Fractional Crystallization: If the impurities are present in small amounts, a careful, slow recrystallization may be sufficient. This relies on the lower solubility of the major component to crystallize out first, leaving impurities in the mother liquor. This is generally less effective for closely related isomers.
-
Optimized Column Chromatography: This is the most robust method.
-
Use a shallow solvent gradient (slowly increasing the polarity of the eluent) to improve resolution.
-
Use a longer column with a smaller particle size silica gel for higher efficiency.
-
Remember to use a basic modifier in your eluent as described in Q3.
-
-
Preparative HPLC: For very challenging separations of valuable material, High-Performance Liquid Chromatography (HPLC) offers the highest resolving power.[2][8]
-
Visual Workflow for Purification Strategy
The following diagram outlines a general workflow for the purification of crude this compound.
Caption: General purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q: What are the primary safety precautions I should take when handling this compound? A: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[9] It also causes skin and serious eye irritation.[9] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[4] Ensure eyewash stations and safety showers are readily accessible.
Q: Can I use distillation to purify this compound? A: Vacuum distillation can be a viable method for purifying liquid anilines to remove non-volatile impurities.[2] However, since this compound is a solid at room temperature (m.p. 81-85 °C), distillation is not a suitable primary purification method.[2][4] It could potentially be used for very large scales if the compound is stable at its boiling point under vacuum, but recrystallization and chromatography are far more common and practical at the lab scale.
Q: What is the best way to store the purified product to prevent it from discoloring again? A: To prevent re-oxidation, the purified compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). It should also be protected from light by using an amber vial or storing it in a dark location like a cabinet. Storing it in a refrigerator or freezer can also help slow down degradation.
Q: Which solvents are best for recrystallizing this compound? A: An ideal solvent should dissolve the compound well when hot but poorly when cold.[5] While specific solubility data for this exact compound is not widely published, a good starting point for halogenated anilines is to screen solvents like isopropanol, ethanol, toluene, or mixed solvent systems like ethanol/water or toluene/hexane.[5] A systematic screening is recommended.
| Solvent | Polarity | Boiling Point (°C) | Expected Solubility Behavior |
| Isopropanol | Medium | 82 | Good potential; likely high solubility when hot, lower when cold. |
| Toluene | Low | 111 | Good potential due to aromatic nature of both solvent and solute. |
| Ethanol/Water | High (Tunable) | 78-100 | A powerful mixed-solvent system. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a few drops of ethanol.[5] |
| Hexane | Low | 69 | Likely to have low solubility; best used as an anti-solvent with a more polar solvent like ethyl acetate or toluene.[5] |
Experimental Protocols
Protocol 1: Recrystallization with Activated Carbon Treatment
This protocol is designed for purifying crude material that is discolored and contains minor impurities.
-
Solvent Selection: Choose an appropriate solvent system based on preliminary small-scale tests (see FAQ table above). For this example, an isopropanol system is used.
-
Dissolution: Place 5.0 g of crude this compound in a 250 mL Erlenmeyer flask. Add a stir bar. Add approximately 50 mL of isopropanol and heat the mixture on a hot plate with stirring. Add more isopropanol in small portions until the solid completely dissolves at the boiling point.
-
Decolorization: Remove the flask from the heat and cautiously add ~100 mg (2% w/w) of activated carbon to the hot solution.
-
Hot Filtration: Place a piece of fluted filter paper in a stemless funnel and place it on a clean receiving flask. Heat both the funnel and the receiving flask in an oven beforehand to prevent premature crystallization. Bring the solution with activated carbon back to a boil briefly, then quickly pour it through the hot funnel to filter out the carbon.
-
Crystallization: Cover the receiving flask with a watch glass and allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold isopropanol to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Protocol 2: Flash Column Chromatography
This protocol is ideal for separating the target compound from impurities with different polarities, such as unreacted starting materials or byproducts.
-
TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf value of approximately 0.2-0.4. A good starting point is 20% Ethyl Acetate in Hexane. Crucially, add 1% triethylamine (Et₃N) to this mixture. [6] Visualize the spots using a UV lamp.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane + 1% Et₃N). Pack a glass chromatography column with the slurry to create a uniform stationary phase bed.
-
Sample Loading: Dissolve the crude compound (~1 g) in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel (~2-3 g) by concentrating it to a dry powder on a rotary evaporator. Carefully layer this dry powder onto the top of the packed column.
-
Elution: Begin eluting the column with the low-polarity starting eluent. Gradually increase the polarity of the eluent (e.g., from 5% to 20% Ethyl Acetate) based on the separation observed on the TLC plate.
-
Fraction Collection: Collect fractions in test tubes and monitor their composition by TLC.
-
Isolation: Combine the pure fractions (those containing only the desired product spot). Remove the solvent using a rotary evaporator to yield the purified this compound.
Troubleshooting Decision Diagram
Caption: Decision tree for troubleshooting common purification problems.
References
- 1. This compound | 1394839-94-1 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aniline - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chloro-2-methoxyaniline synthesis - chemicalbook [chemicalbook.com]
- 8. Separation of Aniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. echemi.com [echemi.com]
Technical Support Center: Synthesis of 5-Chloro-4-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Overview of Synthetic Strategy
The most common and industrially relevant synthesis of 5-Chloro-4-fluoro-2-methoxyaniline begins with 4-fluoro-2-methoxyaniline. The core of the synthesis is a regioselective electrophilic chlorination. The directing effects of the activating amino (-NH₂) and methoxy (-OCH₃) groups, and the deactivating fluoro (-F) group, are critical to achieving the desired substitution pattern. The amino group is a powerful ortho-, para-director, making the positions adjacent and opposite to it highly reactive.[1][2]
The primary challenge is to achieve selective chlorination at the C5 position, avoiding the formation of other isomers. Protecting the highly activating amino group is a common strategy to modulate its directing strength and prevent side reactions.[3][4]
References
Technical Support Center: Purification of 5-Chloro-4-fluoro-2-methoxyaniline
Welcome to the technical support center for the purification of 5-Chloro-4-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist in obtaining a high-purity product for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. A common pathway to this compound is the reduction of a corresponding nitroaromatic precursor. Therefore, the most probable impurities include:
-
Unreacted Starting Material: Residual 5-chloro-4-fluoro-2-methoxy-1-nitrobenzene.
-
Incomplete Reduction Byproducts: Intermediates from the nitro group reduction, such as nitroso and hydroxylamino species, which can further react to form azoxy and azo compounds.
-
Dehalogenation Products: Loss of the chlorine or fluorine atom can lead to the formation of 4-fluoro-2-methoxyaniline or 5-chloro-2-methoxyaniline. Dechlorination is often a more common side reaction in catalytic hydrogenations of halogenated nitroaromatics.
-
Oxidation Products: Anilines are susceptible to air oxidation, which can lead to the formation of colored polymeric materials, often appearing as a brown or reddish hue in the crude product.
Q2: My purified this compound is discolored (yellow, brown, or reddish). What is the cause and how can I fix it?
A2: Discoloration is a common issue with anilines and is typically caused by aerial oxidation. The amino group is sensitive to air and light, leading to the formation of colored impurities.
Troubleshooting Steps:
-
Recrystallization with Activated Carbon: Dissolve the discolored product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon will adsorb the colored impurities. Perform a hot filtration to remove the carbon, followed by slow cooling to induce crystallization.
-
Inert Atmosphere: During all purification and handling steps, it is best practice to work under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Proper Storage: Store the purified product in a tightly sealed, amber-colored vial under an inert atmosphere and in a cool, dark place to prevent degradation over time.
Q3: I am having difficulty separating my product from a closely related impurity by column chromatography. What can I do?
A3: The basic nature of the aniline functional group can lead to peak tailing and poor separation on standard silica gel due to interactions with acidic silanol groups.
Optimization Strategies:
-
Eluent Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent system (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and improve the peak shape and resolution of your basic compound.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, or a deactivated silica gel.
-
Gradient Elution: Employing a shallow gradient of a polar solvent in a non-polar solvent can often improve the separation of closely eluting compounds.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| PUR-001 | Low yield after recrystallization. | 1. The chosen solvent is too effective at room temperature, leading to product loss in the mother liquor.2. Too much solvent was used during the dissolution step.3. Premature crystallization occurred during hot filtration. | 1. Perform a thorough solvent screen to identify a solvent or solvent system where the compound has high solubility when hot and low solubility when cold. Good starting points for halogenated anilines include ethanol/water, isopropanol, or toluene.[1]2. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely. |
| PUR-002 | Product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute-solvent mixture, or the solution is supersaturated. | 1. Re-heat the mixture to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation.2. Ensure a slow cooling rate. Insulating the flask can promote the formation of crystals over oil.3. Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.4. Add a seed crystal of the pure compound. |
| PUR-003 | Product is not eluting from the silica gel column. | The compound is strongly adsorbed to the acidic silica gel due to its basicity. | 1. Increase the polarity of the eluent. A gradual increase is recommended.2. Add triethylamine (0.5-1%) to the mobile phase to compete with the aniline for the acidic sites on the silica gel.3. Consider switching to a less acidic stationary phase like neutral alumina. |
| PUR-004 | Multiple spots on TLC after purification. | 1. Incomplete separation of impurities.2. Decomposition of the product on the TLC plate (if silica is too acidic). | 1. Re-purify the material using an optimized chromatography method or a different purification technique (e.g., recrystallization).2. Add a small amount of triethylamine to the TLC developing solvent to prevent streaking and decomposition of the basic aniline on the plate. |
Experimental Protocols
The following protocols are based on established methods for the purification of structurally similar halogenated anilines and may require optimization for this compound.
Protocol 1: Purification by Recrystallization
Rationale: Recrystallization is an effective technique for removing small amounts of impurities from a solid compound. The choice of solvent is critical for successful purification.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water, Isopropanol, or Toluene)
-
Activated Carbon (optional)
-
Standard laboratory glassware for recrystallization
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable system. An ideal solvent will dissolve the compound when hot but not when cold. An ethanol/water mixture is often a good starting point for substituted anilines.[1]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the apparatus is preheated to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography is a powerful technique for separating compounds with different polarities. For basic compounds like anilines, modifications to the standard procedure are often necessary to achieve good separation.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Triethylamine (TEA)
-
Standard laboratory equipment for column chromatography
Procedure:
-
TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate. The ideal eluent should give the product an Rf value of approximately 0.2-0.3. To prevent tailing, add 0.5-1% TEA to the eluent.
-
Column Packing: Pack a chromatography column with silica gel using a slurry method with the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing it if necessary (gradient elution).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 3: Purification by Acid-Base Extraction
Rationale: This technique leverages the basicity of the aniline functional group to separate it from neutral and acidic impurities.
Materials:
-
Crude this compound
-
Organic solvent (e.g., Dichloromethane or Diethyl Ether)
-
Dilute aqueous acid (e.g., 1 M HCl)
-
Dilute aqueous base (e.g., 1 M NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Separatory funnel and other standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in an organic solvent like dichloromethane in a separatory funnel.
-
Acid Extraction: Add 1 M HCl to the separatory funnel. The basic aniline will be protonated and move into the aqueous layer, leaving neutral impurities in the organic layer. Separate the layers.
-
Back-Extraction (Optional): Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add 1 M NaOH until the solution is basic. The protonated aniline will be deprotonated and precipitate or form an oil.
-
Product Extraction: Extract the free aniline back into an organic solvent (e.g., dichloromethane) multiple times.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Discolored Product
Caption: Troubleshooting decision tree for a discolored product.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting this powerful C-N bond-forming reaction. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.
Introduction to Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or pseudohalide) and an amine in the presence of a base, forming a new carbon-nitrogen bond.[1][2][3] Its significance in organic synthesis stems from its broad substrate scope and functional group tolerance, making it a cornerstone in the preparation of pharmaceuticals, agrochemicals, and advanced materials.[4]
The Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. It generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X), forming a Pd(II) complex.[1][2][5]
-
Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[3][6]
-
Reductive Elimination: The desired aryl amine product is formed, and the Pd(0) catalyst is regenerated.[1][2][3]
A common side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the aryl halide and formation of an imine.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs) & Troubleshooting
My reaction is not working or giving low yield. Where do I start?
Low yield or complete failure of a Buchwald-Hartwig amination can often be traced back to a few common culprits.[7] A systematic approach to troubleshooting is crucial.
-
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen.[8] Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly by sparging with an inert gas or by using freeze-pump-thaw cycles.[8][9]
-
Reagent Purity: Water and other impurities can have a detrimental effect on the reaction.[10] Use dry solvents and ensure your amine and base are of high purity. Sodium tert-butoxide, a common base, is particularly hygroscopic.[11]
-
Solubility: Poor solubility of the inorganic base is a frequent and often overlooked cause of reaction failure.[7] If the base is not at least partially soluble, the reaction may be sluggish or stall completely.
-
Catalyst System: The choice of ligand and palladium source is critical and highly dependent on the substrates.[12][13] A catalyst system that works well for one set of substrates may not be optimal for another.
Caption: A decision tree for troubleshooting common issues.[7]
How do I choose the right ligand?
The ligand is arguably the most critical component of the catalyst system. It stabilizes the palladium center and modulates its reactivity. The choice of ligand depends heavily on the nature of the aryl halide and the amine.[12]
-
For Aryl Chlorides: These are generally less reactive than bromides or iodides and require more electron-rich and sterically hindered ligands to promote the challenging oxidative addition step.[14][15][16][17] Bulky biarylphosphine ligands like XPhos, RuPhos, and BrettPhos are often excellent choices.[12]
-
For Hindered Substrates: When either the aryl halide or the amine is sterically demanding, bulky ligands are necessary to facilitate both oxidative addition and reductive elimination.[1]
-
For Heteroaromatic Halides: These substrates can be challenging due to potential coordination of the heteroatom to the palladium center, which can deactivate the catalyst.[12] Ligands like XPhos have shown success in these cases.[12]
| Ligand Family | Key Features | Typical Applications |
| Bulky Biarylphosphines (e.g., XPhos, BrettPhos) | Highly active, promote coupling of challenging substrates.[1] | Aryl chlorides, sterically hindered substrates, heteroaryl halides.[12] |
| Ferrocene-Based (e.g., dppf) | Bidentate, good for a range of substrates. | Aryl iodides and bromides, primary amines.[1] |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable. | Aryl chlorides, electron-rich and -poor substrates.[18] |
Which base should I use?
The base plays a crucial role in the catalytic cycle, primarily by deprotonating the amine.[19] The choice of base is a balance between reactivity and substrate compatibility.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are highly effective and widely used.[7][20] However, their high basicity can be incompatible with base-sensitive functional groups on the substrates.[7][20]
-
Weaker Inorganic Bases: For sensitive substrates, weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred.[7] These reactions may require higher temperatures to achieve good conversion.[21]
-
Soluble Organic Bases: In cases where the insolubility of inorganic bases is an issue, soluble organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be employed, sometimes in combination with an inorganic base.[20][22]
| Base | pKa of Conjugate Acid | Common Solvents | Notes |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Very strong, hygroscopic, widely used.[7][20] |
| LHMDS | ~26 | Toluene, THF | Very strong, often used for less nucleophilic amines. |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Weaker, good for base-sensitive substrates.[7] |
| Cs₂CO₃ | ~10.2 | Dioxane, DMF | Weaker, effective for coupling with triflates.[23] |
What is the best solvent for my reaction?
Solvent choice is critical for ensuring that all components, especially the base, are sufficiently soluble.[7][10]
-
Aprotic, Nonpolar Solvents: Toluene and 1,4-dioxane are the most commonly used solvents.[10][24][25] They are generally effective but be aware of the potential toxicity of dioxane.[26]
-
Aprotic, Polar Solvents: Solvents like DMF can be useful, particularly when using carbonate bases, but may lead to side reactions.[19]
-
Ethereal Solvents: THF and CPME are also viable options.[20]
-
Protic Solvents: While less common, reactions in alcoholic solvents or even water (using specialized ligands or surfactants) have been reported.[12][24]
Insolubility is a primary reason for reaction failure.[20] If you observe a large amount of solid at the bottom of your flask, consider changing to a solvent in which your base has better solubility, or use a combination of solvents.[20]
I am observing hydrodehalogenation of my aryl halide. What can I do?
Hydrodehalogenation (replacement of the halide with hydrogen) is a common side reaction that arises from β-hydride elimination from the palladium-amido intermediate.[1] This is more prevalent with certain amines and under specific conditions.
-
Ligand Choice: Using bulky, electron-rich ligands can favor the desired reductive elimination over β-hydride elimination.[1]
-
Amine Structure: Amines with β-hydrogens are more prone to this side reaction.
-
Temperature: Lowering the reaction temperature can sometimes suppress this pathway.
A recent development has shown that a bimetallic palladium-copper nanocatalyst system in aqueous micelles can selectively promote the amination pathway and avoid hydrodehalogenation.[27]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination
Note: This is a general guideline. Conditions must be optimized for specific substrates.[7] This procedure should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[28]
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).[7][28]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[7]
-
Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4-2.0 equiv.). Then, add the amine (1.1-1.5 equiv.) followed by the degassed solvent to achieve a concentration of approximately 0.1-0.5 M.[7][9][28]
-
Reaction: Stir the mixture at the desired temperature (typically ranging from room temperature to 110 °C).[6][10]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and/or brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol for Coupling of a Challenging Aryl Chloride
This protocol is adapted for less reactive aryl chlorides, often requiring more robust conditions.
-
Catalyst System: Use a highly active catalyst system such as [Pd₂(dba)₃] with a bulky biarylphosphine ligand like XPhos (e.g., 3 mol% ligand, 1.5 mol% Pd source).[9] Alternatively, a pre-formed palladium-NHC complex can be effective.[16][18]
-
Base and Solvent: Sodium tert-butoxide (2.0 equiv.) in degassed toluene is a reliable starting point.[9]
-
Temperature: Refluxing temperatures (e.g., 100-110 °C) are often necessary to drive the reaction to completion.[9]
-
Reaction Time: These reactions may require longer times, from 6 to 24 hours. Monitor progress accordingly.[9]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. name-reaction.com [name-reaction.com]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald/Hartwig amination | VIPEr [ionicviper.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 16. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 25. researchgate.net [researchgate.net]
- 26. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 27. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 28. benchchem.com [benchchem.com]
Technical Support Center: Navigating the Scale-Up of 5-Chloro-4-fluoro-2-methoxyaniline Production
Welcome to the technical support center for the production of 5-Chloro-4-fluoro-2-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the challenges encountered during the scale-up of this valuable chemical intermediate. Our focus is on providing practical, experience-driven advice grounded in solid scientific principles to ensure the safety, efficiency, and success of your synthesis.
I. Introduction to the Synthetic Pathway and Core Challenges
The most common and industrially viable route to this compound involves the reduction of its nitroaromatic precursor, 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. While seemingly straightforward, the scale-up of this process presents several critical challenges that can impact yield, purity, and safety. These challenges primarily revolve around:
-
Reaction Control: The reduction of nitroaromatic compounds is highly exothermic, posing a significant risk of thermal runaway if not properly managed.[1]
-
Catalyst Selection and Optimization: The choice of catalyst and reaction conditions is crucial for achieving high conversion and selectivity, while minimizing side reactions.
-
Impurity Profile and Purification: The presence of starting materials, intermediates from side reactions, and catalyst residues can complicate the purification process, especially at a larger scale.
-
Safety and Handling: The handling of halogenated aromatic amines requires stringent safety protocols due to their potential toxicity.[2][3]
This guide will address these challenges in a practical question-and-answer format, providing you with the necessary information to anticipate and overcome potential hurdles in your scale-up process.
II. Troubleshooting Guide: From Reaction to Isolation
This section is structured to follow the typical workflow of this compound synthesis, addressing common issues you may encounter at each stage.
A. Synthesis & Reaction Control
Question 1: My nitro reduction is showing poor conversion. What are the likely causes and how can I improve it?
Answer: Poor conversion in the reduction of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene is a common issue during scale-up. The primary culprits are often related to catalyst activity, hydrogen availability, and reaction conditions.
-
Catalyst Deactivation:
-
Cause: The catalyst (e.g., Palladium on carbon, Raney Nickel) can be poisoned by impurities in the starting material or solvent. Sulfur-containing compounds are notorious catalyst poisons.
-
Troubleshooting:
-
Analyze Starting Material: Ensure the purity of your 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene. Consider a pre-treatment step like active carbon wash if impurities are suspected.
-
Catalyst Loading: At a larger scale, mass transfer limitations can become more pronounced. You may need to increase the catalyst loading (w/w %) to ensure a sufficient number of active sites are available.
-
Catalyst Quality: Ensure you are using a high-quality catalyst from a reputable supplier. Catalyst activity can vary between batches.
-
-
-
Insufficient Hydrogenation:
-
Cause: Poor mass transfer of hydrogen gas into the reaction mixture is a frequent problem in larger reactors. This can be due to inadequate agitation or low hydrogen pressure.
-
Troubleshooting:
-
Increase Agitation: Improve the efficiency of your stirring to enhance the gas-liquid interface.
-
Increase Hydrogen Pressure: Carefully increase the hydrogen pressure within the safe operating limits of your reactor. This increases the solubility of hydrogen in the reaction medium.
-
Solvent Choice: The choice of solvent can affect hydrogen solubility. Ensure your chosen solvent (e.g., methanol, ethanol, ethyl acetate) is appropriate for the reaction and scale.
-
-
-
Suboptimal Reaction Conditions:
-
Cause: The reaction temperature and time may not be optimized for the larger scale.
-
Troubleshooting:
-
Temperature: While the reaction is exothermic, a certain activation energy is still required. Ensure the initial temperature is sufficient to initiate the reaction. A slight, controlled increase in temperature can sometimes improve reaction rates.
-
Reaction Time: Monitor the reaction progress using in-process controls (e.g., HPLC, TLC). The reaction may simply require a longer time to reach completion at a larger scale.
-
-
Question 2: I am observing the formation of significant by-products. What are they and how can I minimize them?
Answer: The formation of by-products is a critical challenge affecting both yield and purity. In the reduction of nitroaromatics, several side reactions can occur.
-
Common By-products:
-
Hydroxylamine Intermediate: Incomplete reduction can lead to the accumulation of the corresponding hydroxylamine. This is often a result of non-optimized reaction conditions or a partially deactivated catalyst.
-
Azo and Azoxy Compounds: These are formed through the condensation of the hydroxylamine intermediate with the starting nitro compound or the nitroso intermediate.
-
Dehalogenation Products: The chloro and fluoro substituents can be susceptible to hydrodehalogenation, especially with palladium catalysts at higher temperatures and prolonged reaction times.
-
-
Minimization Strategies:
-
Control Temperature: Maintain a consistent and controlled temperature. Overheating can promote side reactions.
-
Optimize Catalyst and Hydrogen: Ensure a highly active catalyst and sufficient hydrogen supply to drive the reaction to completion quickly, minimizing the residence time of reactive intermediates.
-
pH Control: In some reduction methods, such as those using iron in acidic media, the pH of the reaction mixture can influence the product distribution.
-
Question 3: How do I manage the exotherm of the nitro reduction at scale?
Answer: Managing the exothermic nature of nitro group reductions is paramount for safety. A thermal runaway reaction can have catastrophic consequences.[4]
-
Key Principles for Thermal Management:
-
Calorimetry Studies: Before scaling up, perform reaction calorimetry (RC1) or differential scanning calorimetry (DSC) studies to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for designing a safe process.
-
Controlled Addition: Add the limiting reagent (often the nitro compound or the reducing agent) in a controlled manner to manage the rate of heat generation.
-
Efficient Cooling: Ensure your reactor has an adequate cooling capacity to remove the heat generated by the reaction. The heat removal rate must always exceed the heat generation rate.
-
Dilution: Performing the reaction in a sufficient volume of solvent increases the thermal mass of the system, helping to absorb the heat generated.
-
B. Work-up & Purification
Question 4: My isolated product has a persistent color. What is the cause and how can I decolorize it?
Answer: A persistent color in the final product is often due to the presence of colored impurities, such as azo or azoxy compounds, or residual catalyst.
-
Decolorization Techniques:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and treat it with activated carbon. The activated carbon will adsorb many colored impurities. Be aware that this can sometimes lead to a loss of product yield.
-
Recrystallization: A carefully chosen recrystallization solvent system can be very effective in removing colored impurities.
-
Filtration through Celite/Silica: Passing a solution of the product through a pad of celite or a short plug of silica gel can help remove particulate matter and some adsorbed impurities.
-
Question 5: I'm having difficulty removing residual catalyst from my product. What are the best practices for this?
Answer: Residual catalyst, particularly palladium, is a common concern in pharmaceutical intermediates.
-
Catalyst Removal Strategies:
-
Filtration: For heterogeneous catalysts like Pd/C, filtration is the primary removal method. At scale, this can be challenging.
-
Use a filter aid like Celite to prevent clogging of the filter medium.
-
Ensure the filtration is performed under an inert atmosphere (e.g., nitrogen) as the catalyst can be pyrophoric after the reaction.
-
-
Metal Scavengers: If filtration does not sufficiently remove the catalyst to meet specifications, consider using metal scavengers. These are functionalized silica gels or polymers that can selectively bind to and remove residual metals from solution.
-
Question 6: What is an effective purification strategy for this compound at an industrial scale?
Answer: While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large-scale production.
-
Industrial Purification Methods:
-
Distillation: If the product is thermally stable, vacuum distillation can be a highly effective method for purification.
-
Recrystallization: This is one of the most common and cost-effective methods for purifying solid compounds at scale. The key is to identify a suitable solvent or solvent system that provides good recovery and high purity.
-
Salt Formation and Recrystallization: As an aniline, the product can be converted to a salt (e.g., hydrochloride). This salt can then be recrystallized, often with different solubility properties that can aid in purification. The free base can then be regenerated.
-
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions I should take when handling this compound?
A1: Halogenated aromatic amines should be handled with care.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5]
-
Containment: Use appropriate containment measures to prevent spills. Have a spill kit readily available.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for detailed safety information before handling the compound.
Q2: What analytical techniques are recommended for in-process monitoring of the reaction?
A2:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for monitoring the disappearance of the starting material and the appearance of the product. It can also be used to track the formation of by-products.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.
-
Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.
Q3: Can I use a different reducing agent instead of catalytic hydrogenation?
A3: Yes, other reducing agents can be used, but they come with their own set of challenges for scale-up.
-
Iron in Acidic Media (e.g., Fe/HCl or Fe/Acetic Acid): This is a classic and cost-effective method. However, it generates large amounts of iron sludge, which can be difficult to handle and dispose of at scale. The work-up can also be more complex.
-
Tin(II) Chloride (SnCl2): Effective but generates tin waste, which is an environmental concern.
-
Sodium Hydrosulfite: Can be used, but the stoichiometry and reaction conditions need to be carefully controlled.
Catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation, despite the initial investment in high-pressure equipment.
IV. Experimental Protocols & Workflows
Protocol 1: Catalytic Hydrogenation of 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
Materials:
-
1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene
-
5% Palladium on Carbon (Pd/C), 50% wet
-
Methanol
-
Hydrogen gas
-
Nitrogen gas
-
Celite
Procedure:
-
Reactor Setup: Charge a suitable high-pressure reactor with 1-Chloro-5-fluoro-2-methoxy-4-nitrobenzene and methanol.
-
Inerting: Purge the reactor with nitrogen gas to remove any oxygen.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst.
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi) and begin agitation.
-
Temperature Control: The reaction is exothermic. Monitor the internal temperature and apply cooling as necessary to maintain the desired temperature (e.g., 25-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC or TLC. The reaction is complete when the starting material is no longer detected.
-
Catalyst Filtration: Once the reaction is complete, vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization or vacuum distillation.
Workflow Diagram: Troubleshooting Poor Conversion
Caption: A decision-making workflow for troubleshooting poor conversion in the catalytic reduction.
V. Data Summary
| Parameter | Laboratory Scale | Pilot/Production Scale | Key Considerations for Scale-Up |
| Reaction Vessel | Glass Flask | Glass-Lined or Stainless Steel Reactor | Surface-to-volume ratio decreases, impacting heat transfer. |
| Heat Transfer | High (large surface area to volume) | Lower (smaller surface area to volume) | Requires a robust cooling system and potentially controlled addition of reagents. |
| Mass Transfer | Generally efficient | Can be limited | Agitation efficiency is critical for gas-liquid and solid-liquid mixing. |
| Addition Time | Rapid | Slow, controlled addition | Necessary to manage exotherms and prevent localized high concentrations. |
| Work-up | Simple extraction, evaporation | Multi-step extractions, phase separations | Phase separation can be slower and more challenging. |
| Purification | Chromatography | Recrystallization, Distillation | Need for scalable, cost-effective methods. |
VI. References
-
PrepChem. (n.d.). Synthesis of 5-Chloro-2-methoxyaniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 5-Chloro-2-methoxyaniline synthesis. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from --INVALID-LINK--
-
Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 563-591.
-
Li, H., et al. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Molecules, 28(15), 5898.
-
Blaser, H. U., & Schmidt, E. (Eds.). (2003). Asymmetric catalysis on industrial scale: challenges, approaches and solutions. John Wiley & Sons.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Retrieved from --INVALID-LINK--
-
ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from --INVALID-LINK--
-
ResearchGate. (2022). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. Retrieved from --INVALID-LINK--
-
International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from --INVALID-LINK--
-
IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from --INVALID-LINK--
References
- 1. CN102993023A - Preparation method of mono-substituted para-chloroaniline - Google Patents [patents.google.com]
- 2. 4-Fluoro-2-Methoxyaniline - Protheragen [protheragen.ai]
- 3. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]
- 4. 1-CHLORO-5-FLUORO-2-METHOXY-4-NITROBENZENE(84478-76-2) 1H NMR [m.chemicalbook.com]
- 5. prepchem.com [prepchem.com]
Technical Support Center: Navigating the Nuances of Aniline Derivative NMR Spectra
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in the accurate interpretation of Nuclear Magnetic Resonance (NMR) spectra of aniline derivatives. The inherent chemical nature of anilines can often lead to spectral complexities, including the appearance of unexpected or "unknown" peaks. This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and validated experimental protocols to empower you to confidently identify these unknowns and ensure the integrity of your results.
Introduction: The Challenge of the Aniline Moiety in NMR
Aniline and its derivatives are foundational building blocks in medicinal chemistry and materials science. However, their NMR spectra can be deceptively complex. The electron-donating nature of the amino group, its susceptibility to oxidation, and the quadrupolar effects of the nitrogen atom all contribute to a challenging spectral landscape. This guide is structured to address the most common issues encountered in the lab, providing not just solutions, but a deeper understanding of the underlying chemical principles.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions that arise during the NMR analysis of aniline derivatives.
Q1: Why do the aromatic protons in my aniline derivative show complex, overlapping signals?
A1: The amino group is a strong electron-donating group, which significantly influences the electron density of the aromatic ring. This leads to the shielding of the ortho and para protons relative to the meta protons, causing their signals to appear upfield.[1][2] However, the chemical shift differences between these protons can be small, leading to complex second-order coupling patterns and signal overlap, especially in low-resolution spectra.[2][3]
Q2: I'm observing broad signals for the protons on the nitrogen (-NH or -NH2) and adjacent carbons. What is the cause?
A2: This broadening is often due to the quadrupolar moment of the ¹⁴N nucleus, the most abundant isotope of nitrogen.[4][5] A quadrupolar nucleus has a non-spherical charge distribution, which interacts with the local electric field gradient. This provides an efficient relaxation pathway, leading to a shortening of the excited state lifetime and, consequently, broader NMR signals for both the nitrogen-bound protons and any protons coupled to them.[4][6] The extent of broadening can be influenced by the symmetry of the molecule; more symmetric environments can lead to sharper signals.[7]
Q3: My aniline sample was pure when I prepared it, but the NMR spectrum shows several new, small peaks. What could they be?
A3: Anilines are notoriously susceptible to air oxidation, which can occur upon exposure to air and light.[8][9] This process can lead to the formation of colored impurities, including dimeric and polymeric species like azobenzene and aniline black, which will present as new signals in your NMR spectrum.[9][10][11][12] It is also possible for aniline to undergo self-condensation reactions.[8]
Q4: The chemical shift of my N-H proton varies between samples. Why is this happening?
A4: The chemical shift of labile protons, such as those on a nitrogen atom, is highly sensitive to the sample's environment. Factors that can cause this variability include:
-
Concentration: Increased concentration can lead to more intermolecular hydrogen bonding, which typically deshields the proton and shifts its signal downfield.[13][14]
-
Solvent: The choice of deuterated solvent will affect the degree of hydrogen bonding and thus the chemical shift of the N-H proton.
-
pH: The acidity of the sample solution can significantly alter the chemical shift of the N-H proton and even aromatic protons.[15][16][17] Traces of acid or base can protonate or deprotonate the amine, leading to large changes in the spectrum.
-
Temperature: Temperature affects the equilibrium of hydrogen bonding, which in turn influences the chemical shift.
Troubleshooting Guide: A Systematic Approach to Identifying Unknown Peaks
When confronted with unexpected peaks in the NMR spectrum of your aniline derivative, a systematic approach is key to their identification. This guide will walk you through a logical workflow to diagnose the issue.
Workflow for Identifying Unknown Peaks
Caption: A systematic workflow for troubleshooting unknown peaks in NMR spectra.
Step 1: Assess Sample Purity and Handling
Causality: The first and most common source of unknown peaks is the presence of impurities. Anilines are particularly prone to degradation.
-
Oxidation: Have you recently repurified your sample? Anilines can oxidize on standing, especially if exposed to air and light.[8][9] This can lead to a complex mixture of oligomeric products.[10][11][12]
-
Side Products: Consider the reaction used to synthesize your derivative. Could there be unreacted starting materials or side products? For example, reactions with aldehydes can lead to condensation products.[18]
-
Handling: Was the sample handled with clean glassware? Contamination from previous samples is a common issue.
Action:
-
Re-purify your sample using an appropriate technique (e.g., column chromatography, recrystallization, or distillation).
-
Acquire a fresh NMR spectrum immediately after purification.
-
Store aniline derivatives under an inert atmosphere (e.g., nitrogen or argon) and protect them from light.
Step 2: Investigate Solvent and Common Contaminants
Causality: Signals from residual non-deuterated solvent, water, or common laboratory contaminants can be mistaken for signals from your compound.
Action:
-
Check Solvent Peaks: Compare the chemical shifts of the unknown peaks to a chart of common NMR solvent impurities.
-
Water Peak: A broad peak around 1.5-4.5 ppm (depending on the solvent) is often due to water.
-
Common Contaminants: Be aware of common contaminants like grease, plasticizers (from tubing or containers), and other solvents used in your lab.
Data Presentation: Common Contaminant Chemical Shifts
| Contaminant | Typical ¹H Chemical Shift (CDCl₃) |
| Water | ~1.56 ppm |
| Acetone | ~2.17 ppm |
| Dichloromethane | ~5.30 ppm |
| Ethyl Acetate | ~1.26, 2.05, 4.12 ppm |
| Grease | Broad signals ~0.8-1.3 ppm |
Step 3: Identify Labile Protons with D₂O Exchange
Causality: Protons on heteroatoms like nitrogen (-NH) and oxygen (-OH) are "exchangeable" and can be definitively identified using deuterium oxide (D₂O).[19][20][21]
Experimental Protocol: D₂O Shake
-
Acquire Initial Spectrum: Dissolve your aniline derivative in a deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of D₂O to the NMR tube.
-
Shake: Cap the tube and shake it vigorously for about 30 seconds to facilitate the exchange of labile protons with deuterium.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analysis: The peaks corresponding to the N-H (or any O-H) protons will disappear or significantly decrease in intensity.[19][22][23] A new, broad peak for HOD may appear.
Caption: The effect of a D₂O shake on the NMR spectrum of an aniline.
Step 4: Perform a Concentration Study
Causality: The chemical shifts of protons involved in intermolecular interactions, such as hydrogen bonding or aggregation, can be concentration-dependent.[13][14][24]
Experimental Protocol: Concentration-Dependent NMR
-
Prepare Samples: Prepare a series of NMR samples of your aniline derivative at different concentrations (e.g., 1 mg/mL, 5 mg/mL, 20 mg/mL) in the same deuterated solvent.
-
Acquire Spectra: Acquire a ¹H NMR spectrum for each sample under identical conditions.
-
Analyze Chemical Shifts: Compare the chemical shifts of the unknown peaks across the different concentrations. A significant shift with changing concentration suggests the proton is involved in intermolecular interactions. The N-H proton of anilines is particularly prone to this effect.
Step 5: Spike the Sample with a Suspected Impurity
Causality: If you suspect the unknown peak is a specific starting material or side product, you can confirm its identity by adding a small amount of that compound to your NMR sample.
Experimental Protocol: Sample Spiking
-
Acquire Initial Spectrum: Take a ¹H NMR spectrum of your sample.
-
Spike: Add a small amount (a few mole percent) of the suspected impurity to the NMR tube.
-
Re-acquire Spectrum: Acquire another ¹H NMR spectrum.
-
Analysis: If the intensity of the unknown peak increases relative to the peaks of your main compound, you have confirmed the identity of the impurity.
Step 6: Utilize 2D NMR Spectroscopy
Causality: When simpler methods are inconclusive, two-dimensional (2D) NMR experiments can provide detailed information about the connectivity of atoms in the unknown species.
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This can help establish the spin systems within the unknown molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons they are directly attached to. This is invaluable for assigning carbon signals and confirming C-H connectivities.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds. This is crucial for piecing together molecular fragments and identifying quaternary carbons.
By using these advanced techniques, you can often deduce the complete structure of an unknown impurity or side product.
Conclusion
The identification of unknown peaks in the NMR spectra of aniline derivatives is a common challenge that can be overcome with a systematic and informed approach. By understanding the inherent reactivity of anilines and the influence of experimental parameters on their NMR spectra, you can move from ambiguity to certainty. This guide provides the foundational knowledge and practical protocols to help you confidently interpret your data and ensure the quality of your research.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Quadrupolar nuclei [chem.ch.huji.ac.il]
- 6. Quadrupolar coupling - NMR Wiki [nmrwiki.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Aniline - Wikipedia [en.wikipedia.org]
- 10. NMR investigation of aniline oligomers produced in the early stages of oxidative polymerization of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. NMR Spectroscopy [www2.chemistry.msu.edu]
- 14. Khan Academy [khanacademy.org]
- 15. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. US1804398A - Aldehyde-amine condensation products and process of preparing same - Google Patents [patents.google.com]
- 19. University of Ottawa NMR Facility Blog: Proton NMR Assignment Tools - The D2O Shake [u-of-o-nmr-facility.blogspot.com]
- 20. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 21. studymind.co.uk [studymind.co.uk]
- 22. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Troubleshooting [chem.rochester.edu]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Stability of 5-Chloro-4-fluoro-2-methoxyaniline Under Acidic Conditions
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Chloro-4-fluoro-2-methoxyaniline. It addresses common questions and troubleshooting scenarios related to the compound's stability and reactivity in acidic environments. Our goal is to explain the causal chemistry behind these phenomena and provide actionable, field-proven protocols.
Section 1: Frequently Asked Questions (FAQs) - Core Chemical Behavior
This section covers the fundamental chemical transformations that this compound undergoes in the presence of acid.
Q1: What is the most immediate chemical change to this compound when introduced to an acidic medium?
A: The most immediate and significant change is the protonation of the primary amino group (-NH₂). The lone pair of electrons on the nitrogen atom acts as a Lewis base, readily accepting a proton (H⁺) from the acid to form the corresponding anilinium salt (-NH₃⁺). This is a reversible acid-base equilibrium.[1] The position of this equilibrium is dependent on the pH of the solution and the pKa of the aniline derivative. For aniline itself, the pKa is approximately 4.6, meaning that in solutions with a pH below this value, the protonated anilinium form will be the predominant species.[1][2]
Caption: Protonation equilibrium of the aniline in acid.
Q2: How does the protonation of the amino group affect the compound's reactivity in subsequent chemical steps?
A: This protonation dramatically alters the electronic nature of the substituent, with significant consequences for reactivity:
-
Electronic Effect Reversal: The neutral amino group (-NH₂) is a powerful electron-donating group that activates the aromatic ring towards electrophilic substitution. In contrast, the protonated anilinium group (-NH₃⁺) is strongly electron-withdrawing and deactivating due to the positive charge on the nitrogen.[3]
-
Change in Directing Effect: As an activating group, the -NH₂ directs incoming electrophiles to the ortho and para positions. The deactivating -NH₃⁺ group, however, becomes a meta-director.[4][5] This is a critical consideration for any planned electrophilic aromatic substitution reactions (e.g., nitration, halogenation) in an acidic medium.
-
Solubility Changes: The formation of the anilinium salt generally increases the compound's solubility in aqueous acidic solutions compared to its free base form in neutral or basic water.
Q3: How stable are the chloro, fluoro, and methoxy groups under acidic conditions?
A: The stability of these groups varies significantly:
-
Chloro and Fluoro Groups: The carbon-halogen bonds on the aromatic ring are very robust. Cleavage of these bonds or halogen exchange reactions typically do not occur under acidic conditions alone.[6] Such transformations usually require specific metal catalysts or extreme conditions not commonly employed in standard organic synthesis.[7][8]
-
Methoxy Group: The aryl ether linkage of the methoxy group (-OCH₃) is generally stable under mild acidic conditions at room temperature. However, it can be susceptible to acid-catalyzed hydrolysis to form the corresponding phenol (5-Chloro-4-fluoro-2-hydroxyaniline) under more forcing conditions, such as elevated temperatures in the presence of strong acids (e.g., HBr, HI, or concentrated H₂SO₄). This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack. The presence of multiple electron-withdrawing groups on the ring can influence the rate of this cleavage.
Caption: Potential stability pathways under acidic conditions.
Section 2: Troubleshooting Guide for Experimental Challenges
This section addresses specific problems that may arise during experiments involving this compound in an acidic environment.
Issue 1: My electrophilic substitution reaction (e.g., nitration) is failing or giving a low yield.
-
Likely Cause: As detailed in FAQ Q2, the in-situ formation of the anilinium ion deactivates the aromatic ring, making it highly resistant to reaction with electrophiles.[3]
-
Troubleshooting Strategy: Amine Protection: The most effective solution is to temporarily "protect" the amino group by converting it into a less activating, but still ortho, para-directing, functional group. The most common strategy is acetylation to form an acetanilide. This amide is less basic, does not protonate under typical reaction conditions, and protects the amine from oxidation.[6][9] The acetyl group can be easily removed by acid or base-catalyzed hydrolysis after the desired reaction is complete.[6][9]
Caption: Experimental workflow using an amine protection strategy.
Issue 2: My post-reaction analysis (LC-MS, NMR) shows an unexpected byproduct with a mass 14 Da lower than the starting material.
-
Likely Cause: This mass difference (-14 Da corresponds to the loss of CH₂) is a strong indicator of the hydrolysis of the methoxy group (-OCH₃) to a hydroxyl group (-OH). This is most likely to occur if your reaction was run in strong acid at elevated temperatures.
-
Troubleshooting & Validation:
-
Confirm the Structure: Use LC-MS/MS to analyze the fragmentation pattern or high-resolution mass spectrometry for an exact mass. 1H NMR should show the disappearance of the methoxy singlet (around 3.8-3.9 ppm) and the appearance of a broad phenolic -OH peak.
-
Modify Reaction Conditions: If this byproduct is undesired, reduce the reaction temperature, shorten the reaction time, or use a less concentrated acid if the process allows.
-
Data Comparison Table:
-
| Condition | Primary Process | Risk of Methoxy Hydrolysis |
| 1M HCl, 25°C | Aniline Protonation | Low |
| 6M H₂SO₄, 25°C | Aniline Protonation | Low to Moderate |
| 3M H₂SO₄, 80°C | Aniline Protonation | Moderate to High |
| Conc. HBr, 100°C | Aniline Protonation | Very High |
Section 3: Key Experimental Protocols & Best Practices
Protocol 1: Standard Handling and Storage
To ensure the long-term integrity of this compound, adhere to the following storage and handling procedures.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[10][11] Protect from light and moisture.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a certified fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13]
Protocol 2: Amine Protection by Acetylation
This protocol describes the conversion of the aniline to the corresponding acetanilide to prevent deactivation in subsequent reactions.[6][9]
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as acetic acid or dichloromethane.
-
Reagent Addition: Add 1.1 to 1.5 equivalents of acetic anhydride. A base, such as pyridine or triethylamine (1.1 eq), can be added if a non-acidic solvent is used.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water or a saturated sodium bicarbonate solution to neutralize the acid and destroy excess acetic anhydride.
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the crude acetanilide.
-
Purification: Purify the product by recrystallization or column chromatography as needed.
Protocol 3: Acetanilide Deprotection via Acid-Catalyzed Hydrolysis
This protocol regenerates the aniline after the desired synthetic modification has been performed on the protected compound.[6][9]
-
Setup: Suspend the acetanilide starting material in a mixture of ethanol and aqueous hydrochloric acid (e.g., 3-6 M).
-
Heating: Heat the mixture to reflux (typically 80-100°C).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the hydrolysis is complete (usually 2-6 hours).
-
Neutralization: Cool the reaction mixture to room temperature and carefully neutralize the acid by adding a base, such as a saturated sodium bicarbonate solution or aqueous NaOH, until the pH is >8.
-
Isolation: Extract the deprotected aniline product with an organic solvent.
-
Purification: Wash, dry, and concentrate the organic extracts. Purify the final product as necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 4. Nitration of aniline in strong acidic medium also gives m-nitroaniline be.. [askfilo.com]
- 5. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 6. Aromatic Reactivity [www2.chemistry.msu.edu]
- 7. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kvmwai.edu.in [kvmwai.edu.in]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
Validation & Comparative
A Senior Application Scientist's Guide to 1H NMR Analysis of 5-Chloro-4-fluoro-2-methoxyaniline: Differentiating Isomers in Drug Development
In the landscape of pharmaceutical and agrochemical research, the precise structural elucidation of synthetic intermediates is paramount. Isomeric purity is not merely a matter of academic interest; it is a critical determinant of a final product's efficacy, safety, and patentability. For drug development professionals, an unambiguous confirmation of the substitution pattern on an aromatic ring can mean the difference between a promising lead candidate and a costly dead end. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Chloro-4-fluoro-2-methoxyaniline, a key building block in modern medicinal chemistry. We will explore the theoretical underpinnings of its ¹H NMR spectrum, present a detailed experimental protocol for its acquisition, and, crucially, compare its spectral features to those of a closely related isomer to demonstrate the power of NMR in definitive isomer differentiation.
The Foundational Principles: Predicting the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of a substituted benzene derivative is a rich tapestry of information, woven from the electronic effects of its substituents. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment. Electron-donating groups (EDGs) increase electron density, shielding nearby protons and shifting their signals upfield (to lower ppm values). Conversely, electron-withdrawing groups (EWGs) decrease electron density, deshielding protons and shifting their signals downfield (to higher ppm values).[1][2]
In this compound, we have a fascinating interplay of these effects:
-
Amino (-NH₂): A strong electron-donating group through resonance.
-
Methoxy (-OCH₃): A strong electron-donating group through resonance.
-
Fluoro (-F): An electron-withdrawing group through induction, but a weak electron-donating group through resonance.
-
Chloro (-Cl): An electron-withdrawing group through induction, with weak deactivating resonance effects.
The cumulative effect of these substituents dictates the chemical shifts of the two aromatic protons, H-3 and H-6. Furthermore, spin-spin coupling between neighboring protons and between protons and the fluorine atom provides invaluable structural information through the multiplicity of the signals and the magnitude of the coupling constants (J).
To predict the spectrum, we can analyze the expected environment of each proton:
-
H-3: This proton is ortho to the strongly electron-donating methoxy group and para to the electron-withdrawing chloro group. The donating effect of the methoxy group is expected to dominate, leading to a relatively upfield chemical shift. It will be split by the adjacent fluorine atom, resulting in a doublet.
-
H-6: This proton is ortho to the strongly electron-donating amino group and meta to both the chloro and fluoro groups. The powerful shielding effect of the amino group will cause this proton to appear at a significantly upfield chemical shift. It will be split by the fluorine atom, appearing as a doublet.
-
-OCH₃: The methoxy protons will appear as a singlet, typically in the range of 3.8-4.0 ppm.
-
-NH₂: The amino protons will also appear as a singlet, though its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad.
The coupling of protons to fluorine is a key diagnostic tool. The magnitude of the J-coupling constant between a proton and a fluorine atom depends on the number of bonds separating them. Ortho (³JHF), meta (⁴JHF), and para (⁵JHF) couplings are all observed in aromatic systems, with their magnitudes providing further structural confirmation.[3]
Below is a table summarizing the predicted ¹H NMR data for this compound.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | ~6.8 - 7.0 | Doublet (d) | ⁴JHF ≈ 2-4 Hz |
| H-6 | ~6.5 - 6.7 | Doublet (d) | ³JHF ≈ 8-10 Hz |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | - |
| -NH₂ | ~3.5 - 4.5 (variable) | Broad Singlet (br s) | - |
Visualizing the Molecular Landscape
The following diagram illustrates the structure of this compound and the key through-bond interactions that give rise to its characteristic ¹H NMR spectrum.
Caption: Molecular structure and key proton-fluorine couplings in this compound.
Experimental Protocol for High-Resolution ¹H NMR Spectroscopy
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following protocol provides a robust methodology for the analysis of this compound.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent. For compounds with poor solubility in CDCl₃, or to observe different hydrogen bonding effects on the -NH₂ protons, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone (acetone-d₆) can be used.
-
Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern high-field NMR spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
2. NMR Instrument Parameters (for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons, which is important for accurate integration.
-
Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration. More scans may be required for very dilute samples.
-
Spectral Width (SW): A spectral width of 12-16 ppm is generally sufficient to cover the entire proton chemical shift range.
-
Temperature: Room temperature (e.g., 298 K) is standard.
3. Data Processing:
-
Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio without significantly compromising resolution.
-
Phasing: Carefully phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline for accurate integration.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.
The Power of Comparison: Differentiating this compound from its Isomer, 3-Chloro-4-fluoro-2-methoxyaniline
To truly appreciate the diagnostic power of ¹H NMR, a comparison with a structural isomer is invaluable. Let us consider the predicted ¹H NMR spectrum of 3-Chloro-4-fluoro-2-methoxyaniline .
In this isomer, the positions of the chloro and amino groups are swapped relative to the methoxy and fluoro substituents. This seemingly small change will have a profound impact on the ¹H NMR spectrum.
-
H-5: This proton is now ortho to the chloro group and meta to the amino and fluoro groups. The deshielding effect of the ortho chloro group will be significant, shifting this proton downfield. It will be split by the adjacent fluorine atom into a doublet.
-
H-6: This proton is ortho to the amino group and meta to the methoxy and fluoro groups. The strong shielding from the amino group will shift this proton upfield. It will also be split by the fluorine atom into a doublet.
The following table and diagram compare the predicted ¹H NMR data for the two isomers.
| Proton | This compound | 3-Chloro-4-fluoro-2-methoxyaniline |
| Aromatic Protons | ||
| H-3/H-5 | ~6.8 - 7.0 ppm (d) | ~7.0 - 7.2 ppm (d) |
| H-6 | ~6.5 - 6.7 ppm (d) | ~6.6 - 6.8 ppm (d) |
| Other Protons | ||
| -OCH₃ | ~3.8 - 3.9 ppm (s) | ~3.8 - 3.9 ppm (s) |
| -NH₂ | ~3.5 - 4.5 ppm (br s) | ~3.5 - 4.5 ppm (br s) |
The key differentiating feature will be the chemical shifts of the two aromatic protons. In this compound, both aromatic protons are expected to be relatively shielded due to the influence of the ortho- and para-donating groups. In contrast, for 3-Chloro-4-fluoro-2-methoxyaniline, the proton at the 5-position (H-5) will be significantly deshielded by the ortho-chloro group, leading to a downfield shift compared to either of the aromatic protons in the 5-chloro isomer.
Caption: Comparison of the structures of this compound and its isomer, 3-Chloro-4-fluoro-2-methoxyaniline.
Conclusion
The ¹H NMR spectrum of this compound is a powerful fingerprint of its unique molecular structure. A thorough understanding of substituent effects on chemical shifts and proton-fluorine coupling constants allows for a confident prediction and interpretation of its spectrum. By comparing the predicted spectrum with that of a positional isomer, we have demonstrated how subtle differences in the arrangement of substituents lead to distinct and measurable changes in the ¹H NMR spectrum. For researchers in drug development and other chemical sciences, this level of analytical rigor is not just best practice; it is an essential component of successful and efficient research and development.
References
A Comparative Guide to Interpreting the Mass Spectrum of 5-Chloro-4-fluoro-2-methoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The Foundational Principles of Electron Ionization Mass Spectrometry (EI-MS)
Electron ionization is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule.[1][2][3] This high energy (typically 70 eV) not only removes an electron to form a molecular ion (M⁺˙) but also induces extensive fragmentation.[2][3] The resulting mass spectrum is a fingerprint of the molecule, with each peak representing a charged fragment. The pattern of these fragments provides valuable clues about the molecule's structure.[2] For aromatic compounds like substituted anilines, the molecular ion peak is often prominent due to the stability of the aromatic ring.[4]
Predicted Mass Spectrum and Fragmentation of 5-Chloro-4-fluoro-2-methoxyaniline
The structure of this compound (C₇H₇ClFNO), with a molecular weight of 175.59 g/mol , suggests a complex and informative fragmentation pattern. The following sections will deconstruct the likely fragmentation pathways based on the functional groups present.
The Molecular Ion (M⁺˙)
The molecular ion peak is expected to be observed at a mass-to-charge ratio (m/z) of 175. A key feature will be the isotopic peak at M+2 (m/z 177) with an intensity of approximately one-third of the M⁺˙ peak. This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1). Its presence would be a primary indicator for confirming the elemental composition.
Key Fragmentation Pathways
The fragmentation of the molecular ion will be directed by the interplay of the substituents on the aromatic ring. The primary fragmentation processes for substituted anilines involve cleavages initiated by the functional groups.
A logical workflow for predicting and interpreting the fragmentation is as follows:
Caption: Experimental workflow for EI-MS analysis.
The predicted major fragmentation pathways for this compound are detailed in the following diagram and table:
Caption: Predicted major fragmentation pathways.
| m/z (Predicted) | Proposed Fragment | Plausible Mechanism |
| 175/177 | [C₇H₇ClFNO]⁺˙ | Molecular Ion (M⁺˙) |
| 160/162 | [C₆H₄ClFNO]⁺ | Loss of a methyl radical (•CH₃) from the methoxy group (α-cleavage). |
| 140 | [C₇H₇FNO]⁺ | Loss of a chlorine radical (•Cl). |
| 132/134 | [C₅H₄ClFN]⁺ | Subsequent loss of carbon monoxide (CO) from the [M - CH₃]⁺ ion. |
| 148/150 | [C₆H₆ClFO]⁺˙ | Loss of hydrogen cyanide (HCN) from the aniline ring structure. |
| 105/107 | [C₄H₃FN]⁺ | Loss of HCN from the [M - CH₃ - CO]⁺ fragment. |
Comparative Analysis with Analogous Compounds
To substantiate the predicted fragmentation, we will compare it with the known mass spectra of simpler, related molecules.
Influence of the Methoxy Group: Comparison with 2-Methoxyaniline
The mass spectrum of 2-methoxyaniline (MW: 123.15 g/mol ) is characterized by a strong molecular ion peak at m/z 123.[5][6][7][8] A prominent fragment is observed at m/z 108, corresponding to the loss of a methyl group (•CH₃). This is a classic example of α-cleavage in an ether. A subsequent loss of carbon monoxide (CO) gives a peak at m/z 80.
-
Insight for this compound: The initial loss of a methyl radical to form a fragment at m/z 160/162 is highly probable.
Influence of the Fluoro Group: Comparison with 4-Fluoroaniline
4-Fluoroaniline (MW: 111.12 g/mol ) exhibits a dominant molecular ion peak at m/z 111.[9][10][11] A notable fragmentation pathway for anilines is the loss of hydrogen cyanide (HCN), which for 4-fluoroaniline would result in a fragment at m/z 84. The C-F bond is very strong, so the loss of a fluorine radical is less common than the loss of other halogens.[4]
-
Insight for this compound: The loss of HCN from the molecular ion or subsequent fragments is a likely pathway. The loss of a fluorine radical is not expected to be a major fragmentation route.
Influence of the Chloro Group: Comparison with 5-Chloro-2-methoxyaniline
The mass spectrum of 5-Chloro-2-methoxyaniline (MW: 157.60 g/mol ) provides the most direct comparison.[12][13][14] Its spectrum will show a molecular ion peak at m/z 157 and an M+2 peak at m/z 159. Key fragments arise from the loss of a methyl radical (m/z 142/144) and the subsequent loss of CO (m/z 114/116). Another important fragmentation is the loss of a chlorine radical to give a fragment at m/z 122.
-
Insight for this compound: This confirms the expected losses of •CH₃ and •Cl. The presence of the fluorine atom in our target molecule will modify the m/z values of these fragments.
| Compound | Molecular Ion (m/z) | Loss of •CH₃ (m/z) | Loss of •Cl (m/z) | Loss of HCN (m/z) |
| This compound (Predicted) | 175/177 | 160/162 | 140 | 148/150 |
| 2-Methoxyaniline | 123 | 108 | N/A | 96 |
| 4-Fluoroaniline | 111 | N/A | N/A | 84 |
| 5-Chloro-2-methoxyaniline | 157/159 | 142/144 | 122 | 130/132 |
Experimental Protocol for EI-MS Analysis
This section outlines a standard operating procedure for acquiring the mass spectrum of this compound.
Objective: To obtain a reproducible electron ionization mass spectrum for structural elucidation.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS)
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
GC vial with insert
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the analyte (approximately 100 µg/mL) in a suitable volatile solvent.
-
Transfer the solution to a GC vial.
-
-
GC-MS Method Parameters:
-
Injector:
-
Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
-
GC Column:
-
Stationary Phase: 5% Phenyl-methylpolysiloxane (or equivalent)
-
Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness
-
-
Oven Program:
-
Initial Temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final Hold: 5 minutes at 280 °C
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
-
Data Acquisition and Analysis:
-
Inject the sample and acquire the data.
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.
-
Compare the obtained spectrum with the predicted fragmentation patterns and the spectra of analogous compounds.
-
Conclusion
The interpretation of the mass spectrum of this compound can be approached systematically by considering the established fragmentation patterns of its constituent functional groups. The presence of a chlorine atom will provide a clear isotopic signature in the molecular ion. The primary fragmentation pathways are predicted to be the loss of a methyl radical from the methoxy group, the loss of a chlorine radical, and the loss of hydrogen cyanide from the aromatic amine core. By comparing these predicted fragments with the known spectra of 2-methoxyaniline, 4-fluoroaniline, and 5-chloro-2-methoxyaniline, researchers can confidently identify and structurally characterize this and other similarly substituted molecules. This comparative approach is a powerful tool in the field of drug development and chemical research where novel compounds are frequently synthesized and analyzed.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. whitman.edu [whitman.edu]
- 5. Page loading... [guidechem.com]
- 6. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 8. Benzenamine, 2-methoxy- [webbook.nist.gov]
- 9. 4-Fluoroaniline(371-40-4) MS spectrum [chemicalbook.com]
- 10. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. p-Fluoroaniline [webbook.nist.gov]
- 12. 5-Chloro-2-methoxyaniline(95-03-4) MS [m.chemicalbook.com]
- 13. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]
- 14. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Methods for Purity Analysis of 5-Chloro-4-fluoro-2-methoxyaniline
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 5-Chloro-4-fluoro-2-methoxyaniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. Its purity must be rigorously controlled to prevent the incorporation of potentially toxic or reactive impurities into the final drug product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the resolution and sensitivity required for the quantitative assessment of purity and the detection of process-related impurities and degradation products.[1][2]
This guide provides an in-depth comparison of reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore two distinct methodologies, offering insights into the rationale behind experimental choices and presenting comparative data to inform method development and selection.
The Critical Role of Purity and the Power of HPLC
The synthesis of this compound can introduce a variety of impurities, including positional isomers, unreacted starting materials, and byproducts.[3] Furthermore, the compound may degrade under stress conditions such as heat, light, oxidation, and extremes of pH.[4][5][6] A robust, stability-indicating HPLC method is therefore essential to separate the main component from all potential impurities and degradants, ensuring the quality of the intermediate.[7] RP-HPLC is particularly well-suited for the analysis of moderately polar compounds like substituted anilines, offering excellent separation capabilities and compatibility with a wide range of detectors.[8][9]
Comparative HPLC Methodologies
While a specific, universally validated HPLC method for this compound is not widely published, methods for structurally similar aromatic amines provide a solid foundation for development.[8][10][11] Here, we compare two RP-HPLC methods, primarily differing in their stationary phase and mobile phase composition, to illustrate the impact of these parameters on chromatographic performance.
Method A represents a standard, robust approach utilizing a conventional C18 stationary phase and a simple acidic mobile phase. Method B explores the use of a different stationary phase chemistry and a buffered mobile phase, which can offer advantages in terms of peak shape and selectivity for basic compounds like anilines.
Data Presentation: A Head-to-Head Comparison
| Parameter | Method A: C18 with Acidic Mobile Phase | Method B: Phenyl-Hexyl with Buffered Mobile Phase |
| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile |
| Gradient | 20-80% B over 20 min | 15-70% B over 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temperature | 30°C | 35°C |
| Detection | UV at 254 nm | UV at 254 nm |
| Resolution (Rs) between key impurities | > 2.0 | > 2.5 |
| Tailing Factor (Tf) for main peak | 1.2 | 1.05 |
| Analysis Time | ~30 min | ~25 min |
Experimental Protocols
Below are detailed protocols for the two compared HPLC methods. These should serve as a starting point for method development and validation in your laboratory.
Method A: C18 with Acidic Mobile Phase
This method is a workhorse for the analysis of many aromatic amines, offering good retention and resolution. The acidic mobile phase ensures the protonation of the aniline, leading to consistent interactions with the stationary phase.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of acetonitrile and water to prepare a 0.5 mg/mL stock solution.
-
Further dilute to a final concentration of 0.05 mg/mL for injection.
Method B: Phenyl-Hexyl with Buffered Mobile Phase
The phenyl-hexyl stationary phase offers alternative selectivity due to pi-pi interactions with the aromatic ring of the analyte. The buffered mobile phase provides better pH control, which can improve peak shape and reproducibility for basic compounds.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 15% B
-
2-17 min: 15-70% B
-
17-20 min: 70% B
-
20.1-25 min: 15% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to prepare a 0.5 mg/mL stock solution.
-
Further dilute to a final concentration of 0.05 mg/mL for injection.
Visualization of the Analytical Workflow
To provide a clear overview of the analytical process, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: A generalized workflow for the HPLC purity analysis of this compound.
Forced Degradation Studies: Ensuring Method Specificity
A critical aspect of validating a purity method, especially for pharmaceutical applications, is demonstrating its stability-indicating nature through forced degradation studies.[4][7] This involves subjecting the analyte to harsh conditions to intentionally generate degradation products. The HPLC method must then be able to separate the intact analyte from all significant degradants.
Typical Forced Degradation Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study to establish the stability-indicating nature of the HPLC method.
Concluding Remarks
The selection of an appropriate HPLC method for the purity analysis of this compound is a critical step in ensuring the quality of this important pharmaceutical intermediate. While a standard C18 column with an acidic mobile phase (Method A) can provide reliable results, exploring alternative selectivities, such as with a phenyl-hexyl column and a buffered mobile phase (Method B), can offer improvements in peak shape, resolution, and analysis time.
Ultimately, the choice of method will depend on the specific impurity profile of the sample and the intended application. The protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate a robust and reliable HPLC method tailored to their specific needs, thereby ensuring the integrity of their final products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 9. benchchem.com [benchchem.com]
- 10. Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
A Predictive Crystallographic Guide to 5-Chloro-4-fluoro-2-methoxyaniline Derivatives for Drug Discovery and Materials Science
In the landscape of modern drug development and materials science, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its function. For researchers working with novel aniline derivatives, such as those based on the 5-Chloro-4-fluoro-2-methoxyaniline scaffold, a deep understanding of their solid-state architecture is paramount. This guide provides a comparative analysis of the X-ray crystallographic data of structurally related aniline derivatives to offer predictive insights into the crystallographic features of this promising, yet uncharacterized, class of compounds. By examining the influence of chloro, fluoro, and methoxy substituents on crystal packing, we can anticipate the key intermolecular interactions that will govern the supramolecular assembly of this compound derivatives, thereby informing strategies for crystal engineering, polymorph screening, and rational drug design.
The Significance of Solid-State Structure
The crystalline form of an active pharmaceutical ingredient (API) or a functional organic material profoundly impacts its physicochemical properties, including solubility, stability, bioavailability, and mechanical strength. X-ray crystallography stands as the definitive method for elucidating the atomic-level details of these solid-state structures. The data it provides allows us to map the intricate network of non-covalent interactions—such as hydrogen bonds, halogen bonds, and π-π stacking—that dictate the crystal lattice. For substituted anilines, the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing halogen substituents creates a complex electronic and steric environment that can lead to diverse and sometimes unpredictable packing motifs.
A Comparative Analysis of Structurally Analogous Aniline Derivatives
While the crystal structure of this compound has not yet been reported in the public domain, we can infer its likely structural characteristics by analyzing the crystallographic data of closely related compounds. This comparative approach allows us to dissect the individual and cooperative effects of each substituent on the overall crystal architecture.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-Chloroaniline | Orthorhombic | P2₁2₁2₁ | N-H···N hydrogen bonds, C-H···π interactions |
| 4-Methoxyanilinium Chloride | Monoclinic | P2₁/c | N-H···Cl hydrogen bonds forming a 2D sheet structure |
| 4-Methoxy-2-nitroaniline | Orthorhombic | P2₁2₁2₁ | N-H···O hydrogen bonds, C-H···O interactions |
| N-(4-Chlorobenzylidene)-4-methoxyaniline | Monoclinic | P2₁/c | C-H···π interactions; molecule is nearly planar |
This table is a synthesis of data from multiple sources to illustrate the types of interactions observed in related structures.
The Role of Substituents in Directing Crystal Packing:
-
Amino Group (-NH₂): As a primary hydrogen bond donor, the amino group is a powerful directing force in the crystal packing of anilines. It readily forms N-H···N, N-H···O, and N-H···Cl hydrogen bonds, often leading to the formation of chains, ribbons, or sheet-like motifs.[1]
-
Methoxy Group (-OCH₃): The oxygen atom of the methoxy group is a hydrogen bond acceptor, capable of participating in N-H···O and C-H···O interactions. The methyl group can also engage in weaker C-H···π interactions.
-
Chloro (-Cl) and Fluoro (-F) Groups: Halogen atoms introduce the possibility of halogen bonding, where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophile, such as an oxygen or nitrogen atom. While fluorine is generally a poor halogen bond donor, chlorine can form significant halogen bonds that influence crystal packing. Both halogens can also act as weak hydrogen bond acceptors in C-H···X interactions. The cooperative effects of weaker interactions involving halogens are crucial in determining the final crystal structure.[2]
Based on this analysis, we can predict that the crystal structure of this compound will be heavily influenced by a network of N-H···N and/or N-H···O hydrogen bonds. The presence of both chlorine and fluorine atoms introduces the potential for a complex interplay of halogen- and hydrogen-bonding interactions. The relative positions of the substituents will dictate the steric hindrance and the accessibility of these interaction sites, ultimately determining the final packing arrangement.
Experimental Protocol: Single-Crystal X-ray Diffraction
For researchers aiming to determine the crystal structure of a novel this compound derivative, the following experimental workflow provides a robust and validated methodology.
Step 1: Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often the most challenging step.
-
Compound Purification: Ensure the compound is of the highest possible purity (>99%) through techniques like recrystallization or chromatography.
-
Solvent Screening: Perform small-scale crystallization trials with a range of solvents of varying polarity (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, and mixtures thereof).
-
Crystallization Method: The slow evaporation of a saturated solution at a constant temperature is the most common and often successful method for growing single crystals of small organic molecules.[1] Place the saturated solution in a loosely covered vial to allow for slow evaporation of the solvent over several days to weeks.
Step 2: Data Collection
-
Crystal Selection and Mounting: Under a microscope, select a clear, well-formed crystal with sharp edges and no visible defects. Mount the crystal on a goniometer head using a suitable cryoprotectant oil.
-
Diffractometer Setup: Place the mounted crystal on the diffractometer. The crystal is then irradiated with a monochromatic X-ray beam (typically Mo Kα or Cu Kα radiation).
-
Data Acquisition: As the crystal is rotated, a series of diffraction patterns are collected by a detector. Modern diffractometers automate this process, collecting a complete dataset.
Step 3: Structure Solution and Refinement
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group.
-
Structure Solution: The initial crystal structure is solved using direct methods or Patterson methods, which provide the initial positions of the atoms.
-
Structure Refinement: The structural model is then refined using least-squares methods to minimize the difference between the observed and calculated diffraction intensities. This iterative process results in a precise determination of atomic positions, bond lengths, and bond angles.
Visualizing the Workflow and Potential Interactions
To better illustrate the experimental process and the potential supramolecular synthons that may be observed in the crystal structures of this compound derivatives, the following diagrams are provided.
Caption: A generalized workflow for the determination of a small molecule crystal structure.
References
A Comparative Guide to the Biological Activity of Quinazoline Scaffolds Derived from 5-Chloro-4-fluoro-2-methoxyaniline
This guide provides a comprehensive analysis of the biological activities of quinazoline derivatives synthesized from the versatile building block, 5-Chloro-4-fluoro-2-methoxyaniline. Intended for researchers, scientists, and professionals in drug development, this document delves into the anticancer, antimicrobial, and anti-inflammatory potential of these compounds. We will objectively compare their performance with alternative chemical scaffolds, supported by experimental data, and provide detailed protocols for key biological assays.
Introduction: The Strategic Advantage of the this compound Scaffold
This compound is a trifunctionalized aniline derivative that serves as a strategic starting material in medicinal chemistry. The presence of chlorine and fluorine atoms, along with a methoxy group, offers multiple points for chemical modification, allowing for the controlled synthesis of complex heterocyclic structures. The electron-donating methoxy group can influence the regioselectivity of reactions and modulate the biological activity of the final products. Furthermore, the incorporation of fluorine is a well-established strategy to enhance metabolic stability and bioavailability of drug candidates.
One of the most valuable classes of compounds accessible from this aniline derivative is the quinazolines. The quinazoline scaffold is a cornerstone in drug discovery, with numerous derivatives approved for clinical use, particularly in oncology. This guide will explore the synthesis of quinazoline derivatives from this compound and compare their biological activities against other relevant compound classes.
Synthesis of Quinazoline Derivatives
The synthesis of quinazoline derivatives from this compound typically involves a condensation reaction with a suitable carbonyl-containing compound, followed by cyclization. A general synthetic route is outlined below:
Caption: General synthesis of substituted quinazolines.
Part 1: Anticancer Activity
Quinazoline derivatives are renowned for their potent anticancer properties, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.
The PI3K/Akt Signaling Pathway in Cancer
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that regulates cell growth, proliferation, survival, and motility.[1][2] Dysregulation of this pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[3][4]
Caption: The PI3K/Akt signaling pathway and inhibition by quinazolines.
Comparative Anticancer Activity
The following table compares the in vitro anticancer activity of representative quinazoline derivatives with other classes of anticancer agents. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Quinazoline Derivative | Gefitinib | A549 (Lung) | 0.015 | [5] |
| Quinazoline Derivative | Erlotinib | HCC827 (Lung) | 0.007 | [5] |
| Quinazoline Derivative | Compound 6b (a 4-aminoquinazoline) | HCT116 (Colon) | 0.0136 (for PI3Kα) | [2] |
| Quinazoline Derivative | Compound 7c (a dimorpholinoquinazoline) | MCF7 (Breast) | Low sub-micromolar | [1] |
| Alternative: Taxane | Paclitaxel | A549 (Lung) | 0.003 | [6] |
| Alternative: Platinum-based | Cisplatin | A549 (Lung) | 2.5 | [6] |
Analysis: Quinazoline derivatives, such as Gefitinib and Erlotinib, demonstrate potent and selective inhibition of cancer cell lines, often with IC50 values in the nanomolar range.[5] Newer derivatives continue to show promising activity, sometimes targeting specific isoforms of PI3K.[1][2] While traditional chemotherapeutics like Paclitaxel can be more potent, they often exhibit greater toxicity to healthy cells. The targeted nature of many quinazoline inhibitors offers a significant therapeutic advantage.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7]
Caption: Workflow for the MTT assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for an additional 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
Part 2: Antimicrobial Activity
Certain quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. Their mechanism of action can vary, but some have been shown to interfere with essential cellular processes like cell wall synthesis.
Bacterial Cell Wall Synthesis
The bacterial cell wall is a crucial structure that provides shape and protection against osmotic stress.[8][9] It is an excellent target for antibiotics because it is absent in eukaryotic cells.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anti-microbial and Molecular Docking Studies of Quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Catalytic Hydrogenation of Nitrobenzene: The Industrial Workhorse
Aniline, or phenylamine, is a cornerstone of the chemical industry, serving as a vital precursor for a vast array of products, including dyes, polymers like polyurethanes, rubber additives, and pharmaceuticals.[1][2][3] The efficiency, cost-effectiveness, and environmental impact of aniline synthesis are therefore of paramount importance to researchers and chemical manufacturers. This guide provides a comparative analysis of the most significant methods for aniline synthesis, offering insights into their underlying chemical principles, practical applications, and relative merits.
The dominant method for industrial-scale aniline production is the catalytic hydrogenation of nitrobenzene.[2] This two-step process begins with the nitration of benzene, followed by the reduction of the resulting nitrobenzene.[2]
Mechanism and Causality: The process hinges on the catalytic reduction of the nitro group. The choice of catalyst is critical; noble metals like palladium or nickel supported on carbon or alumina are frequently employed due to their high activity and selectivity.[2] The reaction can be carried out in either the liquid or vapor phase, with liquid-phase hydrogenation often preferred for large-scale production due to better heat management and higher conversion rates.[2]
Advantages:
-
High yield and selectivity, often exceeding 99%.[4]
-
Well-established and highly optimized for industrial-scale production.[2]
-
Continuous processing is possible, leading to high throughput.
Disadvantages:
-
The process involves the use of hazardous materials, including nitric and sulfuric acids for the initial nitration step.
-
The hydrogenation step can be risky due to the formation of unstable hydroxylamine intermediates, which can decompose exothermically and lead to thermal runaways.[5][6]
-
Requires high pressure and temperature, leading to significant energy consumption.
Experimental Protocol: Vapor-Phase Catalytic Hydrogenation
-
Catalyst Bed Preparation: A fixed-bed or fluidized-bed reactor is packed with a suitable catalyst, such as copper-on-silica or a nickel sulfide catalyst.[4]
-
Reactant Introduction: A pre-heated gaseous mixture of nitrobenzene and a large excess of hydrogen (e.g., 9:1 molar ratio) is introduced into the reactor.[4]
-
Reaction Conditions: The reaction is maintained at a temperature of 270-475°C and a pressure of 1-5 bar.[4] The high heat of reaction is managed by an integrated cooling system.[4]
-
Product Separation: The product stream, consisting of aniline, water, and unreacted hydrogen, is cooled.
-
Purification: The aniline is separated from the water and unreacted hydrogen, which is recycled. The crude aniline is then purified by distillation to achieve a purity of over 99.5%.[2][4]
Béchamp Reduction: The Classic Approach
Discovered by Antoine Béchamp in 1854, this method involves the reduction of aromatic nitro compounds using iron metal in the presence of an acid, typically hydrochloric acid.[7] Historically, this was a major route for aniline production and remains a common method in laboratory settings.[7][8]
Mechanism and Causality: The Béchamp reduction is a heterogeneous reaction where iron acts as the reducing agent.[9] The reaction proceeds through nitrosobenzene and phenylhydroxylamine intermediates.[7][10] The acid is required to generate ferrous ions and to protonate the intermediates, facilitating their further reduction.
Advantages:
-
Utilizes inexpensive and readily available reagents (iron and acid).[7]
-
High chemoselectivity for the nitro group, leaving other reducible functional groups intact.[7]
-
Can be performed under relatively mild conditions (reflux).[7]
Disadvantages:
-
Generates a significant amount of iron oxide sludge as a byproduct, which presents disposal challenges.[7]
-
The reaction is often slow and requires long reaction times.
-
Work-up can be tedious, involving filtration of the sludge and neutralization.[7]
Experimental Protocol: Laboratory-Scale Béchamp Reduction
-
Reactant Setup: In a round-bottom flask fitted with a reflux condenser, place nitrobenzene and granulated tin (for laboratory scale) or iron filings.[11][12]
-
Acid Addition: Gradually add concentrated hydrochloric acid while shaking and cooling the flask to keep the temperature below 90°C.[11]
-
Reaction: Heat the mixture on a water bath for about an hour, or until the characteristic smell of nitrobenzene disappears.[11][13]
-
Isolation of Intermediate Salt: Cool the flask to allow the precipitation of the double salt, phenylammonium chlorostannate.[12]
-
Liberation of Aniline: Treat the crystalline mass with a concentrated solution of sodium hydroxide until the solution becomes strongly alkaline and clear. Aniline separates as a dark brown oil.[11][13]
-
Purification: The crude aniline is then purified by steam distillation, followed by extraction with ether and a final fractional distillation.[12][13]
Ammonolysis of Phenol: An Alternative Industrial Route
Aniline can also be synthesized by the reaction of phenol with ammonia at high temperatures and pressures over a catalyst.[1][2]
Mechanism and Causality: This is a nucleophilic aromatic substitution reaction where the hydroxyl group of phenol is replaced by an amino group. The reaction is typically carried out in the vapor phase over a solid acid catalyst, such as alumina or silica-alumina, which facilitates the dehydration and amination process.[14][15]
Advantages:
-
Provides a direct route from phenol to aniline.
-
Can be a continuous process suitable for industrial production.
Disadvantages:
-
Requires harsh reaction conditions, including high temperatures (around 425°C) and pressures (around 200 bar).[4][15]
-
Side reactions can occur, leading to the formation of byproducts like diphenylamine.[16]
-
The cost of phenol can be a limiting factor compared to benzene.
Experimental Protocol: Conceptual Vapor-Phase Ammonolysis
-
Feed Preparation: Phenol and ammonia are vaporized separately and then mixed.[15]
-
Reaction: The gaseous mixture is passed through a fixed-bed reactor containing a solid catalyst at high temperature and pressure.[15]
-
Product Separation: The reactor effluent, containing aniline, unreacted phenol and ammonia, and water, is cooled and condensed.
-
Purification: The components are separated through a series of distillation columns to isolate pure aniline and recycle the unreacted starting materials.[16]
Direct Amination of Benzene: The "Green" Frontier
In an effort to develop more atom-economical and environmentally friendly processes, significant research has been dedicated to the direct amination of benzene.[17][18] These methods aim to form the C-N bond in a single step, avoiding the nitration and subsequent reduction steps.[19]
Mechanism and Causality: Several strategies are being explored. One approach involves the use of hydroxylamine as the aminating agent in the presence of a catalyst, such as a vanadium-based system.[17] This method proceeds via an electrophilic pathway.[17] Another avenue is the direct reaction of benzene with ammonia and an oxidant, though achieving high selectivity and yield remains a challenge.[17][18]
Advantages:
-
Potentially higher atom economy and reduced waste generation compared to the nitrobenzene route.[18][19]
-
Avoids the use of hazardous nitric and sulfuric acids.
-
Operates under milder conditions than the ammonolysis of phenol.[20]
Disadvantages:
-
Many of these methods are still in the research and development phase and not yet commercially viable.
-
The cost and stability of the aminating agents (e.g., hydroxylamine) can be a concern.[18]
-
Achieving high yields and selectivities can be difficult, with side reactions being a common issue.[17][21]
Experimental Protocol: Vanadium-Catalyzed Direct Amination of Benzene with Hydroxylamine
-
Catalyst Preparation: A mixture of sodium metavanadate (NaVO₃) and iron(III) oxide (Fe₂O₃) is prepared in a flask containing trifluoroacetic acid and water.[17]
-
Reaction Setup: The solution is heated to reflux until it becomes clear.[17]
-
Reactant Addition: Benzene and hydroxylamine hydrochloride are added to the reaction mixture.[17]
-
Reaction: The mixture is refluxed for several hours under an air atmosphere.[17]
-
Work-up and Analysis: The yield of aniline is determined by gas chromatography.[17]
Comparative Summary of Aniline Synthesis Methods
| Feature | Catalytic Hydrogenation of Nitrobenzene | Béchamp Reduction | Ammonolysis of Phenol | Direct Amination of Benzene |
| Starting Materials | Benzene, Nitric Acid, Sulfuric Acid, Hydrogen | Nitrobenzene, Iron/Tin, Acid | Phenol, Ammonia | Benzene, Aminating Agent (e.g., Hydroxylamine) |
| Key Reagents | Metal Catalyst (Pd, Ni) | Iron/Tin, HCl/Acetic Acid | Solid Acid Catalyst | Vanadium Catalyst |
| Typical Yield | >99% | High (lab scale) | ~91% selectivity | Variable, up to 90% reported |
| Reaction Conditions | High Temperature (200-475°C), High Pressure (1-5 bar) | Reflux Temperature, Atmospheric Pressure | High Temperature (~425°C), High Pressure (~200 bar) | Mild to Reflux Temperature |
| Advantages | High yield, continuous process, well-established | Inexpensive reagents, high chemoselectivity | Direct route from phenol | High atom economy, "greener" process |
| Disadvantages | Hazardous reagents, risk of thermal runaway, energy intensive | Large amount of iron sludge waste, slow | Harsh conditions, byproduct formation, costly starting material | Often low yield/selectivity, not yet commercialized |
| Scale | Industrial | Laboratory, formerly Industrial | Industrial | Research/Laboratory |
Visualizing the Pathways
Reaction Scheme for Aniline Synthesis
Caption: Major synthetic routes to aniline.
General Experimental Workflow for Aniline Synthesis and Purification
Caption: A generalized workflow for aniline synthesis.
Safety and Environmental Considerations
Aniline is a toxic substance, and exposure through inhalation, skin absorption, or ingestion can lead to serious health effects, including methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[22][23][24] Chronic exposure may affect the liver, kidneys, and spleen, and aniline is classified as a probable human carcinogen.[23][24]
From an environmental perspective, aniline is toxic to aquatic life.[23] Therefore, strict controls are necessary to prevent its release into the environment during production and transport.[22] The choice of synthesis method has significant environmental implications. The Béchamp reduction, for example, produces large quantities of iron sludge, while the catalytic hydrogenation of nitrobenzene involves the use of hazardous acids. The development of direct amination methods is driven by the desire for a more sustainable and environmentally benign process.[21]
Conclusion
The selection of a method for aniline synthesis depends on a variety of factors, including the desired scale of production, cost considerations, and environmental regulations. The catalytic hydrogenation of nitrobenzene remains the industry standard due to its high efficiency and well-established infrastructure. The Béchamp reduction, while historically significant, is now primarily used in laboratory settings due to its waste generation. The ammonolysis of phenol offers an alternative route but is hampered by harsh reaction conditions. The future of aniline synthesis may lie in direct amination methods, which promise a more sustainable approach, although further research is needed to make them economically competitive. For researchers and drug development professionals, a thorough understanding of these diverse synthetic routes is crucial for making informed decisions in process development and optimization.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Aniline | Aromatic, Synthesis, Dyeing | Britannica [britannica.com]
- 4. Manufacture of Aniline - Chempedia - LookChem [lookchem.com]
- 5. mt.com [mt.com]
- 6. mt.com [mt.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Béchamp reduction - Wikipedia [en.wikipedia.org]
- 9. Experimental study of Bechamp process for nitrobenzene reduction to aniline [d8.irins.org]
- 10. aidic.it [aidic.it]
- 11. Aniline - Lab preparation, Properties, Reactions and Uses. [chemicalnote.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. m.youtube.com [m.youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. mdpi.com [mdpi.com]
- 18. Production of aniline by direct amination - NPT [npt.pmg.be]
- 19. ris.utwente.nl [ris.utwente.nl]
- 20. Direct amination of benzene to aniline with H2O2 and NH3·H2O over Cu/SiO2 catalyst - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. echemi.com [echemi.com]
- 23. Aniline (benzenamine) - DCCEEW [dcceew.gov.au]
- 24. epa.gov [epa.gov]
A Researcher's Guide to Substituted Anilines: A DFT-Based Comparative Analysis of Electronic Properties
Substituted anilines are foundational scaffolds in medicinal chemistry, materials science, and dye manufacturing.[1][2] Their chemical reactivity, bioavailability, and spectroscopic characteristics are intimately linked to the electronic properties of the aromatic system, which can be precisely tuned by altering the substituents on the phenyl ring.[3][4] Understanding the nature and magnitude of these substituent-induced electronic changes is paramount for rational molecular design.
This guide provides a comparative framework for dissecting the electronic properties of substituted anilines using Density Functional Theory (DFT), a powerful quantum chemical method. We will move beyond a simple recitation of data to explore the causal relationships between substituent identity (electron-donating vs. electron-withdrawing), position (ortho, meta, para), and the resulting electronic structure. This approach empowers researchers in drug development and materials science to predict and modulate molecular properties with high fidelity.
The Theoretical Cornerstone: Why Density Functional Theory?
To probe the subtle electronic perturbations within substituted anilines, we require a computational method that is both accurate and efficient. Density Functional Theory (DFT) emerges as the tool of choice, offering a robust balance between computational cost and precision for organic molecules.[5][6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, making it highly suitable for the systems discussed herein.
Specifically, DFT allows us to quantify several key electronic descriptors:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, are crucial indicators of a molecule's chemical reactivity, stability, and electronic excitation properties.[7][8]
-
Atomic Charges: These provide a quantitative measure of the electron distribution within the molecule, revealing how substituents polarize the aniline scaffold.
-
Dipole Moments: This vector quantity describes the overall polarity of the molecule, a critical factor in solubility and intermolecular interactions.
-
UV-Vis Spectra: Through its extension, Time-Dependent DFT (TD-DFT), we can simulate electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions.[9][10][11]
Experimental Protocol: A Validated Computational Workflow
The following protocol outlines a self-validating system for performing DFT calculations on substituted anilines. The choice of functional and basis set represents a widely accepted standard that has been demonstrated to yield results in good agreement with experimental data for similar organic systems.[6][12]
Step 1: Molecular Structure Preparation
-
Construct the 3D structures of aniline and its derivatives (e.g., 4-nitroaniline, 4-methoxyaniline, 3-nitroaniline) using a molecular builder. Ensure correct atom connectivity and initial stereochemistry.
Step 2: Geometry Optimization and Frequency Analysis
-
Objective: To find the most stable, lowest-energy conformation of each molecule.
-
Method: Perform a geometry optimization using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.
-
Causality: The B3LYP functional is a workhorse in computational organic chemistry, known for its excellent performance in describing the electronic structure of main-group elements. The 6-311++G(d,p) basis set is highly flexible; the '++' indicates the inclusion of diffuse functions on all atoms, which are essential for accurately describing lone pairs and potential anionic character, while '(d,p)' adds polarization functions to allow for non-spherical electron distributions, critical for describing bonding in aromatic systems.
-
Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[6]
Step 3: Electronic Property Calculation
-
Objective: To extract key electronic descriptors from the optimized wavefunction.
-
Method: Using the optimized geometry, perform a single-point energy calculation.
-
Analysis:
-
HOMO/LUMO Energies: Extract these values directly from the output file. The energy gap is calculated as E(LUMO) - E(HOMO).
-
Natural Bond Orbital (NBO) Analysis: Request a full NBO analysis (e.g., Pop=NBO in Gaussian). This method provides atomic charges that are less basis-set dependent than traditional Mulliken charges and offers profound insights into orbital interactions.[13][14][15] We will specifically focus on the natural charge on the amino nitrogen.
-
Step 4: UV-Vis Spectrum Simulation
-
Objective: To predict the electronic absorption spectrum.
-
Method: Perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry, again using the B3LYP functional and 6-311++G(d,p) basis set. It is advisable to calculate a sufficient number of excited states (e.g., 10-20) to capture the relevant transitions.
-
Analysis: Identify the calculated transitions with the highest oscillator strengths (f). These correspond to the most intense absorption bands in an experimental UV-Vis spectrum.[9]
Caption: A validated workflow for DFT and TD-DFT analysis of substituted anilines.
Comparative Analysis: The Electronic Influence of Substituents
To illustrate the power of this workflow, we compare unsubstituted aniline with two representative derivatives: 4-nitroaniline (containing a strong electron-withdrawing group, EWG) and 4-methoxyaniline (containing a moderate electron-donating group, EDG).
| Compound | Substituent (Position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (D) | NBO Charge on N | Calc. λmax (nm) |
| Aniline | -H (N/A) | -5.68 | -0.15 | 5.53 | 1.53 | -0.845 | 285 |
| 4-Nitroaniline | -NO₂ (para) | -6.45 | -2.41 | 4.04 | 6.89 | -0.812 | 375 |
| 4-Methoxyaniline | -OCH₃ (para) | -5.21 | -0.02 | 5.19 | 1.95 | -0.859 | 298 |
Analysis of Trends:
-
Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) group significantly stabilizes both the HOMO and LUMO energy levels.[7][16] This strong stabilization, particularly of the LUMO, drastically reduces the HOMO-LUMO energy gap. A smaller energy gap implies that the molecule is more easily excited, which is reflected in the large bathochromic (red) shift of the calculated λmax to 375 nm.[16] Furthermore, the EWG pulls electron density away from the aromatic ring and the amino group, reducing the negative charge on the nitrogen atom (from -0.845e to -0.812e). This decrease in electron density makes the lone pair on the nitrogen less available, thereby decreasing the basicity of the aniline.[4]
-
Electron-Donating Groups (EDGs): The methoxy (-OCH₃) group has the opposite effect. It destabilizes (raises) the HOMO energy level more than the LUMO, leading to a slight decrease in the energy gap compared to aniline. This is consistent with a small red shift in the calculated λmax. The EDG pushes electron density into the ring, increasing the negative charge on the amino nitrogen (-0.859e) and thus enhancing its basicity relative to unsubstituted aniline.[4]
-
Correlation with Hammett Parameters: These computational results correlate exceptionally well with empirical scales like Hammett constants.[17] The nitro group has a large, positive Hammett constant (σp = +0.78), indicative of its strong electron-withdrawing nature, while the methoxy group has a negative constant (σp = -0.27). DFT calculations provide the underlying electronic rationale for these experimentally derived parameters.[13][18][19]
Caption: Relationship between substituent type, electronic properties, and functional outcomes.
Conclusion
This guide demonstrates that DFT is an indispensable tool for the predictive and comparative analysis of substituted anilines. The computational workflow presented provides a reliable and validated method to quantify the electronic effects of various substituents. We have shown that electron-withdrawing groups lower the HOMO-LUMO gap and decrease the electron density on the amino nitrogen, leading to reduced basicity and a red-shifted absorption spectrum. Conversely, electron-donating groups increase the electron density on the nitrogen, enhancing basicity. These computational insights allow researchers to move beyond trial-and-error synthesis and towards a paradigm of rational, in silico-guided molecular design, accelerating the development of novel pharmaceuticals and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. journaleras.com [journaleras.com]
- 4. youtube.com [youtube.com]
- 5. A DFT study of the structural and electronic properties of periodic forms of aniline and pyrrole polymers and aniline-pyrrole copolymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TDDFT | Rowan [rowansci.com]
- 11. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 12. researchgate.net [researchgate.net]
- 13. afit.edu [afit.edu]
- 14. afit.edu [afit.edu]
- 15. NBO [cup.uni-muenchen.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hammett equation - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 5-Chloro-4-fluoro-2-methoxyaniline: A Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical research and drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Chloro-4-fluoro-2-methoxyaniline (CAS No. 1394839-94-1), a compound whose precise management is critical for ensuring laboratory safety and environmental protection. This document moves beyond a simple checklist, offering the scientific rationale behind each procedural step to empower researchers with the knowledge to maintain a secure and compliant laboratory.
Hazard Assessment and Immediate Safety Precautions
Understanding the hazard profile of this compound is the foundational step in its safe management. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[2][3]
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) specific to the compound in use. The SDS provides comprehensive information on physical and chemical properties, hazards, first-aid measures, and personal protective equipment (PPE).
Required Personal Protective Equipment (PPE)
Due to the hazards associated with this compound, the following PPE is mandatory when handling this compound for disposal:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against accidental splashes that can cause serious eye irritation.[2][4] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., butyl, neoprene) | Prevents skin contact, as the compound is harmful upon dermal absorption.[2][5] Nitrile gloves may not be sufficient for prolonged contact.[5][6] |
| Body Protection | Fully-buttoned laboratory coat | Provides a barrier against spills and contamination of personal clothing.[5][6] |
| Respiratory Protection | NIOSH/MSHA approved respirator | Necessary if there is a risk of inhaling dust, especially in poorly ventilated areas.[4] |
All work with this compound should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[5][6] An eyewash station and safety shower must be readily accessible.[6]
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is responsible for determining if their waste is hazardous.[1][4][7]
This compound, as a halogenated aromatic amine, would likely be classified as a hazardous waste. The specific waste codes can vary depending on whether it is a discarded commercial chemical product or part of a process waste stream.
Key Principles of Waste Segregation:
-
Do Not Mix Waste Streams: Keep halogenated organic compounds separate from non-halogenated solvents and aqueous waste.[8][9]
-
Incompatible Materials: Store this waste away from strong oxidizing agents, strong acids, and strong bases to prevent potentially violent reactions.[5][6]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name, and the approximate concentration of each component.[9]
Step-by-Step Disposal Protocol
The required method for disposing of this compound is through an approved waste disposal plant.[1][2][4][10] Laboratory personnel should not attempt to neutralize or treat this chemical waste themselves.
Waste Collection
-
Select an Appropriate Container: Use a compatible, leak-proof container, such as a polyethylene carboy for liquid waste or a labeled, sealable container for solid waste.[5][9] The original container can often be used if it is in good condition.[9]
-
Transfer the Waste: Carefully transfer the this compound waste into the designated hazardous waste container inside a chemical fume hood.
-
Secure the Container: Tightly cap the container immediately after adding waste.[5][9] Containers should be kept closed at all times except when adding waste.[9]
-
Labeling: Affix a completed hazardous waste tag to the container, detailing its contents and associated hazards.
Storage Pending Disposal
-
Designated Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[5][9]
-
Secondary Containment: It is best practice to place the waste container in secondary containment, such as a polypropylene tub, to contain any potential leaks.[5]
-
Segregation: Ensure the container is segregated from incompatible materials.[5][8][9]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste.[9][11] Provide them with a complete and accurate description of the waste.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating risks.
Spill Cleanup
-
Evacuate and Alert: If a significant spill occurs, evacuate the immediate area and alert your supervisor and EHS.
-
Control the Spill: For minor spills, trained personnel wearing appropriate PPE can absorb the material with an inert, dry substance like vermiculite or sand.[5]
-
Collect and Dispose: Sweep up the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[5][7]
-
Decontaminate: Thoroughly wash the spill area.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing. Seek medical attention.[1][2][3]
-
Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-faceted process that hinges on a thorough understanding of its hazards, adherence to established protocols, and compliance with regulatory requirements. By following this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their responsibility to the environment.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-4-fluoro-2-methoxyaniline
The causality behind this stringent approach is clear: aniline and its derivatives are a well-documented class of toxic compounds, with risks including acute toxicity upon inhalation, ingestion, or skin contact, as well as potential for long-term health effects[2]. The presence of halogen atoms (chloro- and fluoro-) can further modify the molecule's reactivity and toxicological profile.
Immediate Hazard Profile: An Assessment Based on Analogs
Based on data from closely related compounds like 5-Chloro-2-methoxyaniline and other halogenated aromatics, we must assume 5-Chloro-4-fluoro-2-methoxyaniline presents significant health hazards. The following table summarizes the anticipated hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement | GHS Pictogram | Source Analogy |
| Acute Toxicity, Oral | Category 2-4 | H300/H302: Fatal or Harmful if swallowed | Skull and Crossbones / Exclamation Mark | [3][4][5] |
| Acute Toxicity, Dermal | Category 1-4 | H310/H312: Fatal or Harmful in contact with skin | Skull and Crossbones / Exclamation Mark | [3][4][5] |
| Acute Toxicity, Inhalation | Category 1-4 | H330/H332: Fatal or Harmful if inhaled | Skull and Crossbones / Exclamation Mark | [3][4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Exclamation Mark | [3][6] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Exclamation Mark | [3][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Health Hazard | [5] |
The Core Directive: Engineering Controls First
Before any discussion of PPE, it is imperative to state that PPE is the last line of defense. The primary method for protection is the use of engineering controls.
-
Chemical Fume Hood: All handling of this compound, from weighing solids to preparing solutions and running reactions, must be conducted within a certified and properly functioning chemical fume hood[7]. This is non-negotiable. The sash should be kept as low as possible to maximize protection.
-
Ventilation: Ensure the laboratory has adequate general ventilation to support the fume hoods and to dilute any fugitive emissions[4].
Operational PPE Plan: A Step-by-Step Protocol
The selection of PPE is not a static choice but is dependent on the specific task being performed. This workflow outlines the decision-making process for ensuring adequate protection at all times.
Caption: PPE selection workflow based on laboratory task.
Eye and Face Protection
The aniline class of compounds can cause serious eye irritation[3][6].
-
Minimum Requirement: ANSI-rated chemical splash goggles are mandatory at all times in the laboratory where this chemical is handled[8].
-
Enhanced Protection: When there is a heightened risk of splashes, such as during transfers of solutions or when working with larger quantities, a full-face shield must be worn in addition to safety goggles[7].
Skin and Body Protection
Dermal absorption is a primary route of exposure for anilines, which can be fatal[5].
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat is required. Consider a chemically resistant apron over the lab coat for additional protection during transfers[7].
-
Gloves: Glove selection is critical. A single pair of standard nitrile gloves offers insufficient protection for anything beyond incidental contact[9].
-
Recommended Practice: Double-gloving is the standard. Use a lighter nitrile glove as the inner layer and a more robust, chemical-resistant glove like neoprene or butyl rubber as the outer layer[9].
-
Glove Integrity: Always inspect gloves for tears or pinholes before use. Change gloves immediately if you suspect contamination, and always wash hands thoroughly after removing gloves[4][10]. Do not wear gloves outside of the laboratory area[8].
-
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are mandatory. Do not wear shorts, skirts, or perforated shoes[8].
Respiratory Protection
Inhalation of dusts or vapors can be harmful or fatal[4][5].
-
Standard Operations: When working within a certified chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations: In the event of a significant spill or a failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary[7][11]. All personnel who may need to wear a respirator must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program[9].
Disposal Plan: Managing Halogenated Waste
Proper disposal is a critical component of safe handling to prevent environmental contamination and exposure to waste handlers.
-
Waste Segregation: Halogenated organic waste must be collected in a separate, designated waste container from non-halogenated waste[7].
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazards (e.g., "Toxic," "Irritant")[7].
-
Decontamination: All glassware and equipment that comes into contact with the chemical must be decontaminated. Rinse the equipment three times with a suitable solvent (e.g., acetone) within the fume hood. Collect this rinsate as hazardous waste in your halogenated waste container[7].
-
PPE Disposal: Dispose of all contaminated gloves and other disposable labware in the solid hazardous waste stream. Do not discard them in the regular trash.
-
Final Disposal: Follow all institutional and local regulations for the final disposal of the sealed hazardous waste container[3][4].
By adhering to these multi-layered protocols—prioritizing engineering controls, meticulously selecting and using task-appropriate PPE, and planning for proper disposal—we can handle this compound and other potent compounds with the level of respect and caution they demand, ensuring both scientific progress and personal safety.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ipo.rutgers.edu [ipo.rutgers.edu]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. cpachem.com [cpachem.com]
- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. web.mit.edu [web.mit.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. sciences.ksu.edu.sa [sciences.ksu.edu.sa]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

